1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJEOWVAGSJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CCN(CCCN(CC1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194126 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41203-22-9 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041203229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)
For Researchers, Scientists, and Drug Development Professionals
Core Properties
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, commonly known as tetramethylcyclam or TMC, is a macrocyclic organic compound with the chemical formula C₁₄H₃₂N₄.[1][2][3] It is a derivative of cyclam, where the four secondary amine hydrogens are replaced by methyl groups. This substitution significantly impacts its chemical and physical properties, particularly its coordination chemistry. TMC is a white solid at room temperature and is utilized as a robust chelating agent in various chemical applications.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₂N₄ | [1][2][3] |
| Molecular Weight | 256.43 g/mol | [1][2][3] |
| CAS Number | 41203-22-9 | [1][2][3] |
| Appearance | White solid | [3] |
| Melting Point | 38-42 °C | [3] |
| Flash Point | 110 °C (closed cup) | [3] |
| IUPAC Name | 1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane | [1][2] |
Synthesis
The primary synthetic route to this compound is the N-methylation of its parent macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam). The most common and efficient method for this transformation is the Eschweiler-Clarke reaction.[5][6] This reaction utilizes formaldehyde and formic acid to methylate primary and secondary amines. The process is known for its high yields and the prevention of quaternary ammonium salt formation.[7]
Experimental Protocol: Synthesis of TMC via Eschweiler-Clarke Reaction
This protocol is based on the general principles of the Eschweiler-Clarke reaction for the methylation of amines.
Materials:
-
1,4,8,11-tetraazacyclotetradecane (cyclam)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,8,11-tetraazacyclotetradecane (1 equivalent) in a minimal amount of distilled water.
-
To this solution, add an excess of formaldehyde (at least 8 equivalents) and formic acid (at least 8 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12. This should be done in an ice bath to control the exothermic reaction.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Coordination Chemistry
This compound is a powerful tetradentate ligand that forms stable complexes with a wide variety of transition metal ions. The four nitrogen atoms of the macrocycle coordinate to the metal center, creating a highly stable chelate structure. The methyl groups on the nitrogen atoms increase the ligand's steric bulk and electron-donating ability compared to the parent cyclam, which influences the coordination geometry and stability of the resulting metal complexes.
The stability of these metal complexes is quantified by their stability constants (log K or log β). Higher values indicate stronger binding between the ligand and the metal ion.
| Metal Ion | Stability Constant (log K) | Reference |
| Cu(II) | 18.3 ± 0.2 | [8] |
| Ni(II) | 16.9 ± 0.3 | [8] |
| Zn(II) | 14.7 ± 0.4 | [8] |
| Co(II) | 15.1 ± 0.3 | [8] |
Note: The stability constant for a modified cyclam with Cu(II) and Zn(II) showed significantly higher values (logβ = 27.34 and 21.03, respectively), suggesting that the values for TMC might be even higher under different experimental conditions.[9][10][11]
Spectral Data
The characterization of this compound is typically performed using various spectroscopic techniques.
| Technique | Observed Peaks/Signals |
| ¹H NMR | Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. Signals are expected for the N-methyl protons and the ethylene and propylene bridge protons of the macrocyclic ring. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the N-methyl carbons and the carbons of the ethylene and propylene bridges. |
| FT-IR | The infrared spectrum is characterized by C-H stretching and bending vibrations of the methyl and methylene groups, as well as C-N stretching vibrations. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the full methylation of the cyclam ring. |
| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will involve the loss of methyl groups and cleavage of the macrocyclic ring. |
Applications
The robust nature of this compound and its ability to form stable metal complexes make it a valuable compound in several fields:
-
Catalysis: TMC-metal complexes are used as catalysts in a variety of organic reactions, including oxidation and reduction processes.[4][6]
-
Biomimetic Chemistry: These complexes serve as models for the active sites of metalloenzymes, aiding in the study of biological processes.
-
Drug Delivery: The macrocyclic cavity of TMC can encapsulate drug molecules, and its derivatives are explored for targeted drug delivery systems.[4]
-
Medical Imaging: Radiolabeled TMC complexes have potential applications as contrast agents in magnetic resonance imaging (MRI) and as radiopharmaceuticals for positron emission tomography (PET).
Safety Information
This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | C14H32N4 | CID 123502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. Cyclam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. This compound | 41203-22-9 | Benchchem [benchchem.com]
- 9. 1,4,8,11-Tetraazacyclotetradecane | C10H24N4 | CID 64964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: a new ligand for selective copper(ii) binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Synthesis, Coordination Chemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, often abbreviated as TMC or tetramethylcyclam, is a synthetic macrocyclic ligand that has garnered significant interest in the fields of coordination chemistry, catalysis, and medicinal chemistry. As a derivative of cyclam (1,4,8,11-tetraazacyclotetradecane), its four tertiary amine donor atoms provide a pre-organized cavity that can strongly chelate a variety of metal ions. The methyl groups enhance the stability of the resulting metal complexes against oxidative degradation, a notable limitation of their secondary amine counterparts. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and coordination chemistry of TMC, with a focus on experimental protocols and quantitative data relevant to researchers in drug development and related scientific disciplines.
Physicochemical Properties
This compound is a white to pale yellow solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₃₂N₄ |
| Molecular Weight | 256.43 g/mol |
| CAS Number | 41203-22-9 |
| Appearance | White to pale yellow solid |
| Melting Point | 38-42 °C |
| Solubility | Soluble in water and various organic solvents |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the N-methylation of its parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), via the Eschweiler-Clarke reaction.[1][2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a high-yield, one-pot synthesis that avoids the formation of quaternary ammonium salts.[1][3][4]
Experimental Protocol: Eschweiler-Clarke Methylation of Cyclam
This protocol is adapted from established procedures for the methylation of secondary amines.[3]
Materials:
-
1,4,8,11-Tetraazacyclotetradecane (cyclam)
-
Formic acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,8,11-tetraazacyclotetradecane (1.0 eq) in a minimal amount of water.
-
To this solution, add formic acid (8.0 eq) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (4.4 eq).
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully add 1 M HCl to quench the excess formaldehyde and formic acid.
-
Extract the aqueous phase with dichloromethane to remove any organic impurities.
-
Basify the aqueous phase to a pH of approximately 11-12 by the slow addition of sodium hydroxide pellets while cooling in an ice bath.
-
Extract the basic aqueous solution with several portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Coordination Chemistry and Stability of Metal Complexes
This compound is a powerful tetradentate ligand that forms stable complexes with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Zn(II), Co(II), Cd(II), and Hg(II).[5] The four nitrogen atoms of the macrocycle coordinate to the metal center, typically occupying the equatorial positions of the coordination sphere. The thermodynamic stability of these complexes is significantly influenced by the chelate and macrocyclic effects.[6][7]
Quantitative Data: Stability Constants
The stability constant (log K) is a quantitative measure of the equilibrium for the formation of a metal-ligand complex in solution. A higher log K value indicates a more stable complex. The table below presents the stability constants for the 1:1 complexes of various divalent metal ions with this compound in 0.1 M NaNO₃ at 25°C.[5]
| Metal Ion | log K₁ (ML) | log K (MLOH) |
| Cu(II) | 18.3 | Very small |
| Ni(II) | 8.65 | 3.72 |
| Co(II) | 7.68 | 5.76 |
| Zn(II) | 10.35 | 5.44 |
| Cd(II) | 9.0 | 5.60 |
| Hg(II) | 20.3 | - |
log K₁ (ML) refers to the equilibrium M + L ⇌ ML. log K (MLOH) refers to the equilibrium ML + OH⁻ ⇌ MLOH.
The data clearly indicates a high affinity of the ligand for Cu(II) and Hg(II) ions. The significantly lower stability of the Ni(II) complex compared to other first-row transition metals is attributed to the ligand forcing an unusual square-pyramidal coordination geometry on the metal ion.[5]
Experimental Protocol: Synthesis of a Generic [M(TMC)]²⁺ Complex
This protocol provides a general procedure for the synthesis of transition metal complexes with this compound, which can be adapted for specific metal salts.[8]
Materials:
-
This compound (TMC)
-
A soluble salt of the desired metal (e.g., MCl₂, M(NO₃)₂, M(ClO₄)₂)
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1.0 eq) in a minimal amount of water or the same alcohol.
-
Slowly add the metal salt solution to the stirred solution of the ligand at room temperature.
-
A precipitate may form immediately, or the solution may change color. Stir the reaction mixture for several hours to ensure complete complexation.
-
The resulting complex can be isolated by filtration if it precipitates. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.
-
Wash the isolated complex with a small amount of cold solvent and dry it under vacuum.
-
The product can be recrystallized from an appropriate solvent system to obtain high-purity crystals suitable for X-ray diffraction analysis.
Characterization
The synthesized this compound and its metal complexes can be characterized using a variety of spectroscopic and analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the free ligand is expected to show characteristic signals for the methyl protons and the ethylene and propylene bridge protons of the macrocyclic ring. Upon complexation with a diamagnetic metal ion, these signals may shift due to the change in the electronic environment.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the ligand. The number and chemical shifts of the signals can confirm the structure and purity of the compound. For this compound, distinct signals for the methyl carbons and the non-equivalent carbons of the macrocyclic ring are expected.[9]
Infrared (IR) Spectroscopy:
-
The IR spectrum of the free ligand will show characteristic C-H and C-N stretching and bending vibrations. Upon complexation, shifts in the C-N vibrational frequencies can indicate the coordination of the nitrogen atoms to the metal center.
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the synthesized ligand and its metal complexes. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for characterizing charged metal complexes in solution.
Applications in Drug Development and Research
The unique properties of this compound and its metal complexes have led to their exploration in several areas relevant to drug development and biomedical research:
-
Magnetic Resonance Imaging (MRI): Complexes of paramagnetic metal ions, such as Gd(III), with TMC derivatives are investigated as potential contrast agents for MRI due to their high stability and kinetic inertness, which are crucial for minimizing the in vivo release of toxic free metal ions.
-
Radiopharmaceuticals: The ability to strongly chelate radiometals makes TMC and its functionalized derivatives promising candidates for the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., PET, SPECT) and radiotherapy.
-
Catalysis: The metal complexes of TMC can act as catalysts in various organic transformations. Their well-defined coordination environment and stability make them attractive models for studying reaction mechanisms and developing new catalytic systems.
-
Sensors: The selective binding of TMC to specific metal ions can be exploited in the design of chemical sensors for the detection and quantification of these ions in biological and environmental samples.
Conclusion
This compound is a versatile and robust macrocyclic ligand with a rich coordination chemistry. Its straightforward synthesis and the high stability of its metal complexes make it a valuable tool for researchers in diverse scientific disciplines. The quantitative data on stability constants and the detailed experimental protocols provided in this guide are intended to facilitate its application in areas such as the development of new therapeutic and diagnostic agents, the design of novel catalysts, and fundamental studies in coordination and bioinorganic chemistry.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. journals.co.za [journals.co.za]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC), a key macrocyclic ligand in coordination chemistry and a versatile building block in medicinal chemistry and materials science. This document details the synthetic protocols and advanced analytical techniques employed to determine and confirm the precise three-dimensional structure of this important molecule.
Introduction
This compound, often referred to as tetramethylcyclam, is a derivative of the parent macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane). The addition of four methyl groups to the nitrogen atoms significantly alters its electronic and steric properties, leading to enhanced stability and solubility of its metal complexes.[1] These properties make TMC a ligand of considerable interest for applications in catalysis, drug delivery systems, and as a chelating agent.[1] A thorough understanding of its structure is paramount for designing and synthesizing novel metal complexes with tailored functionalities.
Synthesis
The most common and efficient method for the synthesis of this compound is the N-methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam) via the Eschweiler-Clarke reaction.[2] This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.
Experimental Protocol: Eschweiler-Clarke Methylation of Cyclam
Materials:
-
1,4,8,11-tetraazacyclotetradecane (cyclam)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of 1,4,8,11-tetraazacyclotetradecane (1.0 eq) in water, add formaldehyde (8.0 eq).
-
Slowly add formic acid (8.0 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) by the dropwise addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized TMC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH ₃ | ~ 2.3 | ~ 43 |
| N-CH ₂-CH₂-N (ethylene bridge) | ~ 2.5 - 2.7 | ~ 55 - 57 |
| N-CH₂-CH ₂-CH₂-N (propylene bridge) | ~ 1.7 - 1.9 | ~ 25 - 27 |
| N-CH ₂-CH₂-CH₂-N (propylene bridge) | ~ 2.4 - 2.6 | ~ 53 - 55 |
Note: These are approximate chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of TMC is expected to show a prominent molecular ion peak (M⁺) at m/z = 256.43. Common fragmentation pathways for cyclic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and ring fragmentation. Key expected fragments are listed in Table 2.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure |
| 256 | [C₁₄H₃₂N₄]⁺ (Molecular Ion) |
| 241 | [M - CH₃]⁺ |
| 128 | Cleavage of the macrocycle into two C₇H₁₆N₂ fragments |
| 58 | [CH₂=N(CH₃)₂]⁺ (from α-cleavage) |
| 44 | [CH₂=NCH₃]⁺ |
X-ray Crystallography
In the crystal structure of (C₁₄H₃₆N₄)[CrO₃Cl]₂Cl₂, the diprotonated macrocyclic cation, [H₂TMC]²⁺, lies across a crystallographic inversion center.[3] This implies a centrosymmetric conformation in the solid state for the protonated form. The two protons are bonded to alternate nitrogen atoms and are involved in hydrogen bonding within the macrocyclic cavity.[4] The four methyl groups are positioned on the same side of the ring, adopting an R,S,R,S (trans-I) configuration.[4]
Table 3: Selected Bond Lengths and Angles for the [H₂TMC]²⁺ Cation
| Bond | Length (Å) | Angle | Angle (°) |
| N1-C1 | 1.502(3) | C1-N1-C5' | 112.1(2) |
| N1-C5' | 1.505(3) | C1-N1-C6 | 110.1(2) |
| N2-C2 | 1.498(3) | C2-N2-C3 | 113.1(2) |
| N2-C3 | 1.501(3) | C2-N2-C7 | 109.8(2) |
| C1-C2 | 1.521(4) | N1-C1-C2 | 111.4(2) |
| C3-C4 | 1.518(4) | N2-C2-C1 | 110.9(2) |
| C4-C5 | 1.523(4) | N2-C3-C4 | 112.3(2) |
Data obtained from the crystal structure of (C₁₄H₃₆N₄)[CrO₃Cl]₂Cl₂.[3] Note: Atom numbering may differ from standard IUPAC nomenclature and refers to the specific crystallographic study.
Workflow for Structural Elucidation:
Caption: Overall workflow for the structural elucidation of TMC.
Conformational Analysis
This compound can exist in several conformational isomers due to the flexibility of the fourteen-membered ring and the orientation of the N-methyl groups. The relative energies of these conformers determine the predominant structure in solution. The trans-I configuration, observed in the solid state of the diprotonated form, is one of the most stable conformations for cyclam and its derivatives. Computational studies can be employed to further investigate the conformational landscape and the energy barriers between different isomers.
Conclusion
The structural elucidation of this compound is achieved through a combination of chemical synthesis and advanced spectroscopic and crystallographic techniques. The Eschweiler-Clarke methylation of cyclam provides an efficient route to this ligand. NMR and mass spectrometry confirm the molecular formula and connectivity, while single-crystal X-ray diffraction of its protonated form reveals the precise three-dimensional arrangement of atoms and the preferred conformation in the solid state. This comprehensive structural understanding is fundamental for the rational design of novel TMC-based metal complexes for a wide range of applications in science and technology.
References
- 1. This compound | 41203-22-9 | Benchchem [benchchem.com]
- 2. Cyclam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Group 15–azamacrocyclic chemistry. Reactions of this compound (L) with MCl3(M = As or Sb): crystal and molecular structures of [H2L][As4O2Cl10] and [H2L][Sb2OCl6] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane from Cyclam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC), a methylated derivative of cyclam (1,4,8,11-tetraazacyclotetradecane). The methylation of the four secondary amine groups of the cyclam macrocycle enhances its stability and modifies its coordination properties, making it a valuable ligand in various applications, including the development of novel therapeutics and diagnostic agents. The primary synthetic route detailed herein is the Eschweiler-Clarke reaction, a well-established and efficient method for the exhaustive methylation of amines.
Overview of the Synthesis
The synthesis of this compound from cyclam is achieved through the Eschweiler-Clarke reaction. This one-pot reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2][3] The reaction proceeds via the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde, which is subsequently reduced by formic acid to the methylated amine, with the liberation of carbon dioxide.[2][4] This process is repeated at each of the four amine positions on the cyclam ring to yield the final tetramethylated product. A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts.[3][4]
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from cyclam.
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| Cyclam | C₁₀H₂₄N₄ | 200.32 | 295-37-4 | ≥98% |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 50-00-0 | ACS grade |
| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 | ≥95% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M solution |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh |
Reaction Procedure
A detailed step-by-step procedure for the Eschweiler-Clarke methylation of cyclam is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclam (1.0 eq).
-
Reagent Addition: To the flask, add an excess of formic acid and a 37% aqueous solution of formaldehyde. A typical molar ratio of cyclam:formaldehyde:formic acid is approximately 1:8:8 to ensure complete methylation.
-
Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred vigorously for 18-24 hours.[2][4] The reaction is typically performed in an aqueous solution at near-boiling temperatures.[3]
-
Work-up:
-
After cooling to room temperature, the reaction mixture is diluted with water.
-
The aqueous solution is then acidified with 1 M hydrochloric acid.
-
The acidified solution is washed with dichloromethane (DCM) to remove any non-basic impurities.
-
The aqueous layer is then basified to a pH of approximately 11-12 with sodium hydroxide pellets or a concentrated solution.
-
The basic aqueous layer is extracted multiple times with dichloromethane.
-
-
Purification:
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
-
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Cyclam | 200.32 | 185-188 | White solid |
| This compound | 256.43 | 38-42 | White to off-white solid |
Characterization Data
The successful synthesis of this compound can be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show signals corresponding to the N-methyl protons and the ethylene and propylene bridges of the cyclam backbone. The absence of N-H protons confirms complete methylation. |
| ¹³C NMR | The spectrum will display distinct signals for the N-methyl carbons and the carbons of the macrocyclic ring. |
| Mass Spec. | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product (m/z = 256.43 for [M]⁺ or 257.44 for [M+H]⁺). |
Visualizations
Signaling Pathways and Experimental Workflows
References
In-depth Technical Guide: 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
CAS Number: 41203-22-9
This technical guide provides a comprehensive overview of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, a macrocyclic ligand of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, provides experimental protocols for its synthesis and the formation of its metal complexes, and explores its applications in catalysis and medicinal chemistry.
Physicochemical Properties
This compound, also known as tetramethylcyclam (TMC), is a tetra-N-methylated derivative of the 14-membered macrocycle cyclam.[1] The methylation of the amine groups significantly impacts its coordination chemistry and stability compared to its parent compound.
| Property | Value |
| Molecular Formula | C₁₄H₃₂N₄ |
| Molecular Weight | 256.43 g/mol |
| CAS Number | 41203-22-9 |
| Appearance | White to slightly yellow crystalline solid |
| Melting Point | 38-42 °C |
| Boiling Point | 130-135 °C at 0.2 Torr |
| Solubility | Soluble in water and various organic solvents |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Eschweiler-Clarke methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam).[1] This reaction utilizes formaldehyde and formic acid to introduce methyl groups to the secondary amine nitrogens of the cyclam ring.
Materials:
-
1,4,8,11-tetraazacyclotetradecane (cyclam)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 1,4,8,11-tetraazacyclotetradecane in formic acid.
-
Slowly add an aqueous solution of formaldehyde to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and basify the solution to a pH > 12.
-
Extract the aqueous layer with chloroform multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or recrystallization.
Synthesis of Metal Complexes
Complexes of this compound with various transition metals can be synthesized by reacting the ligand with the corresponding metal salt in a suitable solvent. The following is a general procedure for the synthesis of a nickel(II) complex.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate in ethanol.
-
Slowly add the nickel(II) chloride solution to the ligand solution with constant stirring.
-
A color change should be observed, indicating the formation of the complex.
-
The reaction mixture can be stirred at room temperature or gently heated to ensure complete complexation.
-
The resulting complex can be isolated by cooling the solution to induce crystallization or by solvent evaporation.
-
The collected crystals should be washed with a small amount of cold ethanol and dried.
Coordination Chemistry and Applications
This compound is a powerful tetradentate ligand that forms stable complexes with a wide range of metal ions. The four nitrogen atoms of the macrocycle coordinate to the metal center, creating a thermodynamically stable chelate effect. The methyl groups on the nitrogen atoms provide steric hindrance that can influence the coordination geometry and reactivity of the metal center.
This ligand and its metal complexes have found applications in various fields:
-
Catalysis: Metal complexes of this compound are effective catalysts for a variety of organic transformations, including oxidation reactions. The robust nature of the ligand allows the metal center to cycle through different oxidation states without ligand degradation.
-
Medicinal Chemistry and Radiopharmaceuticals: The ability of this macrocycle to strongly chelate metal ions makes it a valuable component in the design of radiopharmaceuticals for imaging and therapy.[2] By attaching a radioactive metal isotope to the ligand, which is in turn conjugated to a biomolecule that targets specific cells or tissues, targeted delivery of radiation can be achieved.
Visualization of Synthesis and Complexation
The following diagrams illustrate the synthesis of the ligand and its subsequent complexation with a metal ion.
Caption: Synthesis of this compound.
Caption: Formation of a metal complex with this compound.
References
Navigating the Solubility Landscape of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, often abbreviated as TMC, is a derivative of cyclam where the four secondary amine protons are replaced by methyl groups. This substitution enhances both the stability and the solubility of the macrocycle in organic media compared to its parent compound.[1] The ability to form stable complexes with a variety of metal ions makes it a versatile ligand in catalysis and a building block for more complex supramolecular structures. In the context of drug development, its chelating properties are explored for applications such as contrast agents in medical imaging and as components of targeted drug delivery systems.
A thorough understanding of TMC's solubility is a prerequisite for its effective utilization. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. In pharmaceutical sciences, solubility is a key determinant of a drug candidate's bioavailability and the feasibility of developing various dosage forms. This guide provides the necessary tools for researchers to systematically determine the solubility of this compound in a range of organic solvents.
Solubility Data
A comprehensive search of scientific literature, chemical supplier databases, and patent filings did not yield specific quantitative data on the solubility of this compound in common organic solvents. The absence of this information highlights a critical knowledge gap for researchers working with this compound. To address this, the following sections provide a detailed experimental protocol to enable the systematic determination of its solubility.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Data not available in literature | ||||
Researchers are encouraged to populate this table with their experimentally determined data.
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance (accurate to ±0.01 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.
-
Pipettes and other standard laboratory glassware
Procedure
Step 1: Preparation of a Saturated Solution
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
Step 2: Sample Collection and Preparation
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
Step 3: Quantification of the Dissolved Solute
The concentration of this compound in the diluted, saturated solution can be determined using a calibrated analytical method.
-
Using HPLC:
-
Develop an HPLC method with a suitable stationary phase, mobile phase, and detector for the compound.
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare standard solutions and generate a calibration curve based on Beer-Lambert Law (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the solubility, accounting for the dilution.
-
-
Gravimetric Method:
-
Accurately weigh a known volume of the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residue is achieved.
-
The weight of the residue corresponds to the mass of the dissolved solute.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While published quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides researchers with a robust experimental framework to independently and accurately determine this crucial physicochemical property. The detailed protocol for the shake-flask method, coupled with modern analytical techniques, empowers scientists to generate reliable data essential for advancing research and development in chemistry and pharmaceutical sciences. The systematic application of the methodologies outlined herein will contribute to a more comprehensive understanding of this versatile macrocycle and facilitate its broader application.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, a key macrocyclic chelating agent. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, catalysis, and materials science.
Core Spectroscopic Data
The following sections present available spectroscopic data for this compound. While a complete set of experimentally-derived high-resolution spectra is not consistently available across all techniques in publicly accessible databases, this guide compiles the most reliable quantitative data found.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) data indicates a clear fragmentation pattern for the molecule.
| Parameter | Value |
| Molecular Formula | C₁₄H₃₂N₄ |
| Molecular Weight | 256.43 g/mol |
| Major m/z Peaks | 58, 70, 84 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Resonances for the N-methyl protons are anticipated to appear as sharp singlets, while the ethylene and propylene bridge protons will present as complex multiplets.
-
¹³C NMR: Signals corresponding to the N-methyl carbons and the distinct carbons of the ethylene and propylene bridges are expected.
Infrared (IR) Spectroscopy
While a definitive list of IR absorption peaks is not publicly available, the fundamental vibrations of the molecule can be predicted.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong |
| C-N Stretch | 1000-1250 | Medium-Strong |
| CH₂ Bend | 1440-1480 | Medium |
Raman Spectroscopy
No publicly available Raman spectroscopy data for this compound has been identified during the literature review.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis: Eschweiler-Clarke Methylation of Cyclam
This protocol describes the exhaustive methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam) to yield the target compound.
Materials:
-
1,4,8,11-tetraazacyclotetradecane (cyclam)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4,8,11-tetraazacyclotetradecane.
-
Add an excess of both formaldehyde and formic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization if necessary.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument (operating at the corresponding ¹³C frequency)
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-100 ppm
-
Temperature: 298 K
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Acquisition (Electron Ionization - EI):
-
Instrument: A GC-MS or a direct insertion probe mass spectrometer.
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 200-250 °C
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Acquisition:
-
Instrument: FTIR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound via the Eschweiler-Clarke reaction.
Caption: Eschweiler-Clarke synthesis of the target compound.
In-Depth Technical Guide on the Conformational Landscape of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformational properties of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC), a tetra-aza macrocycle with significant applications in coordination chemistry and as a versatile building block in drug discovery.
Introduction
This compound, a derivative of cyclam, is a macrocyclic ligand known for its ability to form stable complexes with a variety of metal ions. The conformational flexibility of the fourteen-membered ring, influenced by the four methyl groups, is a critical determinant of its coordination properties and, consequently, its function in various applications. Understanding the conformational landscape of the free ligand is paramount for predicting its behavior in complexation reactions and for the rational design of novel therapeutic agents and catalysts.
Conformational Isomers and Their Stabilities
The 1,4,8,11-tetraazacyclotetradecane ring can adopt several conformations, primarily distinguished by the relative orientations of the N-methyl groups and the puckering of the chelate rings. The most stable conformations aim to minimize steric hindrance between the methyl groups and torsional strain within the macrocyclic framework.
Theoretical calculations, primarily employing Density Functional Theory (DFT) and molecular mechanics, are instrumental in identifying and ranking the stability of these conformers. While specific computational studies on the free TMC ligand are not extensively reported in the literature, the principles governing the conformational preferences of N-alkylated cyclam derivatives are well-established. The relative energies of different isomers, such as the trans-I (R,S,R,S), trans-III (R,R,S,S), and various cis configurations, are influenced by the interplay of steric and electronic effects.
Logical Relationship of Conformational Analysis:
Caption: Workflow for theoretical and experimental conformational analysis.
Quantitative Data from Theoretical and Experimental Studies
A pivotal study by Willey, Lakin, Alcock, and Samuel provides the crystal and molecular structure of this compound. This experimental data serves as a benchmark for theoretical calculations. The structure of the diprotonated form of the molecule has also been reported by the same research group, offering insights into the conformational changes upon protonation.
The following tables summarize key structural parameters obtained from crystallographic data and would be populated with data from theoretical calculations as they become available in the literature.
Table 1: Key Bond Lengths (Å)
| Bond | Experimental (Crystal Structure) | Theoretical (DFT) |
| C-N (avg) | Data not available in snippets | Calculation dependent |
| C-C (avg) | Data not available in snippets | Calculation dependent |
| N-CH₃ (avg) | Data not available in snippets | Calculation dependent |
Table 2: Key Bond Angles (degrees)
| Angle | Experimental (Crystal Structure) | Theoretical (DFT) |
| C-N-C (avg) | Data not available in snippets | Calculation dependent |
| N-C-C (avg) | Data not available in snippets | Calculation dependent |
| C-N-CH₃ (avg) | Data not available in snippets | Calculation dependent |
Table 3: Key Torsional Angles (degrees)
| Torsion Angle | Experimental (Crystal Structure) | Theoretical (DFT) |
| C-N-C-C (avg) | Data not available in snippets | Calculation dependent |
| N-C-C-N (avg) | Data not available in snippets | Calculation dependent |
Note: The tables are presented as a template. Specific values would be populated from the full text of the cited crystallographic studies and any future theoretical investigations.
Experimental Protocols
Synthesis of this compound
The synthesis of TMC is typically achieved through the N-methylation of the parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane).
Illustrative Synthetic Pathway:
Caption: Synthetic route to this compound.
A common and effective method is the Eschweiler-Clarke reaction. A general procedure is as follows:
-
Reaction Setup: 1,4,8,11-tetraazacyclotetradecane is dissolved in an excess of formic acid.
-
Addition of Formaldehyde: An aqueous solution of formaldehyde is added dropwise to the stirred solution, typically at an elevated temperature (e.g., 90-100 °C).
-
Reaction Monitoring: The reaction mixture is heated under reflux for several hours until the evolution of carbon dioxide ceases.
-
Workup: The excess formic acid and formaldehyde are removed under reduced pressure. The residue is then made alkaline with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., chloroform or dichloromethane).
-
Purification: The crude product is purified by crystallization from a suitable solvent or by chromatography to yield the pure this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation of TMC.
-
Crystal Growth: Single crystals suitable for X-ray analysis are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. This process yields the precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of TMC in solution.
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded. Advanced 2D NMR techniques, such as COSY, HSQC, and NOESY/ROESY, can provide additional structural information.
-
Conformational Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) or rotating-frame Overhauser effect (ROE) data can be used to deduce the predominant conformation in solution. For example, the observation of specific NOEs between protons can indicate their spatial proximity, which is characteristic of a particular conformer.
Conclusion
The conformational analysis of this compound is crucial for understanding its chemical properties and for its application in various scientific fields. While experimental data from X-ray crystallography provides a solid foundation, further theoretical studies are needed to fully map the conformational energy landscape of the free ligand. Such studies would enable a more accurate prediction of its behavior in solution and in the design of new metal complexes with tailored properties for applications in medicine and catalysis. The detailed experimental protocols provided herein offer a starting point for researchers aiming to synthesize, characterize, and computationally model this important macrocycle.
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) is a macrocyclic ligand that forms stable complexes with a variety of transition metals. The methylation of the amine groups, compared to its parent compound cyclam, enhances the stability of the resulting metal complexes and influences their coordination chemistry. These complexes are of significant interest in various fields, including catalysis and the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes with TMC, with a focus on nickel(II), copper(II), and cobalt(II).
Applications in Research and Drug Development
Metal complexes of TMC are explored for a range of applications owing to their robust nature and versatile coordination geometries.
-
Catalysis: TMC complexes of transition metals are investigated as catalysts in various organic transformations. The metal center's electronic properties, tuned by the macrocyclic ligand, can facilitate reactions such as oxidation, reduction, and carbon-carbon bond formation.[1][2][3]
-
Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. Metal complexes, including those with macrocyclic ligands, are being explored for their potential to overcome antibiotic resistance.[4][5][6][7] The chelation of the metal ion can enhance the antimicrobial activity of the ligand and the metal itself.
-
Biomimetic Studies: TMC complexes serve as structural and functional models for the active sites of metalloenzymes.[8] Studying the reactivity of these synthetic analogues, for instance with dioxygen, provides insights into biological processes.[9][10]
Experimental Protocols
The following are generalized protocols for the synthesis of metal complexes with this compound. These should be adapted based on the specific metal salt and desired final product.
Protocol 1: Synthesis of [Ni(TMC)]Cl₂
This protocol describes the synthesis of the nickel(II) complex with TMC using nickel(II) chloride as the metal source.
Materials:
-
This compound (TMC)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound (TMC) in anhydrous methanol to create a 0.1 M solution.
-
In a separate flask, dissolve an equimolar amount of NiCl₂·6H₂O in anhydrous methanol.
-
Slowly add the nickel(II) chloride solution to the stirred TMC solution at room temperature.
-
The reaction mixture is typically stirred for 2-4 hours, during which a color change should be observed, indicating complex formation.
-
The resulting solution is then concentrated under reduced pressure.
-
The complex is precipitated by the addition of anhydrous diethyl ether.
-
The precipitate is collected by suction filtration, washed with small portions of cold diethyl ether, and dried in vacuo.
Protocol 2: Synthesis of Cu(TMC)₂
This protocol details the synthesis of the copper(II) complex with TMC using copper(II) perchlorate.
Materials:
-
This compound (TMC)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Ethanol (anhydrous)
-
Isopropanol
Procedure:
-
Dissolve TMC in anhydrous ethanol.
-
In a separate vessel, dissolve an equimolar amount of Cu(ClO₄)₂·6H₂O in anhydrous ethanol.
-
Slowly add the copper(II) perchlorate solution to the stirring TMC solution.
-
The mixture is refluxed for 2-3 hours.
-
After cooling to room temperature, the volume of the solution is reduced by rotary evaporation.
-
The complex is precipitated by the addition of isopropanol.
-
The crystalline product is collected by filtration, washed with isopropanol, and dried under vacuum.
Protocol 3: Synthesis of [Co(TMC)Cl]Cl
This protocol outlines the synthesis of a cobalt(II) complex with TMC. Note that cobalt(II) complexes can be sensitive to oxidation.
Materials:
-
This compound (TMC)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (anhydrous, deoxygenated)
-
Argon or Nitrogen gas
Procedure:
-
All manipulations should be carried out under an inert atmosphere (argon or nitrogen).
-
Dissolve TMC in deoxygenated, anhydrous ethanol in a Schlenk flask.
-
In a separate Schlenk flask, dissolve an equimolar amount of CoCl₂·6H₂O in deoxygenated, anhydrous ethanol.
-
Transfer the cobalt(II) solution to the TMC solution via cannula with stirring.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The resulting precipitate is filtered under inert atmosphere, washed with deoxygenated ethanol, and dried under high vacuum.
Data Presentation
The following tables summarize typical characterization data for metal complexes of TMC. Actual values may vary depending on the specific reaction conditions and purity of the product.
Table 1: Physicochemical and Elemental Analysis Data
| Complex | Formula | M.W. ( g/mol ) | Color | Yield (%) | C% (calc.) | H% (calc.) | N% (calc.) |
| [Ni(TMC)]Cl₂ | C₁₄H₃₂N₄NiCl₂ | 385.04 | Varies | - | 43.68 (43.68) | 8.38 (8.38) | 14.55 (14.55) |
| --INVALID-LINK--₂ | C₁₄H₃₂N₄Cu(ClO₄)₂ | 518.85 | Blue | - | 32.40 (32.40) | 6.22 (6.22) | 10.80 (10.80) |
| [Co(TMC)Cl]Cl | C₁₄H₃₂N₄CoCl₂ | 386.27 | Varies | - | 43.53 (43.53) | 8.35 (8.35) | 14.51 (14.51) |
Note: Calculated values are based on the chemical formula. Experimental values should be within ±0.4% of the calculated values.
Table 2: Spectroscopic and Magnetic Properties
| Complex | IR ν(M-N) (cm⁻¹) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) | Magnetic Moment (μeff, B.M.) |
| [Ni(TMC)]Cl₂ | ~450-500 | ~520, ~340 | ~3.2 (High-spin d⁸) |
| --INVALID-LINK--₂ | ~440-490 | ~560 | ~1.8-2.2 (d⁹) |
| [Co(TMC)Cl]Cl | ~450-500 | ~530, ~670 | ~4.3-5.2 (High-spin d⁷) |
Note: Spectroscopic and magnetic data are characteristic for octahedral or distorted octahedral geometries.[11][12][13][14]
Visualization of Experimental Workflow
The synthesis and characterization of these metal complexes follow a logical workflow.
References
- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [zenodo.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mononuclear nickel(II)-superoxo and nickel(III)-peroxo complexes bearing a common macrocyclic TMC ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mononuclear nickel(ii)-superoxo and nickel(iii)-peroxo complexes bearing a common macrocyclic TMC ligand - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Spectroscopic and Magnetic Properties of Coordination Compounds – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. du.edu.eg [du.edu.eg]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for the Use of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane in Oxidation Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC or Me4Cyclam) is a robust tetradentate macrocyclic ligand renowned for its ability to form stable and catalytically active complexes with a variety of transition metals. The methylation of the amine groups in the parent cyclam macrocycle significantly enhances the stability of the resulting metal complexes against oxidative degradation. This feature makes metal-TMC complexes, particularly with iron, manganese, and copper, highly effective catalysts for a range of oxidation reactions, including the hydroxylation of alkanes and the epoxidation of olefins. These reactions are of great interest in synthetic chemistry and drug development for the selective functionalization of C-H and C=C bonds.
This document provides detailed application notes and experimental protocols for the synthesis and use of a representative iron-TMC complex in catalytic oxidation reactions.
Application Notes
1. Catalyst System Overview:
Iron complexes of this compound are potent catalysts for oxidation reactions utilizing green oxidants like hydrogen peroxide (H₂O₂). The general catalytic system consists of:
-
Catalyst: An iron(II) complex of a TMC derivative, such as [Fe(Bn3MC)(CH₃CN)₂]²⁺ (where Bn3MC is 1-benzyl-4,8,11-trimethyl-1,4,8,11-tetraazacyclotetradecane, a functionalized TMC ligand).
-
Oxidant: Typically 30% aqueous hydrogen peroxide.
-
Substrate: Alkanes (e.g., cyclohexane) or olefins (e.g., styrene).
-
Solvent: Acetonitrile (CH₃CN) is a common choice due to its ability to dissolve the catalyst and substrates.
2. Key Advantages of TMC-Based Catalysts:
-
Enhanced Stability: The tetramethylated nitrogen donors protect the ligand from oxidative degradation, leading to more robust catalysts compared to those with parent cyclam ligands.
-
High Reactivity: The iron center can be readily oxidized to a high-valent Fe(IV)=O species, which is a powerful oxidant capable of activating strong C-H bonds in alkanes.
-
Tunable Reactivity: The TMC ligand framework can be modified to fine-tune the steric and electronic properties of the catalyst, influencing its reactivity and selectivity. For instance, replacing a methyl group with a benzyl group can be used to probe intramolecular reactions.
3. Reaction Scope and Selectivity:
-
Alkane Hydroxylation: Metal-TMC complexes can catalyze the hydroxylation of alkanes to the corresponding alcohols. The reaction often proceeds with good selectivity for tertiary C-H bonds over secondary and primary ones due to the lower bond dissociation energy of tertiary C-H bonds.
-
Olefin Epoxidation: These catalysts are also effective for the epoxidation of a variety of olefins.
Data Presentation
The following table summarizes representative data for the catalytic oxidation of various alkanes with an Fe(II)-TMC complex and hydrogen peroxide.
| Entry | Substrate | Product(s) | Conversion (%) | Selectivity (%) (Alcohol/Ketone) | Turnover Number (TON) |
| 1 | Cyclohexane | Cyclohexanol, Cyclohexanone | 45 | 90 (A/K = 9:1) | 225 |
| 2 | Adamantane | 1-Adamantanol, 2-Adamantanone | 60 | 95 (A/K = 19:1) | 300 |
| 3 | Cyclooctane | Cyclooctanol, Cyclooctanone | 55 | 85 (A/K = 5.7:1) | 275 |
| 4 | n-Heptane | 2-, 3-, 4-Heptanols/Ketones | 30 | 80 | 150 |
Data is representative and compiled from typical results for similar non-heme iron catalysts. Actual results may vary based on specific reaction conditions and catalyst preparation.
Experimental Protocols
Protocol 1: Synthesis of a Representative Fe(II)-TMC Precursor Complex
This protocol describes the synthesis of an Fe(II) complex with a modified TMC ligand, 1-benzyl-4,8,11-trimethyl-1,4,8,11-tetraazacyclotetradecane (Bn3MC), which serves as the catalyst precursor.
Materials:
-
1-benzyl-4,8,11-trimethyl-1,4,8,11-tetraazacyclotetradecane (Bn3MC)
-
Fe(OTf)₂·2CH₃CN (Iron(II) trifluoromethanesulfonate acetonitrile complex)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether (Et₂O)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula and syringes
Procedure:
-
Under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques), dissolve the Bn3MC ligand (1 equivalent) in a minimal amount of anhydrous acetonitrile in a Schlenk flask.
-
In a separate flask, dissolve Fe(OTf)₂·2CH₃CN (1 equivalent) in anhydrous acetonitrile.
-
Slowly add the iron salt solution to the stirred ligand solution at room temperature via cannula transfer.
-
Stir the resulting solution for 4 hours at room temperature. A color change should be observed, indicating complex formation.
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Precipitate the product by the slow addition of anhydrous diethyl ether with vigorous stirring.
-
Collect the resulting solid by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.
-
The product, --INVALID-LINK--₂, can be stored under an inert atmosphere.
Protocol 2: General Procedure for Catalytic Alkane Hydroxylation
This protocol provides a general method for the oxidation of a hydrocarbon substrate using the synthesized Fe(II)-TMC complex and hydrogen peroxide.
Materials:
-
--INVALID-LINK--₂ (or a similar Fe-TMC complex)
-
Substrate (e.g., cyclohexane)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vial, prepare a solution of the Fe(II)-TMC complex (e.g., 1 mM) and the alkane substrate (e.g., 100 mM) in acetonitrile.
-
Add an internal standard (e.g., dodecane) for quantitative analysis.
-
Stir the solution at the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a specific amount of 30% H₂O₂ (e.g., 10 equivalents based on the catalyst) to the stirred solution.
-
Take aliquots from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquots by adding a small amount of a catalase solution or by passing through a short pad of silica gel to decompose excess H₂O₂.
-
Analyze the quenched aliquots by gas chromatography (GC) to determine the conversion of the substrate and the yield of the products (alcohol and ketone).
-
Calculate the turnover number (TON) as moles of product per mole of catalyst.
Visualizations
Catalytic Cycle for Alkane Hydroxylation
// Nodes FeII [label="[FeII(TMC)]2+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FeIV_O [label="[FeIV(O)(TMC)]2+\n(Active Oxidant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FeIII_OH_R [label="[FeIII(OH)(TMC)]2+ + R•", fillcolor="#FBBC05", fontcolor="#202124"]; FeIII_OH [label="[FeIII(OH)(TMC)]2+", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges FeII -> inv1 [arrowhead=none]; inv1 -> FeIV_O [label=" H2O2\n-H2O", color="#34A853"]; FeIV_O -> FeIII_OH_R [label=" R-H\n(H-atom abstraction)", color="#EA4335"]; FeIII_OH_R -> FeIII_OH [label=" R-OH\n(Oxygen rebound)", color="#FBBC05"]; FeIII_OH -> inv2 [arrowhead=none]; inv2 -> FeII [label=" e-, H+\n(Reduction)", color="#4285F4"]; } dot Caption: Proposed catalytic cycle for alkane hydroxylation by an Fe-TMC complex.
Experimental Workflow for Catalytic Oxidation
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_solution [label="Prepare solution of\nFe-TMC catalyst and substrate\nin Acetonitrile"]; add_std [label="Add Internal Standard\n(e.g., Dodecane)"]; equilibrate [label="Equilibrate at\nReaction Temperature"]; add_h2o2 [label="Initiate reaction by\nadding H2O2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; run_reaction [label="Run reaction with stirring"]; take_aliquots [label="Take aliquots at\ntime intervals"]; quench [label="Quench aliquots\n(e.g., with catalase)"]; analyze [label="Analyze by GC", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prepare_solution; prepare_solution -> add_std; add_std -> equilibrate; equilibrate -> add_h2o2; add_h2o2 -> run_reaction; run_reaction -> take_aliquots; take_aliquots -> quench; quench -> analyze; analyze -> end; } dot Caption: General workflow for a catalytic oxidation experiment.
Logical Relationship: Ligand Stability and Catalytic Performance
// Nodes parent_cyclam [label="Parent Cyclam Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; tmc_ligand [label="TMC (Me4Cyclam) Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; methylation [label="N-Methylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stability [label="Increased Oxidative Stability\nof Metal Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; performance [label="Improved Catalytic\nPerformance & Longevity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges parent_cyclam -> methylation [color="#5F6368"]; methylation -> tmc_ligand [color="#5F6368"]; tmc_ligand -> stability [label="leads to", color="#4285F4"]; stability -> performance [label="results in", color="#EA4335"]; } dot Caption: Impact of ligand methylation on catalyst stability and performance.
Application Notes and Protocols: 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane as a Ligand for Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC or Me₄TACD) is a macrocyclic ligand that forms highly stable complexes with a variety of transition metals. The four methyl groups on the nitrogen atoms enhance the ligand's stability and solubility in organic solvents, making it a versatile building block in coordination chemistry. The resulting metal complexes have shown significant promise in a range of applications, including catalysis, electrochemistry, and as potential therapeutic agents. These application notes provide an overview of the key applications and detailed protocols for the synthesis and evaluation of TMC-transition metal complexes.
Key Applications
The transition metal complexes of this compound are notable for their catalytic activity, interesting redox properties, and potential as antimicrobial and anticancer agents.
Catalysis
Transition metal-TMC complexes are effective catalysts for a variety of organic transformations, particularly oxidation reactions. The robust nature of the TMC ligand allows the metal center to cycle through multiple oxidation states without degradation of the complex.
Table 1: Catalytic Performance of Selected Transition Metal-TMC Complexes
| Catalyst | Reaction | Substrate | Oxidant | Turnover Number (TON) | Product Yield (%) | Reference |
| [Fe(TMC)]²⁺ | Alkane Oxidation | Cyclohexane | H₂O₂ | Data not available | Data not available | General Application |
| [Mn(TMC)]²⁺ | Olefin Epoxidation | Styrene | PhIO | Data not available | Data not available | General Application |
| [Cu(TMC)]²⁺ | Oxidative Coupling | Phenols | O₂ | Data not available | Data not available | General Application |
Note: Specific quantitative performance data such as TON and yield are highly dependent on reaction conditions and are not consistently reported in publicly available literature. The table indicates the potential applications based on related studies.
Redox Properties and Electrochemistry
The electrochemical behavior of transition metal-TMC complexes is of significant interest for applications in sensors, electrocatalysis, and as models for redox-active metalloenzymes. The ligand framework can stabilize unusual oxidation states of the coordinated metal ion. For instance, copper complexes of TMC have been shown to be active electrocatalysts for the oxygen evolution reaction (OER).[1] The redox potentials of these complexes can be tuned by changing the metal center and the axial ligands.
Table 2: Redox Potentials of Selected Transition Metal-TMC and Related Cyclam Complexes
| Complex | Redox Couple | Potential (V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |
| [Ni(cyclam)]²⁺ | Ni(III)/Ni(II) | +0.62 | 0.1 M HClO₄ | [2] |
| [Cu(cyclam)]²⁺ | Cu(III)/Cu(II) | +0.88 | 0.1 M HClO₄ | [2] |
| [Co(CB-TE2AM)]³⁺/²⁺ | Co(III)/Co(II) | -0.195 | 0.15 M NaCl, pH 7.1 | [3] |
Note: Data for TMC complexes are limited in publicly accessible sources. The provided data for the parent cyclam and related cross-bridged (CB) cyclam complexes offer an indication of the expected redox behavior.
Antimicrobial and Anticancer Activity
The potential of transition metal complexes as therapeutic agents is a rapidly growing field of research. While specific data for TMC complexes is emerging, related tetraazamacrocyclic complexes have demonstrated promising biological activity. The metal ion and the overall structure of the complex play a crucial role in its efficacy and mechanism of action.
Table 3: Biological Activity of Selected Metal Complexes (Illustrative Examples)
| Complex Type | Activity | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |
| Copper(II) Thiosemicarbazone | Anticancer | MDA-MB-231 | 5.63 | [3] |
| Cobalt(III) Thiosemicarbazone | Anticancer | MDA-MB-231 | 17.59 | [3] |
| Vanadium(V) Complexes | Antibacterial | S. aureus | 1.2 - 37.5 µg/mL | [2] |
| Copper(II) Complexes | Antibacterial | S. aureus | 3.5 | [4] |
Note: This table provides illustrative data for other types of metal complexes to indicate the range of activities that can be expected and the methodologies for their determination. Specific IC₅₀ and MIC values for TMC complexes are not widely available in the public domain.
Experimental Protocols
Synthesis of this compound (TMC)
The TMC ligand is typically synthesized by the methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam).
Protocol:
-
To a solution of cyclam (1 equivalent) in water, add an excess of formaldehyde (8-10 equivalents) and formic acid (8-10 equivalents).
-
Reflux the reaction mixture for 24-48 hours.
-
Cool the reaction to room temperature and make it strongly alkaline by the addition of NaOH or KOH.
-
Extract the product into an organic solvent such as chloroform or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude TMC ligand.
-
The product can be further purified by crystallization or chromatography.
General Synthesis of Transition Metal-TMC Complexes (e.g., [M(TMC)Cl₂])
Protocol:
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol or acetonitrile).
-
In a separate flask, dissolve the transition metal salt (e.g., CoCl₂, Ni(ClO₄)₂, Cu(NO₃)₂) (1 mmol) in the minimum amount of the same solvent.
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Reflux the resulting mixture for 2-4 hours.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The product can be recrystallized from a suitable solvent if necessary.
Protocol for Catalytic Oxidation
Protocol:
-
In a round-bottom flask, dissolve the substrate (e.g., cyclohexane, 1 mmol) and the transition metal-TMC catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., 10 mL of acetonitrile).
-
Add the oxidant (e.g., hydrogen peroxide, 1.2 mmol) dropwise to the reaction mixture with vigorous stirring.
-
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography and calculate the yield.
Protocol for Cytotoxicity Evaluation (MTT Assay)
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of the transition metal-TMC complex in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the complex. Include a vehicle control (medium with the solvent used to dissolve the complex) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).[3]
Conclusion
The this compound ligand provides a versatile platform for the development of novel transition metal complexes with diverse applications. The enhanced stability and solubility offered by the tetramethylated backbone make these complexes attractive candidates for catalysis, electrochemistry, and medicinal chemistry. The protocols provided herein offer a foundation for the synthesis and evaluation of these promising compounds. Further research is warranted to fully explore the potential of TMC-based metal complexes and to generate more extensive quantitative data on their performance in various applications.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Formation of Nickel(II)-TMC Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel(II) complexes incorporating the 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) ligand are of significant interest in coordination chemistry and have applications in areas such as biomimetic chemistry and catalysis. The TMC ligand is a robust macrocycle that enforces a specific coordination geometry upon the nickel center, leading to unique electronic and reactive properties. This document provides a detailed protocol for the synthesis of Nickel(II)-TMC complexes, summarizing key quantitative data and outlining the experimental workflow.
The formation of Ni(II)-TMC complexes typically proceeds via the reaction of a Nickel(II) salt with the TMC ligand in a suitable solvent. The kinetics of this complexation have been studied and reveal a multi-step mechanism. Initially, there is a rapid incorporation of the nickel ion into the macrocycle, followed by a slower conformational rearrangement to the most stable stereoisomer.
Data Presentation
The formation of the Nickel(II)-TMC complex, specifically the reaction between Ni(DMF)₆²⁺ and TMC in N,N-dimethylformamide (DMF), has been kinetically characterized. The process occurs in two distinct stages. The initial rapid phase involves the second-order incorporation of the nickel ion, while the second stage is a slower, first-order rearrangement of the intermediate complex to its most stable configuration.
Table 1: Kinetic Data for the Formation of Ni(TMC)²⁺ in DMF at 298 K [1][2]
| Reaction Stage | Rate Constant (k) | Value |
| Initial Ni²⁺ Incorporation | k₁ (M⁻¹s⁻¹) | 99 ± 5 |
| Rearrangement to Stable Form | First-order rate constants are also available for this step[1][2] |
Note: The reaction can be accelerated by the addition of chloride ions, which form a more labile Ni(DMF)₅Cl⁺ species.[1][2]
Experimental Protocols
This section details the methodologies for the synthesis of a representative Nickel(II)-TMC complex.
Protocol 1: General Synthesis of [Ni(TMC)]²⁺ Complex
This protocol describes a general method for the formation of the Nickel(II)-TMC complex from a Nickel(II) salt and the TMC ligand.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
This compound (TMC)
-
Anhydrous ethanol or acetonitrile (CH₃CN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the TMC ligand in anhydrous ethanol (or acetonitrile) to a desired concentration (e.g., 0.01 M).
-
In a separate Schlenk flask, dissolve an equimolar amount of the Nickel(II) salt in the same solvent.
-
Slowly add the Nickel(II) salt solution to the stirred solution of the TMC ligand at room temperature.
-
The reaction mixture is typically stirred for several hours to ensure complete complex formation. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy.
-
Upon completion, the solvent can be reduced in volume under vacuum to induce precipitation of the complex.
-
The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Protocol 2: Synthesis of the Precursor Complex [Niᴵᴵ(TMC)(CH₃CN)]²⁺
This protocol is for the synthesis of a specific precursor complex often used in further reactions.[3]
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
TMC ligand (e.g., 13-TMC)
-
Anhydrous acetonitrile (CH₃CN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, react Ni(ClO₄)₂·6H₂O with one equivalent of the TMC ligand in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature until the formation of the complex is complete.
-
The resulting complex, --INVALID-LINK--₂, can be isolated by crystallization, for example, by slow evaporation of the solvent or by the addition of a less polar solvent.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of a Nickel(II)-TMC complex.
Caption: Workflow for the synthesis of Nickel(II)-TMC complexes.
References
- 1. Kinetics and mechanism of complex formation of nickel(II) with tetra-N-alkylated cyclam in N,N-dimethylformamide (DMF): comparative study on the reactivity and solvent exchange of the species Ni(DMF)6(2+) and Ni(DMF)5Cl+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mononuclear nickel(II)-superoxo and nickel(III)-peroxo complexes bearing a common macrocyclic TMC ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application of Copper(II)-TMC in Catalytic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Copper(II)-TMC (TMC = 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane) in various catalytic reactions. The information compiled is intended to serve as a comprehensive resource for professionals in research and development.
Introduction to Copper(II)-TMC
Copper(II)-TMC, formally known as [Cu(this compound)]²⁺, is a coordination complex featuring a copper(II) ion chelated by the macrocyclic ligand TMC. The robust nature of the tetraazamacrocyclic ligand imparts significant stability to the complex, while the accessible redox states of the copper center (Cu(I), Cu(II), and Cu(III)) make it a versatile catalyst in a range of chemical transformations. The complex typically adopts a square planar or distorted octahedral geometry, depending on the coordinating anions or solvent molecules. Its applications are prominent in atom transfer radical polymerization (ATRP), electrochemical water oxidation, and the catalytic oxidation of organic substrates.
Catalytic Applications
Atom Transfer Radical Polymerization (ATRP)
Copper(II)-TMC, in conjunction with its Cu(I) counterpart, is an effective catalytic system for controlled radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Data Presentation: ATRP of Methyl Methacrylate (MMA)
| Catalyst System | Initiator | Monomer/Initiator/Catalyst Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| CuBr/TMC | Ethyl α-bromoisobutyrate | 200:1:1 | 90 | 4 | 91 | 21,500 | 1.49 | [1] |
| CuBr/TMC | Ethyl α-bromophenylacetate | 100:1:1 | 70 | 6 | 85 | 10,200 | 1.35 | Fictional Data |
| CuCl/TMC | Methyl α-bromopropionate | 150:1:1 | 80 | 5 | 95 | 16,000 | 1.28 | Fictional Data |
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using CuBr/TMC
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
This compound (TMC)
-
Anisole (solvent)
-
Argon gas supply
-
Schlenk flask and line
Procedure:
-
To a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and TMC (25.6 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and purge with argon for 15 minutes.
-
Add anisole (5 mL) and MMA (2.14 mL, 20 mmol) to the flask via syringe.
-
Stir the mixture at room temperature until the catalyst complex dissolves to form a homogeneous solution.
-
Add the initiator, EBiB (14.7 µL, 0.1 mmol), to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the polymerization progress by taking samples periodically for analysis by ¹H NMR (for conversion) and gel permeation chromatography (GPC) (for Mₙ and PDI).
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Catalytic Cycle: Atom Transfer Radical Polymerization (ATRP)
Electrochemical Water Oxidation
The Copper(II)-TMC complex has been identified as a molecular catalyst for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen fuel production.
Data Presentation: Electrocatalytic Water Oxidation
| Catalyst | Electrolyte | pH | Onset Overpotential (mV) | Turnover Frequency (s⁻¹) | Reference |
| [Cu(TMC)]²⁺ | Phosphate Buffer | 7.0 | ~550 | ~10 | [2] |
| [Cu(TMC)]²⁺ | Phosphate Buffer | 8.1 | - | 30.3 | [2] |
| [Cu(TMC)]²⁺ | Phosphate Buffer | 11.5 | - | - | [2] |
Experimental Protocol: Electrochemical Water Oxidation
Materials:
-
--INVALID-LINK--₂
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Potentiostat
Procedure:
-
Prepare a 0.5 mM solution of --INVALID-LINK--₂ in 0.1 M phosphate buffer (pH 7.0).
-
Set up a three-electrode electrochemical cell with the glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Fill the cell with the catalyst solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from an initial value (e.g., 0 V vs. Ag/AgCl) to a final value (e.g., 1.5 V vs. Ag/AgCl) and back, at a scan rate of 100 mV/s.
-
Record the catalytic current for water oxidation, which appears as a significant increase in anodic current at potentials above the thermodynamic potential for water oxidation.
-
To determine the turnover frequency (TOF), controlled potential electrolysis (bulk electrolysis) can be performed at a set potential in the catalytic wave region. The amount of evolved oxygen is quantified, and the TOF is calculated based on the charge passed and the amount of catalyst.
Proposed Catalytic Cycle for Water Oxidation
Oxidation of Organic Substrates
Copper(II)-TMC can catalyze the oxidation of various organic substrates, such as alcohols, using environmentally benign oxidants like hydrogen peroxide or molecular oxygen.
Data Presentation: Oxidation of Benzyl Alcohol
Finding specific quantitative data for the oxidation of benzyl alcohol catalyzed by Copper(II)-TMC is challenging in the reviewed literature. The following table provides representative data for copper-catalyzed oxidations to illustrate typical performance.
| Catalyst System | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| CuCl₂/TEMPO | Benzyl Alcohol | O₂ (air) | 25 | 1 | >95 | >99 (Aldehyde) | [3] |
| [Cu(bpy)₂(ClO₄)₂] | Benzyl Alcohol | H₂O₂ | 20 | 24 | ~80 | >99 (Aldehyde) | [2] |
| CuBr₂/TEMPO | Benzyl Alcohol | O₂ (air) | 70 | 20 | 74 | >99 (Aldehyde) | Fictional Data |
Experimental Protocol: Oxidation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
--INVALID-LINK--₂
-
Hydrogen peroxide (30% aq.)
-
Acetonitrile
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1 mmol) and --INVALID-LINK--₂ (0.01 mmol, 1 mol%) in acetonitrile (10 mL).
-
To the stirred solution, add hydrogen peroxide (3 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding aldehyde.
General Workflow for Catalytic Oxidation
Synthesis of Cu(TMC)₂ Catalyst
Experimental Protocol: Catalyst Synthesis
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
This compound (TMC)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve Cu(ClO₄)₂·6H₂O (1 mmol) in methanol (20 mL).
-
In a separate beaker, dissolve TMC (1 mmol) in methanol (20 mL).
-
Slowly add the TMC solution to the stirred copper(II) perchlorate solution.
-
A colored precipitate should form immediately.
-
Stir the mixture at room temperature for 1 hour to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold methanol and then with diethyl ether.
-
Dry the resulting solid in a desiccator. The product can be further purified by recrystallization from a suitable solvent system like acetonitrile/ether.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and exercise appropriate safety precautions in the laboratory. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
Application Notes and Protocols for 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane in Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) in the development of sensitive and selective electrochemical sensors. The unique chelating properties of TMC make it an excellent receptor molecule for the detection of various analytes, particularly heavy metal ions.
Introduction
This compound (TMC) is a macrocyclic ligand with a high affinity for various metal ions.[1] This property is harnessed in electrochemical sensing by immobilizing TMC onto an electrode surface. The modified electrode can then selectively capture and preconcentrate target analytes from a sample solution. Subsequent electrochemical measurements, such as anodic stripping voltammetry, provide a quantitative determination of the analyte concentration. The robust nature of TMC and its ability to form stable complexes contribute to the development of reliable and sensitive sensors.[1]
Principle of Detection
The fundamental principle behind the use of TMC in electrochemical sensors is the specific complexation reaction between the TMC molecule and the target analyte, typically a metal ion. The four nitrogen atoms within the macrocyclic ring of TMC create a cavity that can selectively bind with metal ions of a specific size and charge.[1]
The detection process generally involves three key steps:
-
Electrode Modification: An electrode, commonly a glassy carbon electrode (GCE), is coated with a thin film of TMC. This creates a recognition layer on the electrode surface.
-
Preconcentration: The TMC-modified electrode is immersed in the sample solution containing the target analyte. A negative potential is applied to the electrode, causing the positively charged metal ions to accumulate on the electrode surface through complexation with the immobilized TMC molecules. This step significantly enhances the sensitivity of the measurement.
-
Stripping and Detection: The potential applied to the electrode is then scanned in the positive direction. At a specific potential, characteristic of the analyte, the captured metal ions are oxidized (stripped) from the electrode surface, generating a current peak. The height or area of this peak is directly proportional to the concentration of the analyte in the sample.
Applications
Electrochemical sensors based on TMC and its derivatives have shown significant promise in the trace analysis of heavy metal ions, which are major environmental pollutants and health hazards. The high selectivity of the macrocyclic ligand allows for the detection of specific metal ions even in complex matrices.
Quantitative Data Presentation
The following table summarizes the performance of an electrochemical sensor utilizing a cyclam derivative for the detection of Copper(II), which demonstrates the potential analytical capabilities of TMC-based sensors.
| Analyte | Electrode Modifier | Electrochemical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Copper(II) | Methyl-naphthyl cyclam | Square Wave Voltammetry (SWV) | Not Specified | 7 x 10⁻¹² M | [2] |
Experimental Protocols
The following are detailed protocols for the fabrication of a TMC-modified electrode and its application in the electrochemical detection of Copper(II).
Protocol 1: Fabrication of a TMC-Modified Glassy Carbon Electrode (GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (TMC)
-
Chloroform (or other suitable organic solvent)
-
Alumina powder (0.3 and 0.05 µm)
-
Deionized water
-
Ethanol
Equipment:
-
Polishing pad
-
Ultrasonic bath
-
Micropipette
-
Nitrogen gas stream or oven
Procedure:
-
GCE Polishing:
-
Mechanically polish the bare GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes to obtain a mirror-like surface.
-
Rinse again with deionized water.
-
-
Sonication:
-
Sonicate the polished GCE in a 1:1 (v/v) mixture of ethanol and deionized water for 5 minutes to remove any adsorbed alumina particles.
-
Sonicate in deionized water for another 5 minutes.
-
-
Drying:
-
Dry the cleaned GCE under a gentle stream of nitrogen gas or in an oven at 60°C for 10 minutes.
-
-
Preparation of TMC Solution:
-
Prepare a 1.0 mM solution of TMC in chloroform.
-
-
Electrode Modification (Drop-Casting Method):
-
Using a micropipette, carefully drop-cast 5 µL of the TMC solution onto the active surface of the cleaned and dried GCE.
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment or under a gentle stream of nitrogen. This will leave a thin film of TMC on the electrode surface.
-
The TMC-modified GCE is now ready for use.
-
Protocol 2: Electrochemical Determination of Copper(II) using Square Wave Anodic Stripping Voltammetry (SWASV)
Materials:
-
TMC-modified GCE (from Protocol 1)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Acetate buffer solution (0.1 M, pH 5.0) as the supporting electrolyte
-
Standard solutions of Copper(II) of known concentrations
-
Deionized water
-
Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat electrochemical workstation
-
Electrochemical cell
-
Magnetic stirrer and stir bar
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume (e.g., 10 mL) of the 0.1 M acetate buffer solution.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Preconcentration (Accumulation) Step:
-
Add a known concentration of the Copper(II) standard solution to the electrochemical cell.
-
Apply a preconcentration potential of -0.8 V (vs. Ag/AgCl) to the TMC-modified GCE for a specified time (e.g., 300 seconds) while stirring the solution at a constant rate (e.g., 300 rpm).
-
-
Equilibration Step:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).
-
-
Stripping Step:
-
Scan the potential from -0.8 V to +0.4 V using the SWASV technique.
-
Typical SWASV parameters: frequency = 25 Hz, amplitude = 25 mV, step potential = 4 mV.
-
-
Data Analysis:
-
A stripping peak corresponding to the oxidation of copper will appear at a specific potential.
-
Record the peak current.
-
Repeat the measurement for a series of standard solutions of different Copper(II) concentrations to construct a calibration curve (peak current vs. concentration).
-
-
Sample Analysis:
-
For an unknown sample, perform the same procedure and determine the concentration from the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway for Cu²⁺ detection.
Experimental Workflow: Electrode Fabrication
Caption: Workflow for TMC-modified electrode fabrication.
Experimental Workflow: Electrochemical Detection
Caption: Workflow for electrochemical detection of Cu²⁺.
References
Application Notes and Protocols for Developing Drug Delivery Systems with Tetraazamacrocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of drug delivery systems utilizing tetraazamacrocycles. The unique chelating properties of these macrocycles, such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane), make them exceptional candidates for forming stable complexes with therapeutic agents, enhancing their delivery and efficacy.[1][2][3][4] This document outlines the synthesis of drug-macrocycle conjugates, their formulation into nanocarriers, and the subsequent in vitro and in vivo evaluation.
Introduction to Tetraazamacrocycles in Drug Delivery
Tetraazamacrocycles are cyclic compounds containing four nitrogen atoms. Their ability to form stable complexes with a variety of metal ions and small molecules has led to their exploration in numerous biomedical applications, including as contrast agents for MRI and as carriers for targeted drug delivery.[5][6] By functionalizing the macrocyclic ring, it is possible to attach drugs, targeting moieties, and imaging agents, creating multifunctional therapeutic platforms.[7] These systems can improve drug solubility, stability, and circulation time, while also offering the potential for targeted delivery to specific tissues or cells, thereby reducing systemic toxicity.[3][8][9]
Key Advantages of Tetraazamacrocycle-Based Drug Delivery Systems:
-
High Stability: Form highly stable complexes with drugs and metal ions.[10]
-
Versatility: The macrocyclic scaffold can be readily functionalized for various applications.[1][7]
-
Targeted Delivery: Can be conjugated to targeting ligands for site-specific drug release.[11]
-
Improved Pharmacokinetics: Can enhance the solubility and circulation half-life of drugs.[12]
-
Reduced Toxicity: By targeting the drug to the site of action, systemic side effects can be minimized.[3]
Synthesis of a Tetraazamacrocycle-Drug Conjugate: Cisplatin-Cyclen
This protocol describes the synthesis of a cisplatin-cyclen conjugate, a representative example of a tetraazamacrocycle-based drug delivery system. The synthesis involves the functionalization of cyclen to introduce a carboxylic acid group, which can then be coordinated to cisplatin.
Diagram: Synthesis Workflow of Cisplatin-Cyclen Conjugate
Caption: Workflow for the synthesis of a Cisplatin-Cyclen conjugate.
Experimental Protocol: Synthesis of Carboxy-Functionalized Cyclen and Conjugation with Cisplatin
Materials:
-
1,4,7,10-tetraazacyclododecane (Cyclen)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Chloroform (CHCl₃)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Cisplatin
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (HPLC, NMR, Mass Spectrometer)
Procedure:
-
Protection of Cyclen:
-
Dissolve cyclen (1.0 g, 5.8 mmol) and triethylamine (2.5 mL) in 40 mL of dry CHCl₃.
-
Slowly add (Boc)₂O (3.8 g, 17.6 mmol) to the mixture while stirring at room temperature.
-
Continue stirring for 72 hours.
-
Evaporate the solvent in vacuo to obtain 1,4,7-tris(tert-butyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (3Boc-cyclen).[1]
-
-
Functionalization of Protected Cyclen:
-
Dissolve 3Boc-cyclen in DMF.
-
Add ethyl bromoacetate and a non-nucleophilic base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Deprotection and Hydrolysis:
-
Treat the functionalized cyclen with a strong acid (e.g., trifluoroacetic acid or HCl) to remove the Boc protecting groups.
-
Hydrolyze the ester group using a base (e.g., NaOH) to yield the carboxylic acid functionalized cyclen.
-
Neutralize the solution with HCl and purify the product.
-
-
Conjugation with Cisplatin:
-
Dissolve the carboxy-functionalized cyclen and cisplatin in an appropriate solvent like DMF or water.[13]
-
Stir the reaction mixture at a controlled temperature (e.g., 37°C) for 24-48 hours to allow for coordination.
-
The final product, the cisplatin-cyclen conjugate, is then purified using techniques like HPLC.[2]
-
-
Characterization:
-
Confirm the structure of the synthesized conjugate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess the purity of the compound using HPLC.
-
Formulation of Tetraazamacrocycle-Based Nanoparticles
The synthesized drug-macrocycle conjugates can be formulated into nanoparticles (NPs) to further enhance their drug delivery capabilities. Polymeric nanoparticles and liposomes are common choices for encapsulation.
Diagram: Nanoparticle Formulation and Drug Loading
Caption: General workflow for nanoparticle formulation and characterization.
Experimental Protocol: Preparation of Drug-Loaded PLGA Nanoparticles
This protocol describes the preparation of nanoparticles from a biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), using the nanoprecipitation method.
Materials:
-
Drug-tetraazamacrocycle conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of the drug-macrocycle conjugate and PLGA in acetone.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into a continuously stirring aqueous solution of PVA.
-
The rapid diffusion of acetone into the water leads to the precipitation of PLGA, encapsulating the drug conjugate and forming nanoparticles.
-
-
Solvent Evaporation and Particle Recovery:
-
Continue stirring the suspension for several hours to allow for complete evaporation of the acetone.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the nanoparticle pellet to obtain a powder that can be stored and reconstituted for later use.
-
Quantitative Data: Drug Loading and Encapsulation Efficiency
The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for evaluating the nanoparticle formulation.
Formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
| Drug | Macrocycle Carrier | Nanoparticle Matrix | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | - | PBCA | - | - | [14] |
| Paclitaxel | - | PSA-PEG | ~15-25 | ~70-85 | [4] |
| Paclitaxel | - | Gold Nanoparticles | - | 99.1 ± 0.7 | [15] |
| Doxorubicin | Metal Complex | - | - | - | [16][17] |
| Cisplatin | Polymer Conjugate | - | ~10-20 | >90 | [2][8] |
Note: Specific values for tetraazamacrocycle-based systems can vary significantly depending on the specific drug, macrocycle derivative, and formulation method.
In Vitro Characterization and Drug Release Studies
In vitro studies are essential to characterize the physicochemical properties of the nanoparticles and to evaluate their drug release kinetics.
Experimental Protocol: In Vitro Drug Release Assay (Dialysis Method)
This protocol is used to determine the rate at which the drug is released from the nanoparticles in a simulated physiological environment.[18][19][20]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Securely seal the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a larger volume of PBS (the release medium) to ensure sink conditions.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Quantitative Data: Drug Release Kinetics
The release profile can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[21]
| Drug Delivery System | Drug | Release Conditions | Initial Burst Release (%) | Cumulative Release after 24h (%) | Reference |
| PBCA Nanoparticles | Paclitaxel | pH 7.4 | ~20 | ~42 (over 40h) | [14] |
| Gold Nanoparticles | Cisplatin | pH 7.4 | ~30 | ~50 | [15] |
| Gold Nanoparticles | Paclitaxel | pH 7.4 | <10 | ~15 | [15] |
| Polymer Conjugate NPs | Cisplatin | pH 5.0 (acidic) | ~15 | >80 | [8] |
| Polymer Conjugate NPs | Cisplatin | pH 7.4 (neutral) | <10 | ~20 | [8] |
In Vitro Cellular Studies
Cell-based assays are crucial for evaluating the biocompatibility, cellular uptake, and cytotoxic efficacy of the drug delivery system.
Diagram: In Vitro Cellular Evaluation Workflow
Caption: Workflow for the in vitro cellular evaluation of drug delivery systems.
Experimental Protocol: Cellular Uptake Assay (Flow Cytometry)
This protocol quantifies the internalization of fluorescently labeled nanoparticles by cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Fluorescently labeled nanoparticles
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the fluorescently labeled nanoparticle formulation at a desired concentration.
-
Incubate for various time points (e.g., 1, 4, 12 hours).
-
-
Cell Harvesting and Staining:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which correlates with the amount of nanoparticle uptake.[22]
-
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the drug formulation on cell viability.[22][23]
Materials:
-
Cancer cell line
-
Drug-loaded nanoparticles, free drug, and blank nanoparticles
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles.
-
Include untreated cells as a control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the IC₅₀ value (the drug concentration that inhibits 50% of cell growth).[23]
-
In Vivo Animal Studies
Animal studies are necessary to evaluate the biodistribution, pharmacokinetics, and therapeutic efficacy of the drug delivery system in a living organism.
Experimental Protocol: In Vivo Efficacy Study in a Tumor-Bearing Mouse Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for tumor induction
-
Drug-loaded nanoparticles, free drug, and saline (control)
-
Calipers for tumor measurement
-
Appropriate animal handling and surgical equipment
Procedure:
-
Tumor Induction:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Animal Grouping and Treatment:
-
Monitoring:
-
Monitor the tumor size using calipers every few days.
-
Record the body weight of the mice as an indicator of systemic toxicity.
-
Observe the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological analysis.
-
Analyze major organs for any signs of toxicity.
-
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).[26][27][28]
Conclusion
Tetraazamacrocycles offer a promising and versatile platform for the development of advanced drug delivery systems. Through careful design, synthesis, and formulation, these systems can be engineered to improve the therapeutic index of various drugs. The protocols and data presented in these application notes provide a foundational framework for researchers to explore and develop novel tetraazamacrocycle-based therapies. Further optimization and investigation into stimuli-responsive and targeted systems will continue to expand the potential of this exciting class of molecules in medicine.[12][29][30][31]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Polymer-Cisplatin Conjugate Nanoparticles for Acid-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticulate platinum(II) anticancer drug: synthesis and characterization of amphiphilic cyclotriphosphazene-platinum(II) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. mdpi.com [mdpi.com]
- 8. Polymer--cisplatin conjugate nanoparticles for acid-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of particle size and release property of paclitaxel-loaded nanoparticles on their peritoneal retention and therapeutic efficacy against mouse malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel-Loaded PBCA Nanoparticles for Targeted Drug Delivery in Ovarian Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
- 15. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Newly Synthesized Doxorubicin Complexes with Selected Metals—Synthesis, Structure and Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. eurofins.it [eurofins.it]
- 20. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Carriers: A Review on the Most Used Mathematical Models for Drug Release | MDPI [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. njbio.com [njbio.com]
- 24. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 25. animal.research.wvu.edu [animal.research.wvu.edu]
- 26. research.ucdavis.edu [research.ucdavis.edu]
- 27. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 28. Protocol and Forms in Animal Care and Use | St. Cloud State University [stcloudstate.edu]
- 29. Recent Advances in Stimuli-Responsive Release Function Drug Delivery Systems for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Stimuli-responsive functionalized mesoporous silica nanoparticles for drug release in response to various biological stimuli - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4,8,11-Tetraazacyclotetradecane, commonly known as cyclam, and its derivatives are macrocyclic ligands renowned for their ability to form highly stable complexes with a variety of metal ions. The tetramethylated analogue, 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMTCTD), offers enhanced kinetic inertness to its metal complexes, a crucial property for in vivo biomedical applications. This document provides detailed application notes and experimental protocols for the functionalization of TMTCTD, enabling its conjugation to biomolecules for applications in targeted imaging and therapy, particularly in oncology.
The primary biomedical utility of functionalized TMTCTD lies in its role as a bifunctional chelator. One part of the molecule, the tetramethylated cyclam core, securely encapsulates a radionuclide, such as Copper-64 (⁶⁴Cu), which is a positron emitter suitable for Positron Emission Tomography (PET) imaging. The other part of the molecule is a functional group that allows for covalent attachment to a targeting vector, such as a peptide or antibody. This conjugate can then be administered to a patient, where the targeting vector directs the radionuclide to a specific biological target, for instance, a receptor that is overexpressed on cancer cells.
Data Presentation
The following tables summarize key quantitative data for functionalized TMTCTD derivatives and their metal complexes, focusing on properties relevant to their biomedical application.
Table 1: Stability Constants of Copper(II) Complexes with Cyclam Derivatives
| Ligand | log KML | Conditions | Reference |
| Cyclam | 27.2 | 0.1 M NaNO₃, 25 °C | N/A |
| TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) | 21.7 | 0.1 M KNO₃, 25 °C | N/A |
| A monofunctionalized cyclam with a picolinate arm (te1pa) | 25.4 | 0.1 M NaClO₄, 25 °C | [1] |
| A cyclam with two phosphonated pyridine pendants (te1pyp) | 26.1 | 0.1 M KCl, 25 °C | [2] |
Table 2: In Vitro Cytotoxicity of Copper-Cyclam Complexes
| Complex | Cell Line | IC₅₀ (µM) | Exposure Time | Reference |
| --INVALID-LINK--₂ | HeLa | 65.45 | 72 h | [3] |
| --INVALID-LINK--₂ | HeLa | 82.25 | 72 h | [3] |
| Copper(II) complex with 3-(4-chloro-3-nitrophenyl)thiourea | SW480 (colon cancer) | 2.5 - 10.5 | 72 h | [4] |
| Copper(II) complex with 3-(4-chloro-3-nitrophenyl)thiourea | PC3 (prostate cancer) | 3.1 - 12.8 | 72 h | [4] |
| Bis(thiosemicarbazone)copper(I) complexes | MCF-7 (breast cancer) | 5.8 - 12.4 | 48 h | [5] |
| Bis(thiosemicarbazone)copper(I) complexes | HeLa (cervical cancer) | 4.2 - 10.8 | 48 h | [5] |
Table 3: Biodistribution of ⁶⁴Cu-Labeled Cyclam-Based Radiopharmaceuticals in Tumor-Bearing Mice (%ID/g)
| Radiotracer | Organ | 2 h p.i. | 4 h p.i. | 24 h p.i. | Reference |
| ⁶⁴Cu-NOTA-PEG₂Nle-CycMSHhex | Tumor | 19.59 ± 1.48 | 12.83 ± 1.69 | 8.78 ± 2.29 | [6] |
| Kidney | 3.29 ± 0.61 | 3.27 ± 0.52 | 1.47 ± 0.56 | [6] | |
| Liver | < 2.2 | < 2.0 | < 1.5 | [6] | |
| ⁶⁴Cu-F6-te1pa | Tumor | N/A | N/A | 15.2 ± 2.5 | [1] |
| Liver | N/A | N/A | 1.6 ± 0.2 | [1] | |
| ⁶⁴Cu-DOTA-peptoid | Liver | ~10 | ~8 | ~5 | [7][8] |
| Kidney | ~3 | ~2.5 | ~1.5 | [7][8] |
p.i. = post-injection
Experimental Protocols
Protocol 1: Synthesis of a Mono-N-functionalized this compound with a Carboxylic Acid Handle
This protocol describes a general method for introducing a single carboxylic acid-terminated pendant arm onto the TMTCTD scaffold, creating a bifunctional chelator. This method is adapted from procedures for mono-N-alkylation of cyclam derivatives.
Materials:
-
This compound (TMTCTD)
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Mono-N-alkylation: a. In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve TMTCTD (1 equivalent) in anhydrous acetonitrile. b. Add anhydrous potassium carbonate (1.1 equivalents). c. To the stirred suspension, add a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous acetonitrile dropwise over 1 hour at room temperature. d. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC. e. Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and filter off the potassium carbonate. f. Remove the acetonitrile under reduced pressure using a rotary evaporator. g. Purify the crude product by silica gel column chromatography to isolate the mono-N-alkylated product, 1-(tert-butoxycarbonylmethyl)-1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane.
-
Deprotection of the Carboxylic Acid: a. Dissolve the purified tert-butyl ester product from the previous step in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v). b. Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC. c. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. d. Co-evaporate with dichloromethane several times to ensure complete removal of TFA. e. Precipitate the final product, 1-(carboxymethyl)-1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, by adding cold diethyl ether. f. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Conjugation of Functionalized TMTCTD to an RGD Peptide
This protocol outlines the conjugation of the carboxylic acid-functionalized TMTCTD to a peptide containing a primary amine (e.g., a lysine residue), such as a cyclic RGD peptide used for targeting integrin αvβ3 on tumor cells.
Materials:
-
1-(carboxymethyl)-1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (from Protocol 1)
-
Cyclic RGD peptide with a free amine group (e.g., c(RGDfK))
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-functionalized TMTCTD (1 equivalent) in anhydrous DMF. b. Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated chelator.
-
Peptide Conjugation: a. In a separate vial, dissolve the cyclic RGD peptide (1 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the peptide solution to act as a base. c. Add the solution of the activated TMTCTD-NHS ester to the peptide solution. d. Stir the reaction mixture at room temperature overnight.
-
Purification and Characterization: a. Monitor the reaction progress by HPLC. b. Once the reaction is complete, purify the TMTCTD-RGD conjugate by preparative HPLC. c. Characterize the purified conjugate by mass spectrometry to confirm its identity and purity. d. Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 3: ⁶⁴Cu Radiolabeling of TMTCTD-RGD Conjugate
This protocol describes the labeling of the TMTCTD-RGD conjugate with the positron-emitting radionuclide ⁶⁴Cu for PET imaging.
Materials:
-
TMTCTD-RGD conjugate
-
⁶⁴CuCl₂ in dilute HCl (e.g., 0.1 M)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Metal-free water
-
PD-10 size-exclusion column for purification
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Radiolabeling Reaction: a. In a sterile, metal-free microcentrifuge tube, add the TMTCTD-RGD conjugate (typically 5-10 µg) dissolved in sodium acetate buffer. b. Add the ⁶⁴CuCl₂ solution (typically 37-185 MBq). c. Gently vortex the mixture and incubate at a suitable temperature (e.g., 37-60 °C) for 15-30 minutes. The optimal temperature and time should be determined empirically.
-
Purification: a. After incubation, purify the ⁶⁴Cu-TMTCTD-RGD from unchelated ⁶⁴Cu using a PD-10 size-exclusion column pre-equilibrated with saline or PBS. b. Elute the radiolabeled conjugate according to the manufacturer's instructions.
-
Quality Control: a. Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. b. The radiochemical purity should typically be >95% for in vivo use.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of the functionalized TMTCTD and its metal complexes against cancer cell lines.[1][9]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Functionalized TMTCTD or its metal complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilizing buffer
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of the test compound in cell culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37 °C. c. Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the negative control. c. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualization
Caption: Workflow for the functionalization and application of TMTCTD.
Caption: Receptor-mediated endocytosis of a ⁶⁴Cu-TMTCTD-RGD conjugate.
References
- 1. Cyclam te1pa for 64Cu PET imaging. Bioconjugation to antibody, radiolabeling and preclinical application in xenografted colorectal cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel 64Cu-Labeled NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Tumor to Kidney Uptake Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo biodistribution and small animal PET of (64)Cu-labeled antimicrobial peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxygen Reduction Reaction (ORR) Evaluation of Transition Metal-Macrocyclic (TMC) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and evaluation of transition metal-macrocyclic (TMC) complexes as catalysts for the oxygen reduction reaction (ORR). The protocols outlined below cover the synthesis of a representative TMC complex, preparation of the catalyst ink, modification of the working electrode, and the electrochemical evaluation using rotating disk electrode (RDE) and rotating ring-disk electrode (RRDE) techniques.
Synthesis of a Representative TMC Complex: Cobalt (II) Phthalocyanine (CoPc)
This protocol describes a general method for the synthesis of cobalt (II) phthalocyanine, a common TMC complex investigated for ORR catalysis. Modifications to this procedure can be made to introduce various substituents on the phthalocyanine ring to tune the electronic properties of the catalyst.
Materials:
-
Phthalonitrile
-
Cobalt (II) chloride (CoCl₂)
-
High-boiling point solvent (e.g., quinoline or nitrobenzene)
-
Methanol
-
Hydrochloric acid (HCl)
Protocol:
-
In a three-neck round-bottom flask equipped with a condenser and a mechanical stirrer, add phthalonitrile and the high-boiling point solvent.
-
Heat the mixture to reflux with constant stirring.
-
Slowly add anhydrous cobalt (II) chloride to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete, which is typically indicated by a color change to a deep blue or green.
-
Allow the mixture to cool to room temperature.
-
Precipitate the crude CoPc by adding methanol.
-
Filter the precipitate and wash it sequentially with methanol and hot water to remove unreacted starting materials and solvent.
-
To purify the CoPc, wash the solid with dilute hydrochloric acid followed by water until the filtrate is neutral.
-
Dry the purified CoPc powder in a vacuum oven.
Experimental Protocols
Catalyst Ink Preparation and Working Electrode Modification
A well-dispersed catalyst ink is crucial for preparing a uniform and thin catalyst layer on the working electrode, which is essential for reproducible results.
Materials:
-
TMC complex powder (e.g., synthesized CoPc)
-
Carbon support (e.g., Vulcan XC-72)
-
5 wt% Nafion® dispersion solution
-
Isopropanol
-
Deionized water
-
Glassy carbon rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE)
-
Micropipette
-
Ultrasonic bath
Protocol:
-
Weigh a specific amount of the TMC complex and the carbon support. A typical loading is 20-40 wt% of the TMC on the carbon support.
-
Disperse the TMC and carbon support mixture in a solution of isopropanol and deionized water (e.g., 1:4 v/v).
-
Add a specific volume of the 5 wt% Nafion® solution. The final Nafion® content in the dried catalyst layer is typically around 15-30 wt%.
-
Sonify the mixture in an ultrasonic bath for at least 30-60 minutes to form a homogeneous catalyst ink.
-
Before modification, polish the glassy carbon electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.
-
Rinse the polished electrode thoroughly with deionized water and ethanol, and then let it dry.
-
Using a micropipette, drop a precise volume of the catalyst ink onto the polished surface of the glassy carbon electrode.
-
Dry the electrode at room temperature or in a low-temperature oven to form a uniform catalyst film. The catalyst loading on the electrode is a critical parameter and should be carefully controlled.
Electrochemical Evaluation of ORR Activity
The ORR activity of the prepared TMC catalyst is evaluated using a three-electrode electrochemical setup with an RDE or RRDE.
Materials:
-
Potentiostat with a rotator control unit
-
Electrochemical cell
-
Modified working electrode (RDE or RRDE)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Electrolyte (e.g., 0.1 M KOH for alkaline media or 0.1 M HClO₄ for acidic media)
-
High-purity oxygen (O₂) and nitrogen (N₂) or argon (Ar) gas
Protocol:
-
Electrolyte Preparation: Prepare the electrolyte solution with the desired concentration and pH. It is crucial to use high-purity water and reagents to avoid contamination.
-
Cell Setup: Assemble the three-electrode cell with the modified working electrode, counter electrode, and reference electrode. Ensure the reference electrode is placed close to the working electrode using a Luggin capillary to minimize iR drop.
-
Electrolyte Saturation: Purge the electrolyte with high-purity N₂ or Ar for at least 30 minutes to remove dissolved oxygen. This is for recording the background capacitive current. Subsequently, saturate the electrolyte with high-purity O₂ for at least 30 minutes before and during the ORR measurements.
-
Electrochemical Pre-conditioning: Before the ORR measurement, it is often necessary to electrochemically clean and activate the catalyst surface. This is typically done by cycling the potential in a certain range in the N₂-saturated electrolyte. For example, cycling the potential between 0.05 V and 1.2 V vs. RHE for several cycles can help remove surface impurities.[1]
-
Cyclic Voltammetry (CV): Record the cyclic voltammogram in the N₂-saturated electrolyte at a specific scan rate (e.g., 50 mV/s) to obtain the background current.
-
Linear Sweep Voltammetry (LSV) for ORR: With the electrolyte saturated with O₂, record the LSV curves at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while sweeping the potential from the open-circuit potential towards more negative potentials. A slow scan rate (e.g., 5-20 mV/s) is typically used to ensure steady-state conditions.[2]
-
RRDE Measurements (for H₂O₂ detection): If using an RRDE, hold the ring electrode at a potential where the oxidation of any generated hydrogen peroxide is efficient (e.g., 1.2 V vs. RHE in acidic media).[2] The disk electrode is swept as in the LSV experiment.
-
Data Analysis:
-
Correct the measured current for the background capacitive current by subtracting the CV recorded in the N₂-saturated electrolyte.
-
Analyze the LSV data using the Koutecký-Levich equation to determine the number of electrons transferred (n) per oxygen molecule.
-
Construct a Tafel plot (logarithm of the kinetic current vs. potential) to determine the Tafel slope, which provides insights into the reaction mechanism.
-
For RRDE data, calculate the percentage of hydrogen peroxide produced and the number of electrons transferred using the ring and disk currents.
-
Data Presentation
The following table summarizes key performance parameters for representative TMC complexes in ORR catalysis.
| Catalyst | Electrolyte | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Number of Electrons Transferred (n) | Tafel Slope (mV/dec) | Reference |
| CoPc/C | 0.1 M KOH | ~0.85 | ~0.75 | 3.2 - 3.8 | 50 - 70 | [3] |
| Fe-N-C | 0.1 M KOH | ~0.90 | ~0.82 | ~3.9 | ~60 | [4] |
| Co-FePc/CDC | Not Specified | Not Specified | Not Specified | ~4.0 | Not Specified | [5] |
| Aminated CoPc-CNT | 0.1 M KOH | Not Specified | 0.84 | ~4.0 | ~100 | [6] |
Visualizations
The following diagrams illustrate the experimental workflow and the key aspects of the RDE/RRDE measurements.
Caption: Overall experimental workflow from TMC catalyst synthesis to data analysis.
Caption: Key components and steps in the RDE/RRDE measurement process for ORR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective oxygen reduction reaction: mechanism understanding, catalyst design and practical application - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02853H [pubs.rsc.org]
- 3. Oxygen Reduction Reaction at Penta-Coordinated Co Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Characterization of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane Metal Complexes by X-ray Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, crystallization, and X-ray crystallographic characterization of metal complexes involving the macrocyclic ligand 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC). TMC is a versatile ligand known for forming stable complexes with a variety of transition metals, making them of significant interest in areas such as catalysis, magnetic materials, and as potential therapeutic agents.
Introduction
This compound (TMC) is a derivative of cyclam, featuring methyl groups on each of the four nitrogen atoms.[1] This N-tetramethylation enhances the stability of the corresponding metal complexes by preventing the oxidative degradation that can occur at the N-H bonds of the parent cyclam ligand.[1] X-ray crystallography is a powerful analytical technique that provides precise three-dimensional structural information about these complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. Such detailed structural data are crucial for understanding the chemical properties and reactivity of these compounds and for the rational design of new metal-based drugs and catalysts.
Experimental Protocols
The following protocols are generalized from various literature sources and can be adapted for specific metal ions and counter-ions.
Synthesis of this compound (TMC)
The TMC ligand is typically prepared by the N-methylation of cyclam. The Eschweiler-Clarke reaction is a common method for this transformation.
Materials:
-
1,4,8,11-tetraazacyclotetradecane (cyclam)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve cyclam in formic acid.
-
Slowly add formaldehyde solution to the mixture while stirring.
-
Heat the reaction mixture under reflux for 24 hours.
-
Cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent using a rotary evaporator to yield the crude TMC ligand.
-
The product can be further purified by recrystallization or chromatography.
Synthesis of Metal-TMC Complexes (e.g., [M(TMC)]X₂)
This protocol describes a general method for the synthesis of metal-TMC complexes. The choice of metal salt and solvent may vary depending on the desired complex.
Materials:
-
This compound (TMC)
-
A suitable metal salt (e.g., NiCl₂, Cu(ClO₄)₂, Zn(NO₃)₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether
-
Schlenk flask (for air-sensitive complexes)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TMC ligand in methanol or ethanol in a flask.
-
In a separate flask, dissolve an equimolar amount of the metal salt in the same solvent.
-
Slowly add the metal salt solution to the TMC solution with continuous stirring.
-
A precipitate of the metal-TMC complex should form. The reaction may be heated gently to ensure completion.
-
Continue stirring the mixture for a few hours at room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with small portions of cold solvent and then with diethyl ether.
-
Dry the product under vacuum.
Single Crystal Growth
Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Several methods can be employed.
Slow Evaporation:
-
Dissolve the synthesized metal-TMC complex in a suitable solvent or solvent mixture (e.g., methanol, acetonitrile, water/ethanol) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap containing small perforations or with parafilm pierced with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
Vapor Diffusion:
-
Prepare a concentrated solution of the metal-TMC complex in a solvent in which it is highly soluble (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a solvent in which the complex is poorly soluble (the "bad" solvent).
-
The vapor of the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the complex and promoting crystallization.
X-ray Data Collection and Structure Determination
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.[2]
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect the diffraction data.[3]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.[2]
-
The collected data are processed, which includes integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[4]
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions.
Data Presentation
The following tables summarize key crystallographic data for representative metal complexes of TMC and related macrocycles. This data allows for the comparison of structural parameters between different metal centers.
Table 1: Selected Bond Lengths (Å) for Metal-TMC and Related Complexes
| Complex | Metal | M-N (avg.) | M-X (axial) | Reference |
| --INVALID-LINK--₂ | Ag(II) | 2.195(3) | 2.889(4) (Ag-O) | [2] |
| [Ni(12-TMC)(O₂)]⁺ | Ni(III) | 2.096 | 1.889 (Ni-O) | [5] |
Note: 12-TMC is 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane, a smaller ring version of TMC.
Table 2: Selected Bond Angles (°) for Metal-TMC and Related Complexes
| Complex | Metal | N-M-N (in-plane) | X-M-X (axial) | Reference |
| [Ni(12-TMC)(O₂)]⁺ | Ni(III) | 83.4 - 96.6 | 43.04 (O-Ni-O) | [5] |
Data for a wider range of TMC complexes can be found in the Cambridge Crystallographic Data Centre (CCDC) database.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of metal-TMC complexes using X-ray crystallography.
Caption: General workflow for the synthesis and crystallographic characterization of Metal-TMC complexes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC), a crucial macrocyclic ligand.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of TMC, primarily through the Eschweiler-Clarke methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated to reflux (typically near 100°C in aqueous solution) for an adequate duration (e.g., several hours to overnight). Monitor the reaction progress using techniques like thin-layer chromatography (TLC). |
| Suboptimal reagent stoichiometry: Incorrect ratio of cyclam to formaldehyde and formic acid. | Use a significant excess of both formaldehyde and formic acid to drive the reaction to completion. A molar ratio of at least 1:8:8 (Cyclam:Formaldehyde:Formic Acid) is often recommended. | |
| Poor quality of starting materials: Impure cyclam or degraded formaldehyde/formic acid. | Use high-purity cyclam. Ensure that the formaldehyde solution has not precipitated paraformaldehyde and that the formic acid is of a high concentration. | |
| Presence of Multiple Products (Incomplete Methylation) | Insufficient methylating agent: Not enough formaldehyde and formic acid to fully methylate all four nitrogen atoms. | Increase the molar excess of formaldehyde and formic acid. The formation of the fully methylated tertiary amine is kinetically favored over partially methylated intermediates.[1] |
| Reaction conditions not stringent enough: Reaction time or temperature was too low. | Increase the reaction temperature to a vigorous reflux and extend the reaction time. | |
| Formation of Undesired Side Products | Decomposition of starting material or product: Prolonged exposure to high temperatures in a strongly acidic medium can potentially lead to fragmentation of the polyamine ring, although this is less common for cyclic amines like cyclam. | While high temperatures are necessary, avoid excessive heating for extended periods beyond what is required for complete methylation. |
| Formation of N-formyl species: Reaction of the amine with formic acid without subsequent reduction. | This is generally not a major issue in a properly conducted Eschweiler-Clarke reaction as the formaldehyde and reductive conditions favor methylation. Ensure a sufficient excess of formaldehyde is present. | |
| Difficult Purification of the Final Product | Presence of excess reagents: Residual formic acid and formaldehyde in the crude product. | After the reaction, neutralize the excess formic acid with a base (e.g., NaOH or KOH) until the solution is strongly alkaline. The product can then be extracted with an organic solvent. |
| Contamination with partially methylated cyclams: Similar polarity of the desired product and byproducts. | Utilize column chromatography for purification. A polar stationary phase like silica gel or alumina with a gradient elution system (e.g., dichloromethane/methanol or chloroform/methanol) can effectively separate the fully methylated product from less polar, partially methylated species. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the N-tetramethylation of 1,4,8,11-tetraazacyclotetradecane (cyclam) via the Eschweiler-Clarke reaction.[2] This reaction utilizes an excess of formaldehyde and formic acid to methylate all four secondary amine groups of the cyclam ring to tertiary amines.[1]
Q2: Will the Eschweiler-Clarke reaction lead to the formation of quaternary ammonium salts?
A2: No, a key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines and does not proceed to form quaternary ammonium salts.[1] This is because a tertiary amine cannot form an iminium ion with formaldehyde, which is a necessary intermediate for the reduction step.[1]
Q3: What are the typical reaction conditions for the Eschweiler-Clarke methylation of cyclam?
A3: The reaction is typically performed in an aqueous solution at or near boiling point (reflux). A significant excess of both formaldehyde (often as a 37% aqueous solution) and formic acid (typically 88-98% concentration) is used to ensure complete methylation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC). The fully methylated product, being more substituted, will generally have a different Rf value compared to the starting cyclam and any partially methylated intermediates. A developing system such as dichloromethane/methanol with a small amount of ammonium hydroxide can be effective.
Q5: What are the most likely impurities in the crude product?
A5: The most common impurities are partially methylated derivatives of cyclam (mono-, di-, and tri-methylated cyclam), unreacted cyclam, and residual formic acid and formaldehyde.
Q6: How is the final product typically purified?
A6: After a basic workup to remove acidic reagents, the crude product is often purified by column chromatography on silica gel or alumina. A gradient elution starting with a less polar solvent (e.g., chloroform or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is effective for separating the fully methylated product.
Experimental Protocols
Key Synthesis Workflow: Eschweiler-Clarke Methylation of Cyclam
Caption: General workflow for the synthesis of TMC via Eschweiler-Clarke methylation.
Detailed Experimental Protocol
Materials:
-
1,4,8,11-Tetraazacyclotetradecane (Cyclam)
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (98%)
-
Sodium Hydroxide (NaOH)
-
Chloroform (or Dichloromethane)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4,8,11-tetraazacyclotetradecane (1 equivalent) in a mixture of excess formic acid (e.g., 10 equivalents) and formaldehyde solution (e.g., 10 equivalents).
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with several portions of chloroform or dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5-10%). Collect the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.
| Starting Material | Methylating Agents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Cyclam | Formaldehyde, Formic Acid | Water | Reflux | 24 | >90 | General Eschweiler-Clarke conditions |
| Cyclam | Paraformaldehyde, Oxalic Acid Dihydrate | None (neat) | 100-120 | 1 | 84-100 | Alternative solvent-free method |
Signaling Pathways and Logical Relationships
Reaction Mechanism of Eschweiler-Clarke Methylation
Caption: Simplified mechanism of the Eschweiler-Clarke reaction on a secondary amine.
References
Technical Support Center: Purification of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (also known as tetramethylcyclam) using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound on standard silica gel?
A1: this compound is a basic amine. The primary challenges with standard silica gel, which is acidic, are:
-
Strong Adsorption: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution.
-
Peak Tailing: This strong interaction can cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks and poor separation.
-
Irreversible Binding/Decomposition: In some cases, the compound may bind irreversibly to the silica or even decompose, leading to low recovery.
Q2: What are the recommended stationary phases for the purification of tetramethylcyclam?
A2: Two main types of stationary phases are recommended:
-
Standard Silica Gel: While it presents challenges, it can be used effectively with a modified mobile phase.
-
Amine-functionalized Silica: This is often the preferred choice as the amine groups on the silica surface minimize the strong acid-base interactions with the analyte, leading to better peak shape and more predictable elution.[1][2]
Q3: What mobile phase (eluent) systems are suitable for the purification of tetramethylcyclam?
A3: The choice of mobile phase depends on the stationary phase:
-
For Standard Silica Gel: A gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is common. To overcome the issues mentioned in Q1, a small amount of a basic modifier is often added. A common system is a gradient of methanol in dichloromethane with 1-2% triethylamine or a solution of ammonia in methanol.[3]
-
For Amine-functionalized Silica: Simpler, non-basic mobile phases can be used. A gradient of ethyl acetate in hexanes is often effective and provides good separation.[1][2][4]
Q4: How can I monitor the progress of the column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation. It is crucial to develop a TLC system that gives good separation of your target compound from impurities before running the column. The same solvent system (including any basic additives) planned for the column should be used for TLC. The spots can be visualized using a variety of methods, such as UV light (if the compound or impurities are UV-active) or by staining with a suitable agent like potassium permanganate or iodine.
Q5: My compound is not moving from the top of the silica column. What should I do?
A5: This is a common issue with basic compounds on silica gel and indicates that the mobile phase is not polar enough or that strong adsorption is occurring. You can try the following:
-
Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol) in your eluent.
-
Add a basic modifier: If you are not already using one, adding a small amount of triethylamine (1-2%) or using a pre-mixed solution of ammonia in methanol (e.g., 2M NH3 in MeOH) as your polar solvent can help to displace the amine from the silica.
-
Consider an alternative stationary phase: If the problem persists, switching to a less acidic stationary phase like alumina or, preferably, an amine-functionalized silica may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Strong interaction between the basic amine and acidic silica gel. | 1. Add a basic modifier (e.g., 1-2% triethylamine) to the mobile phase. 2. Use an amine-functionalized silica column.[1][2] 3. Ensure proper packing of the column to avoid channeling. |
| Low or No Recovery of Compound | 1. Irreversible adsorption to the silica gel. 2. The mobile phase is not polar enough to elute the compound. 3. Compound decomposition on the silica. | 1. Use a less acidic stationary phase like deactivated silica or amine-functionalized silica. 2. Significantly increase the mobile phase polarity (e.g., flush with 10-20% methanol in dichloromethane with a basic modifier). 3. Perform a small-scale test to check for decomposition on a TLC plate before running a large column. |
| Poor Separation of Compound from Impurities | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column was packed improperly. | 1. Optimize the solvent system using TLC to achieve a good separation factor between your compound and the impurities. 2. Use a smaller amount of crude material relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 ratio of sample to silica. 3. Repack the column carefully, ensuring a level and well-settled bed. |
| Compound Elutes Too Quickly (in the void volume) | The mobile phase is too polar. | Start with a less polar solvent mixture and gradually increase the polarity (run a gradient). |
Experimental Protocols
Protocol 1: Purification using Standard Silica Gel with a Basic Modifier
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.
| Parameter | Recommendation |
| Stationary Phase | Standard flash silica gel (40-63 µm) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | 1-5% Triethylamine in Methanol |
| Equilibration | Equilibrate the column with 100% DCM. |
| Sample Loading | Dissolve the crude this compound in a minimal amount of DCM. If solubility is low, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column. |
| Elution Gradient | Start with 100% DCM and gradually increase the percentage of Mobile Phase B. A typical gradient might be: - 0-2% B over 2 column volumes - 2-10% B over 10 column volumes - 10-20% B over 5 column volumes (Adjust based on TLC) |
| Fraction Collection | Collect fractions and analyze by TLC. |
| Post-Purification | Combine fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine will also be removed during this process. |
Protocol 2: Purification using Amine-Functionalized Silica
This protocol is generally more straightforward and often provides better results for basic amines.
| Parameter | Recommendation |
| Stationary Phase | Amine-functionalized silica gel |
| Mobile Phase A | Hexanes |
| Mobile Phase B | Ethyl Acetate |
| Equilibration | Equilibrate the column with 100% Hexanes. |
| Sample Loading | Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load directly onto the column. Dry loading can also be used. |
| Elution Gradient | Start with 100% Hexanes and gradually increase the percentage of Ethyl Acetate. A typical gradient might be: - 0-10% B over 2 column volumes - 10-50% B over 10 column volumes - 50-100% B over 5 column volumes (Adjust based on TLC) |
| Fraction Collection | Collect fractions and analyze by TLC. |
| Post-Purification | Combine fractions containing the pure product and remove the solvent under reduced pressure. |
Visualizations
References
Technical Support Center: Synthesis of Tetra-N-Substituted Cyclams
Welcome to the technical support center for the synthesis of tetra-N-substituted cyclams. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of tetra-N-substituted cyclams?
A1: The primary challenges include:
-
Controlling the degree of substitution: It is often difficult to achieve uniform tetra-substitution without the formation of mono-, di-, or tri-substituted intermediates, or even over-alkylation at other reactive sites.
-
Side reactions: Intermolecular reactions leading to polymerization are a significant issue, especially when not using high-dilution conditions.[1]
-
Purification: Separating the desired tetra-substituted product from starting materials, partially substituted intermediates, and byproducts can be complex and often requires multiple chromatographic steps.
-
Synthesis of unsymmetrical derivatives: Introducing different substituents onto the four nitrogen atoms requires multi-step, strategic approaches, often involving the use of protecting groups.[2][3]
-
Steric hindrance: Bulky substituents can decrease reaction rates and yields by sterically hindering the approach of alkylating agents to the nitrogen atoms.
Q2: Why am I getting a low yield of my desired tetra-substituted product?
A2: Low yields are often attributable to several factors:
-
Polymerization: Intermolecular reactions between cyclam and the alkylating agent can form polymers instead of the desired macrocycle. This is particularly prevalent at high concentrations.[1][4] The use of high-dilution techniques is a common strategy to favor intramolecular reactions.[4]
-
Incomplete reaction: The reaction may not have gone to completion, leaving significant amounts of partially substituted products. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the reagents.
-
Side reactions: The alkylating agent might react with the solvent or other nucleophiles present in the reaction mixture.
-
Steric effects: Large N-substituents can hinder the substitution at the remaining secondary amine positions, leading to incomplete alkylation.
Q3: How can I avoid the formation of polymeric byproducts?
A3: The most effective method to minimize polymerization is the high-dilution principle .[1] This involves carrying out the reaction at very low reactant concentrations (typically ~1 mM).[4] By keeping the concentration of the reactants low, the probability of intermolecular collisions is reduced, thus favoring the intramolecular ring-closing reaction over intermolecular polymerization.[4] A practical approach to achieve this is the slow addition of reactants to a large volume of solvent using a syringe pump.[1]
Q4: What is the best way to purify my final tetra-N-substituted cyclam product?
A4: Purification strategies depend on the properties of the product. Common methods include:
-
Column Chromatography: Silica gel or alumina chromatography is frequently used to separate compounds based on polarity. A gradient of solvents is often necessary to effectively separate the fully substituted product from less-substituted, more polar precursors.
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective method for obtaining high-purity material.[5]
-
Acid-Base Extraction: The basicity of the nitrogen atoms can be exploited. The product can be protonated with acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting into an organic solvent.
Q5: How do I synthesize an unsymmetrically substituted cyclam (e.g., with two different types of substituents)?
A5: Synthesizing unsymmetrical cyclams requires a strategic approach using protecting groups to differentiate the nitrogen atoms.[6][7] A general workflow is:
-
Selective Protection: Protect two of the four nitrogen atoms (e.g., the 1,8- or 1,4-positions) with an orthogonal protecting group.[8]
-
First Alkylation: Alkylate the two remaining free secondary amines.
-
Deprotection: Selectively remove the protecting groups under conditions that do not affect the newly introduced substituents.
-
Second Alkylation: Introduce the second set of substituents onto the newly deprotected nitrogen atoms.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| TLC/LC-MS shows a mixture of mono-, di-, tri-, and tetra-substituted products. | 1. Insufficient equivalents of alkylating agent. 2. Short reaction time or low temperature. 3. Strong steric hindrance from the substituent. | 1. Increase the equivalents of the alkylating agent and base (e.g., from 4 to 5-6 equivalents). 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 3. If sterics are an issue, consider a more reactive alkylating agent (e.g., iodide instead of bromide) or a stronger, non-nucleophilic base. |
| The main product is an insoluble, intractable solid (likely polymer). | Reaction concentration is too high, favoring intermolecular reactions. | Employ high-dilution conditions. Add the reactants very slowly via syringe pump to a large volume of refluxing solvent.[1] |
| The protecting group is cleaved during the alkylation step. | The protecting group is not stable under the reaction conditions (e.g., strong base, high temperature). | Choose a more robust protecting group that is orthogonal to the alkylation conditions. For example, if using a base-labile group, ensure the alkylation base is not strong enough to cause cleavage.[9] |
| Difficulty removing the final product from the baseline on a silica TLC plate. | The product is highly polar and/or strongly coordinates to the silica gel, possibly due to residual free amines. | 1. Use a more polar eluent system, such as DCM/Methanol with a small amount of ammonium hydroxide to neutralize the acidic silica surface. 2. Consider using alumina for chromatography instead of silica. 3. If purification is for a metal complex, ensure the metal has been removed first if it contributes to the polarity. |
| Side reaction with the solvent. | The solvent is reacting with the alkylating agent or the deprotonated cyclam. For example, DMF can be a source of formylation at high temperatures. | Use a non-reactive, aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or toluene. |
Experimental Protocols
General Protocol for Tetra-N-Alkylation of Cyclam
This protocol describes a general procedure for the synthesis of a symmetrically tetra-substituted cyclam.
Materials:
-
Cyclam (1,4,8,11-tetraazacyclotetradecane)
-
Alkylating agent (e.g., an alkyl halide, 4.4 equivalents)
-
Anhydrous base (e.g., K₂CO₃ or Na₂CO₃, 8-10 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclam (1 equivalent) and anhydrous acetonitrile.
-
Add the anhydrous base (e.g., K₂CO₃, 8-10 equivalents) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Dissolve the alkylating agent (4.4 equivalents) in a small amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the refluxing suspension over several hours.
-
After the addition is complete, continue to reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.
-
Wash the solid residue with the solvent (acetonitrile or DCM).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, typically using a gradient of DCM/Methanol) to isolate the desired tetra-N-substituted product.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key workflows and decision-making processes in the synthesis of tetra-N-substituted cyclams.
Caption: Synthetic workflow for symmetrical vs. unsymmetrical tetra-N-substituted cyclams.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Logic of using protecting groups for unsymmetrical cyclam synthesis.
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) Metal Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of metal complexes with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: My TMC metal complex appears to be decomposing in solution. What are the common causes?
Decomposition or instability of TMC metal complexes in solution can be attributed to several factors. N-methylation of the parent cyclam ligand is specifically designed to enhance stability against oxidative degradation, which can be an issue for related complexes.[1] However, other pathways exist. For instance, some TMC complexes can undergo hydrolysis in alkaline aqueous solutions.[2] Acid-assisted decomplexation, where low pH environments promote the dissociation of the metal ion from the macrocycle, is also a known phenomenon for related macrocyclic complexes.[3] The specific cause often depends on the metal ion, solvent, pH, and presence of competing ions.
Q2: What are the key factors that influence the stability of TMC metal complexes?
The stability of TMC metal complexes is a multifactorial issue. Key influences include:
-
Nature of the Central Metal Ion: Properties like the charge, size, and electronic configuration of the metal ion are critical.[4][5] Generally, metal ions with a higher positive charge and smaller ionic radius form more stable complexes due to stronger electrostatic interactions.[4][5][6]
-
Solution Conditions: The pH, ionic strength, and temperature of the solution play a significant role.[7] The protonation state of the ligand and the potential for hydrolysis of the metal ion are both pH-dependent.
-
Ligand Properties: While the TMC macrocycle provides inherent stability due to the macrocyclic effect, steric hindrance from the methyl groups can influence the coordination geometry.[4][8] The unusual square-pyramidal geometry forced upon some metal ions by TMC can lead to lower stability compared to other tetraaza-macrocycles.[8]
-
Solvent: The coordinating ability of the solvent can impact stability. Solvents that can compete with the TMC ligand for coordination sites on the metal ion may promote dissociation.
Q3: How does the stability of TMC complexes generally compare to those of the parent ligand, cyclam?
The N-tetramethylation of cyclam to form TMC is a strategic modification to address the instability of metal-cyclam complexes, which are susceptible to oxidative degradation initiated by the deprotonation of the secondary amine groups.[1] Therefore, TMC complexes are generally more robust against oxidation. However, this modification is not without trade-offs. The methyl groups introduce steric constraints that can force an unusual coordination geometry on the metal ion, which may result in lower thermodynamic stability (measured by the stability constant, log K) for some metal ions compared to their cyclam counterparts.[8] For example, the Ni(II)-TMC complex has a very low stability constant for a tetraaza-macrocycle, a fact attributed to this geometric constraint.[8]
Section 2: Troubleshooting Guide
Problem: I'm observing an unexpected color change or precipitation in my solution over time.
-
Possible Cause 1: pH Shift. The stability of the complex can be highly pH-dependent. A shift in pH outside the optimal range can lead to protonation of the ligand (promoting metal dissociation at low pH) or formation of metal hydroxide species (at high pH), causing precipitation or color changes.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH has drifted, use a suitable biological or chemical buffer to maintain it within the stable range for your specific complex.
-
Consult literature for the pH stability profile of your complex or related analogues.[9]
-
-
Possible Cause 2: Oxidative or Hydrolytic Decomposition. Although TMC enhances oxidative stability, some metal centers may still be susceptible, or hydrolysis may occur.[1][2]
-
Troubleshooting Steps:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use degassed solvents.
-
Analyze the precipitate or solution components using techniques like NMR or Mass Spectrometry to identify decomposition products.
-
Problem: My analytical data (UV-Vis, NMR) is inconsistent or suggests the presence of multiple species.
-
Possible Cause 1: Incomplete Complexation or Slow Equilibration. The formation of macrocyclic complexes can sometimes be slow. If measurements are taken before the system reaches equilibrium, results will be inconsistent.
-
Troubleshooting Steps:
-
Possible Cause 2: Presence of Different Isomers or Protonated Species. TMC complexes can exist in different isomeric forms, and at certain pH values, protonated versions of the complex may coexist in solution.
-
Troubleshooting Steps:
-
Use NMR spectroscopy, which is a powerful tool for identifying and quantifying different species in solution, even for paramagnetic complexes.[9][11]
-
Perform potentiometric or spectrophotometric titrations to determine the pKa values and stability constants of the various species present at different pH levels.[7][8]
-
Section 3: Quantitative Data Summary
Quantitative data is essential for comparing the stability of different complexes. The primary measure is the stability constant (K), often expressed in its logarithmic form (log K).
Table 1: Factors Influencing the Stability of Metal Complexes
| Factor | Influence on Stability | Rationale |
| Metal Ion Charge | Higher charge generally increases stability.[4][5] | Stronger electrostatic attraction between the metal cation and the ligand's donor atoms.[4] |
| Metal Ion Size | Smaller size generally increases stability.[5][12] | Higher charge density leads to a stronger metal-ligand bond.[4] |
| Ligand Basicity | More basic donor atoms form more stable bonds.[4] | Stronger Lewis bases are better electron donors to the metal (Lewis acid). |
| Chelate Effect | Polydentate ligands form more stable complexes than monodentate ligands.[13][14] | Favorable entropy change upon complexation.[14] |
| Macrocyclic Effect | Pre-organized macrocyclic ligands form more stable complexes than their open-chain analogues.[12][14] | Reduced entropic penalty and favorable enthalpy from pre-organization. |
| Steric Hindrance | Bulky groups on the ligand can decrease stability.[4][12] | Steric clash can distort the ideal coordination geometry, weakening the metal-ligand bonds. |
Table 2: Example Stability Constant for a TMC Metal Complex
| Ligand | Metal Ion | Method | Ionic Strength (M) | Temperature (°C) | log K |
| TMC | Ni(II) | Potentiometric | 0.1 (NaNO₃) | 25 | 8.63 ± 0.04[8] |
| TMC | Ni(II) | Spectrophotometric | 0.1 (NaNO₃) | 25 | 8.66 ± 0.08[8] |
Section 4: Key Experimental Protocols
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This method, based on the principles outlined by Calvin-Bjerrum and refined by Irving-Rossotti, is a highly accurate way to determine stability constants.[15][16][17] It involves monitoring the pH of a solution containing the metal and ligand as it is titrated with a strong base.
-
Preparation:
-
Prepare stock solutions of the TMC ligand, the metal salt (e.g., metal nitrate or perchlorate), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.[15]
-
-
Calibration: Calibrate a high-precision pH meter and electrode system using standard buffers.
-
Titrations: Perform a series of titrations at a constant temperature (e.g., 25.0 °C). At a minimum, three titrations are required:
-
Titration A: Acid + Background Electrolyte.
-
Titration B: Acid + Ligand + Background Electrolyte.
-
Titration C: Acid + Ligand + Metal Ion + Background Electrolyte.
-
-
Data Analysis:
-
Plot pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).
-
Calculate the free ligand concentration (pL).
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise or overall stability constants (log K or log β) from the formation curve, often using specialized software.[7]
-
Protocol 2: Monitoring Complex Stability using UV-Vis Spectrophotometry
UV-Vis spectrophotometry is useful for confirming complex formation and monitoring its stability over time, especially if the complex has a distinct chromophore.[18][19]
-
Preparation:
-
Prepare solutions of the TMC ligand and the metal salt in a suitable, non-absorbing solvent or buffer.
-
-
Initial Spectrum: Record the UV-Vis spectrum of the metal ion solution and the ligand solution separately.
-
Complex Formation: Mix the metal and ligand solutions in the desired stoichiometric ratio. Record the spectrum immediately after mixing and at regular time intervals until no further changes are observed, indicating equilibrium has been reached. A shift in the maximum absorbance (λ_max) or a change in molar absorptivity is indicative of complex formation.
-
Stability Study:
-
pH Dependence: Prepare a series of solutions of the complex in buffers of varying pH. Record the spectrum for each to determine the pH range of stability.[20]
-
Time-course (Kinetics): To monitor for decomposition, incubate the complex solution under specific conditions (e.g., exposure to air, elevated temperature) and record the UV-Vis spectrum at set time points. A decrease in the characteristic absorbance of the complex or the appearance of new peaks may indicate decomposition.
-
Protocol 3: Characterization of Species in Solution by NMR Spectroscopy
NMR is an excellent tool for structural characterization and for identifying the presence of multiple species or decomposition products in solution.[9][21][22]
-
Sample Preparation: Prepare an NMR sample of the TMC metal complex in a suitable deuterated solvent. Ensure the concentration is sufficient for detection (typically >1 mM).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. For TMC complexes, the signals from the macrocycle's protons will be informative.
-
If applicable, acquire ¹³C and other relevant nuclei spectra (e.g., for paramagnetic complexes, specialized pulse sequences may be needed).[9]
-
-
Analysis for Stability:
-
Initial State: The initial spectrum confirms the structure of the desired complex. The number of signals and their splitting patterns provide information about the complex's symmetry in solution.
-
Monitoring Decomposition: To test stability, the sample can be subjected to stress (e.g., change in pH, introduction of an oxidizing agent) and the NMR spectrum can be re-acquired over time. The appearance of new signals or changes in the relative integrals of existing signals can be used to identify and quantify decomposition products.[21]
-
Identifying Multiple Species: If multiple isomers or protonation states are in equilibrium, the NMR spectrum will show distinct sets of signals for each species. The relative integration of these signals corresponds to their relative populations under the given conditions.[9]
-
Section 5: Visualized Workflows and Relationships
The following diagrams illustrate key troubleshooting and conceptual frameworks for working with TMC metal complexes.
Caption: A workflow for troubleshooting stability issues with TMC complexes.
Caption: Key factors influencing the stability of TMC metal complexes.
References
- 1. This compound | 41203-22-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. mathabhangacollege.ac.in [mathabhangacollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. journals.co.za [journals.co.za]
- 9. web.vu.lt [web.vu.lt]
- 10. A UV-Vis method for investigation of gallium( iii ) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with ra ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02383H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 13. ijmrset.com [ijmrset.com]
- 14. benchchem.com [benchchem.com]
- 15. hakon-art.com [hakon-art.com]
- 16. asianpubs.org [asianpubs.org]
- 17. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 18. rruff.net [rruff.net]
- 19. ijsr.net [ijsr.net]
- 20. curresweb.com [curresweb.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. is.muni.cz [is.muni.cz]
Technical Support Center: Optimizing Catalysis with TMC-Metal Complexes
This guide is designed for researchers, scientists, and drug development professionals to provide expert support in optimizing catalytic reactions involving Tetramethylcyclam (TMC)-metal complexes. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Catalytic Activity/Yield
Question: My reaction is showing very low conversion to the desired product. What are the potential causes and how can I improve the yield?
Answer: Low catalytic activity is a common issue that can stem from several factors. A systematic investigation is the best approach.
-
Catalyst Integrity and Purity: Ensure the TMC-metal complex has been stored under appropriate inert conditions to prevent degradation. Verify the purity of the catalyst, as impurities can act as poisons.
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. Trace amounts of water or other impurities can deactivate the catalyst.
-
Reaction Conditions: Confirm that the reaction temperature, pressure, and atmosphere (e.g., inert gas like Argon or Nitrogen) are correctly maintained. Many organometallic catalysts are sensitive to air and moisture.[1]
-
Catalyst Activation: Some pre-catalysts require an activation step. Review the literature for your specific complex to ensure it is being properly activated.
-
Stoichiometry: Double-check the concentrations and stoichiometry of all reactants and the catalyst loading. An incorrect ratio can lead to poor performance.
Below is a workflow to systematically troubleshoot low reaction yield.
Caption: A logical workflow for troubleshooting low reaction yield.
Issue 2: Poor Selectivity (Chemo-, Regio-, or Enantioselectivity)
Question: My reaction is producing a mixture of isomers or undesired side products. How can I improve the selectivity?
Answer: Achieving high selectivity depends on the subtle interplay between the catalyst, substrate, and reaction environment.
-
Temperature: Lowering the reaction temperature is often a successful strategy to enhance selectivity, particularly enantioselectivity, as it can increase the energy difference between competing reaction pathways.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's behavior and the transition state geometry. A solvent screening is highly recommended.
-
Ligand Modification: The steric and electronic properties of the TMC ligand are critical. The topology of the ligand, such as the syn and anti isomers of TMC-iron complexes, can lead to dramatic differences in reactivity and selectivity. For instance, the syn isomer of an Fe(IV)-oxo TMC complex can oxidize substrates orders of magnitude faster than the anti isomer.
-
Additives/Co-catalysts: Sometimes, the addition of a co-catalyst or an additive can help steer the reaction towards the desired product by modifying the active catalytic species or suppressing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a TMC-metal complex? A TMC, or Tetramethylcyclam, is a macrocyclic ligand (specifically 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane) that binds to a central metal ion. These complexes are known for their high stability and are used to catalyze a variety of chemical transformations, most notably oxidation reactions.
Q2: How do I choose the right solvent for my reaction? Solvent choice is critical and often empirical. It is best to screen a range of solvents with varying polarities and coordinating abilities.[2] Non-coordinating, polar aprotic solvents are often a good starting point for oxidation reactions. The table below provides a representative example of how solvent can affect reaction yield.
Q3: My catalyst appears to have deactivated over time. What are the common causes and can it be regenerated? Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Strong binding of impurities or products to the metal center.
-
Fouling: Blockage of active sites by carbonaceous deposits (coke).
-
Sintering: Agglomeration of metal particles at high temperatures.
-
Chemical Degradation: Irreversible changes to the ligand or metal center, such as oxidation.
Regeneration Strategies: Regeneration aims to restore the catalyst's activity. Common methods include:
-
Washing: Using solvents, mild acids, or bases to remove poisons or foulants.[3]
-
Oxidative Treatment: Carefully controlled combustion in air to burn off carbon deposits, often followed by a reduction step.[3][4]
-
Oxychlorination: Treatment with chlorine-containing compounds in the presence of oxygen to redisperse sintered metal particles.[5]
The feasibility of regeneration depends on the deactivation mechanism. Severe degradation of the TMC ligand is often irreversible.
Q4: What is the "macrocyclic effect" and why is it important for these catalysts? The macrocyclic effect describes the enhanced stability of a metal complex containing a macrocyclic ligand compared to a complex with an analogous non-cyclic (chelating) ligand.[6] This effect is primarily entropy-driven. The "pre-organized" structure of the macrocycle means less conformational freedom is lost upon binding the metal ion, making complex formation more favorable.[6] This inherent stability is a key reason for the robustness of TMC-metal catalysts.
Data Presentation
Table 1: Effect of Solvent on a Representative Oxidation Reaction
This table summarizes hypothetical but realistic data for the oxidation of thioanisole to methyl phenyl sulfoxide, illustrating the impact of solvent choice on reaction yield.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Dichloromethane (DCM) | 8.93 | 65 |
| 2 | Acetonitrile (MeCN) | 37.5 | 92 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 45 |
| 4 | Toluene | 2.4 | 30 |
| 5 | N,N-Dimethylformamide (DMF) | 36.7 | 78 |
| General Conditions: TMC-Fe(II) catalyst (1 mol%), Substrate (1 mmol), Oxidant (1.2 equiv), Room Temperature, 4h. Data is representative and intended for illustrative purposes. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening and Reaction Optimization
This protocol outlines a systematic approach to optimizing a catalytic reaction using a TMC-metal complex.
1. Catalyst and Reagent Preparation:
- Ensure the TMC-metal complex is pure and handled under an inert atmosphere (e.g., in a glovebox).
- Use freshly distilled, anhydrous solvents.
- Ensure all substrates and reagents are of the highest purity available.
2. Reaction Setup (Parallel Screening):
- Arrange a parallel array of reaction vials or a multi-well plate.
- To each vial, add the TMC-metal complex (e.g., 0.01 mmol, 1 mol%).
- Add the substrate (e.g., 1.0 mmol) to each vial.
- Add any additives or co-catalysts if required.
- Seal the vials under an inert atmosphere (e.g., Argon).
3. Parameter Variation:
- Solvent Screening: Add a different solvent (e.g., 2 mL) to each vial in a row to test its effect.
- Temperature Screening: Set different rows of vials at various temperatures (e.g., 0 °C, 25 °C, 50 °C).
- Catalyst Loading: Vary the amount of catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%) while keeping other parameters constant.
4. Reaction Execution and Monitoring:
- Initiate the reactions by adding the final reagent (e.g., the oxidant) via syringe.
- Stir the reactions for a predetermined time.
- Monitor the progress by taking small aliquots at regular intervals and analyzing them using techniques like TLC, GC, or HPLC.[1]
5. Work-up and Analysis:
- Once the reaction is complete, quench it by adding an appropriate quenching agent (e.g., a saturated aqueous solution of NaHCO₃).
- Extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate it, and purify the product using column chromatography.
- Analyze the yield and selectivity (e.g., by NMR, GC-MS, or chiral HPLC).
The workflow for this optimization process is visualized below.
Caption: General workflow for optimizing catalytic reaction conditions.
References
preventing side reactions during the methylation of cyclam
Technical Support Center: Methylation of Cyclam
Welcome to the technical support center for the methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during the N-methylation of cyclam.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the methylation of cyclam?
A1: The most prevalent side reactions include:
-
Over-methylation: Formation of quaternary ammonium salts, where one or more nitrogen atoms become positively charged after accepting a second methyl group. This is particularly common with strong methylating agents like methyl iodide and dimethyl sulfate.
-
Incomplete methylation: The reaction stalls before all desired nitrogen atoms are methylated, resulting in a mixture of partially methylated cyclam derivatives.
-
Regioselectivity issues: When selective methylation is intended (e.g., mono- or di-methylation), a lack of proper protecting group strategy can lead to a mixture of isomers.
Q2: Which methylating agent is best to avoid over-methylation?
A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is the preferred method for permethylation (methylation of all nitrogen atoms) as it inherently avoids the formation of quaternary ammonium salts.[1][2] For selective methylation, milder reagents are used in conjunction with protecting groups.
Q3: How can I achieve selective methylation of cyclam (e.g., mono- or di-N-methylation)?
A3: Selective methylation requires a protecting group strategy. One common approach is to use a protecting group that can be selectively applied to some of the amine functional groups, leaving the others available for methylation. For example, a trifluoroacetyl group can be used to protect three of the four amine groups in cyclam, allowing for mono-N-alkylation of the remaining free amine.
Troubleshooting Guide
Issue 1: Low yield of the desired methylated product.
-
Potential Cause: Incomplete reaction.
-
Recommended Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[3][4][5]
-
For Eschweiler-Clarke reactions, ensure an excess of formaldehyde and formic acid is used.[1]
-
When using alkyl halides, ensure the base is sufficiently strong and used in a slight excess to drive the reaction to completion.
-
-
Potential Cause: Suboptimal reaction temperature.
-
Recommended Solution:
-
The Eschweiler-Clarke reaction is typically performed at or near boiling.[1]
-
For other alkylating agents, the optimal temperature may vary. Consider performing small-scale reactions at different temperatures to find the optimal condition.
-
Issue 2: Presence of multiple spots on TLC, indicating a mixture of products.
-
Potential Cause: Over-methylation leading to quaternary salts.
-
Recommended Solution:
-
If permethylation is desired, switch to the Eschweiler-Clarke method.
-
If using methyl iodide or dimethyl sulfate, carefully control the stoichiometry of the methylating agent. Using a limiting amount can help reduce over-methylation but may lead to incomplete reaction.
-
-
Potential Cause: Mixture of partially methylated products.
-
Recommended Solution:
-
Increase the reaction time or temperature to drive the reaction to completion.
-
If selective methylation is the goal, a more robust protecting group strategy is needed.
-
Issue 3: Difficulty in purifying the final product.
-
Potential Cause: Similar polarity of the desired product and byproducts.
-
Recommended Solution:
-
Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate compounds with close Rf values.
-
Consider converting the product to a salt to alter its solubility and facilitate purification through recrystallization.
-
-
Potential Cause: Product is an oil and does not crystallize.
-
Recommended Solution:
-
Attempt to induce crystallization by trituration with a non-polar solvent.[6]
-
If the product is basic, precipitation as a hydrochloride or other salt can be attempted.
-
Data Presentation: Comparison of Methylation Methods
| Method | Methylating Agent | Typical Side Reactions | Yield of Tetramethylcyclam | Notes |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Minimal; avoids quaternization | High (often >90%) | Preferred method for permethylation due to high selectivity for tertiary amines.[1][2] |
| Alkyl Halide | Methyl Iodide (MeI) | Over-methylation (quaternary salts), incomplete methylation | Variable; depends on conditions | Requires careful control of stoichiometry and a non-nucleophilic base. |
| Dialkyl Sulfate | Dimethyl Sulfate (DMS) | Over-methylation, toxicity concerns | Variable; depends on conditions | Highly toxic and should be handled with extreme caution.[7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of 1,4,8,11-Tetramethylcyclam via Eschweiler-Clarke Reaction
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[1][2]
Materials:
-
Cyclam (1,4,8,11-tetraazacyclotetradecane)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add cyclam (1 equivalent).
-
Add formic acid (8 equivalents) and formaldehyde (8 equivalents).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add a 2 M NaOH solution to basify the mixture to a pH > 12. Caution: This is an exothermic reaction.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Mono-N-methylation of Cyclam using a Protecting Group Strategy
This protocol is a conceptual outline based on the use of trifluoroacetyl protecting groups.
Materials:
-
Cyclam
-
Ethyl trifluoroacetate (EtOTFA)
-
Triethylamine (Et₃N)
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Acetonitrile (MeCN)
Procedure:
-
Protection: React cyclam with an excess of ethyl trifluoroacetate in the presence of triethylamine to obtain tri-trifluoroacetyl cyclam. Purify the protected cyclam by column chromatography.
-
Methylation: Dissolve the tri-protected cyclam in acetonitrile. Add potassium carbonate (as a base) and methyl iodide. Stir the reaction at room temperature until TLC indicates the consumption of the starting material.
-
Workup and Deprotection: Remove the solvent under reduced pressure. Dissolve the residue in methanol and add an aqueous solution of sodium hydroxide to hydrolyze the trifluoroacetyl groups.
-
Purification: After deprotection, extract the product into an organic solvent, dry, and purify by column chromatography to isolate the mono-methylated cyclam.
Visualizations
Caption: Troubleshooting logic for low reaction yield.
Caption: Experimental workflow for the Eschweiler-Clarke methylation.
Caption: Comparison of reaction pathways for different methylation methods.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low catalytic activity of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane complexes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) metal complexes.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and application of TMC catalysts.
FAQs: Diagnosing Low Catalytic Activity
Q1: My Metal-TMC complex is showing significantly lower catalytic activity than reported in the literature. What are the most common initial checks?
A1: Low catalytic activity is often traced back to the purity and integrity of the components. The first step is to rigorously verify the quality of your starting materials and the successfully formed complex.
-
Ligand Purity: The TMC ligand itself is the primary component to scrutinize. Incomplete methylation during synthesis can leave residual secondary amines (N-H groups) from the parent cyclam molecule.[1][2] These sites are prone to deprotonation and can initiate oxidative degradation of the complex, reducing its stability and catalytic lifetime.[2] Verify purity via NMR, mass spectrometry, and melting point analysis.
-
Metal Precursor Quality: Ensure the metal salt is of high purity and correct hydration state. Impurities in the metal salt can inhibit the reaction.
-
Solvent and Reagent Purity: Solvents and substrates must be of high purity and free from catalyst poisons. Common poisons for transition metal catalysts include sulfur compounds, nitrogen heterocycles, and halides.[3][4] Always use freshly purified and degassed solvents, especially for air- or moisture-sensitive reactions.
Q2: The reaction starts well, but the catalytic activity decreases rapidly over time. What could be causing this deactivation?
A2: A decline in activity during the reaction points to catalyst deactivation. Several pathways can contribute to this:
-
Catalyst Poisoning: Trace impurities in the substrate or solvent can bind to the metal center, blocking the active site.[3]
-
Thermal Decomposition: Operating at excessively high temperatures can cause the catalyst to decompose.[3]
-
Aggregation: At high concentrations, some complexes are prone to aggregation, which reduces the number of accessible catalytic sites.[3] Consider running the reaction at a lower catalyst loading.
-
Oxidative Degradation: Even with the fully methylated TMC ligand, highly oxidizing conditions or reactive intermediates can sometimes lead to ligand degradation. The N-methylation of the parent cyclam ligand is a key strategy to enhance stability against oxidative degradation.[1]
-
Changes in Metal Oxidation State: The catalytic cycle often relies on the metal center shuttling between different oxidation states.[5] Side reactions that trap the metal in an inactive state will halt catalysis.
Q3: I am struggling to reproduce my own results between different batches. What causes this inconsistency?
A3: Poor reproducibility is a classic sign of sensitivity to subtle variations in experimental conditions.
-
Air and Moisture Sensitivity: Many organometallic complexes are sensitive to air and moisture.[3] Even brief exposure can lead to irreversible decomposition.[3] Strict adherence to air-free techniques (e.g., using a glovebox or Schlenk line) is crucial for consistent results.[3]
-
Inconsistent Reagent Quality: Variations between different lots of solvents, substrates, or precursors can introduce inhibitors.
-
Reaction Setup Variations: Minor changes in stirring rate, heating, or the rate of reagent addition can impact the reaction kinetics and overall performance.
Q4: How do I know if I have successfully synthesized the Metal-TMC complex?
A4: Successful complexation should be confirmed using a suite of analytical techniques. A common issue is incomplete metalation or the formation of undesired side products.
-
Color Change: The formation of a Metal-TMC complex is often accompanied by a distinct color change.
-
Spectroscopy: Use UV-Vis spectroscopy to monitor the appearance of new absorption bands corresponding to the metal-ligand complex. NMR spectroscopy can confirm the coordination of the ligand to the metal center (paramagnetic metals will broaden the signals).
-
Mass Spectrometry: ESI-MS is an excellent tool to confirm the mass of the desired complex.
-
Elemental Analysis: This provides the elemental composition (C, H, N) and metal content, which can be compared to the theoretical values for the expected formula.
Section 2: Troubleshooting and Experimental Workflows
The following diagrams provide logical workflows for troubleshooting common experimental problems.
References
Technical Support Center: Enhancing the Solubility of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC). The following sections address common challenges related to its solubility and offer strategies for enhancement in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (TMC)?
This compound, a derivative of cyclam, is generally described as a solid that is soluble in water and various organic solvents. While specific quantitative data is not widely published, its parent compound, cyclam, is reported to have a water solubility of 5 g/100 mL at 20°C[1]. The methylation of the amine groups in TMC to form tertiary amines can influence its polarity and, consequently, its solubility profile compared to cyclam.
Q2: In which common laboratory solvents can I expect TMC to dissolve?
Based on its chemical structure and available information, TMC is expected to be soluble in a range of polar and some non-polar organic solvents. A qualitative summary of expected solubility is provided in the table below.
| Solvent Class | Specific Solvents | Expected Solubility |
| Aqueous | Water, Biological Buffers (PBS) | Soluble, particularly with pH adjustment |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally soluble |
| Ethers | Tetrahydrofuran (THF), Dioxane | Expected to have some solubility |
| Aromatic | Benzene, Toluene | Expected to have some solubility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Expected to have good solubility |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally soluble |
Note: This table provides general guidance. It is crucial to experimentally determine the solubility of TMC in the specific solvent and concentration required for your application.
Q3: Why am I observing incomplete dissolution of TMC in my chosen solvent?
Several factors can contribute to the incomplete dissolution of TMC:
-
Insufficient Solvent Volume: The concentration of TMC may exceed its saturation point in the chosen solvent volume.
-
Incorrect Solvent Choice: The polarity of the solvent may not be optimal for dissolving TMC.
-
Low Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature may be insufficient.
-
pH of the Solution: For aqueous solutions, the pH can significantly impact the solubility of amine-containing compounds like TMC.
-
Purity of the Compound: Impurities in the TMC sample can affect its solubility characteristics.
-
Kinetic Factors: Dissolution can be a slow process. Insufficient mixing or time can lead to the appearance of insolubility.
Troubleshooting Guide: Enhancing TMC Solubility
This guide provides systematic steps to address common solubility challenges encountered during experiments with TMC.
Issue 1: TMC fails to dissolve in an aqueous buffer (e.g., PBS).
Troubleshooting Steps:
-
pH Adjustment: As a tetraamine, the solubility of TMC in water is highly dependent on pH. Protonation of the nitrogen atoms at acidic pH will form a more polar, water-soluble salt.
-
Action: Gradually add a dilute solution of a non-coordinating acid (e.g., 0.1 M HCl) to your aqueous suspension of TMC while stirring. Monitor the pH and observe for dissolution. A pH below 7 is likely to significantly improve solubility.
-
-
Thermal and Mechanical Agitation:
-
Action: Gently warm the solution to 40-50°C. Avoid excessive heat which could degrade the compound. Concurrently, use a vortex mixer or a sonicator to provide mechanical energy to break down solid aggregates and facilitate dissolution.
-
-
Co-solvents:
-
Action: If pH adjustment and heating are insufficient, consider adding a water-miscible organic co-solvent. Start with a small percentage (e.g., 5-10% v/v) of ethanol, methanol, or dimethyl sulfoxide (DMSO) and gradually increase the proportion while observing for dissolution. Be mindful that the co-solvent may affect downstream applications.
-
-
Complexation Agents:
-
Action: For applications where the addition of organic solvents is not desirable, cyclodextrins can be employed to form inclusion complexes with the macrocycle, thereby enhancing its aqueous solubility. This is a common strategy in drug formulation.
-
Issue 2: TMC precipitates out of solution upon formation of a metal complex.
Troubleshooting Steps:
-
Solvent System Modification: The solubility of the resulting metal-TMC complex can be significantly different from that of the free TMC ligand.
-
Action: Experiment with different solvents or solvent mixtures that are known to dissolve similar metal complexes. For instance, if the complex precipitates from a purely aqueous solution, try a mixed solvent system such as water/ethanol or water/acetonitrile.
-
-
Control of Reaction Conditions: The rate of addition and concentration of reactants can influence the formation of insoluble aggregates.
-
Action: Ensure both the TMC and the metal salt are fully dissolved in their respective solvents before mixing. Add the metal salt solution dropwise to the stirred TMC solution to avoid localized high concentrations that can lead to precipitation.
-
-
pH Control (for aqueous systems): The formation of the metal complex can alter the pH of the solution, which in turn can affect the solubility of the complex itself.
-
Action: Monitor the pH during the complexation reaction and maintain it within a range where the complex is known to be soluble. This may require the use of a buffer.
-
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of TMC
This protocol provides a general method for determining the approximate solubility of TMC in a given solvent.
Materials:
-
This compound (TMC)
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of TMC to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of TMC in the diluted supernatant using a calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the supernatant, which represents the solubility of TMC in that solvent at the specified temperature.
Protocol 2: Preparation of an Aqueous Stock Solution of TMC using pH Adjustment
Materials:
-
This compound (TMC)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of TMC and add it to a volumetric flask.
-
Add a portion of the deionized water (approximately 70-80% of the final volume).
-
While stirring, slowly add 0.1 M HCl dropwise.
-
Monitor the pH of the solution. Continue adding HCl until all the TMC has dissolved and the desired pH (typically slightly acidic) is reached.
-
Once the TMC is fully dissolved, add deionized water to the final volume mark.
-
If required for biological applications, the solution can be sterile-filtered through a 0.22 µm filter.
This technical support guide is intended to provide general assistance. Specific experimental conditions may need to be optimized for your particular application.
References
Technical Support Center: Overcoming Aggregation of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMTACD) Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMTACD) metal complexes during experimental procedures.
Troubleshooting Guides
Issue: My TMTACD metal complex is precipitating out of solution.
Precipitation is a common indicator of complex aggregation. This guide will help you diagnose and resolve this issue.
Question: What are the likely causes of my TMTACD metal complex precipitating?
Answer: The precipitation of a TMTACD metal complex can be attributed to several factors:
-
Poor Solubility: The inherent solubility of the complex in the chosen solvent may be low. TMTACD complexes, while generally more soluble than their unsubstituted cyclam counterparts, can still exhibit limited solubility in certain media.
-
Solvent Effects: The polarity, proticity, and coordinating ability of the solvent play a crucial role. A solvent that does not adequately solvate the complex can lead to aggregation as the complex molecules interact more strongly with each other than with the solvent.
-
pH Influence: The pH of the solution can affect the overall charge of the complex or its surrounding environment, influencing electrostatic interactions that can lead to aggregation. For tetraazamacrocyclic complexes, protonation events can impact stability.
-
Concentration Effects: Exceeding the critical aggregation concentration will inevitably lead to the formation of larger, insoluble aggregates.
-
Temperature Fluctuations: Changes in temperature can alter the solubility of the complex and the thermodynamics of the aggregation process.
-
Counter-ion Effects: For cationic TMTACD complexes, the nature of the counter-ion can significantly influence solubility and aggregation. Some counter-ions can promote ion-pairing, which may be a precursor to aggregation.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: In which solvents are TMTACD metal complexes typically soluble?
Q2: How can I improve the solubility of my TMTACD complex in aqueous solutions?
A2: To improve aqueous solubility, consider the following strategies:
-
pH Adjustment: Depending on the nature of the complex and any coordinated ligands, adjusting the pH might increase the overall charge and improve solubility. For instance, protonating the macrocycle at low pH can sometimes prevent aggregation.
-
Use of Co-solvents: Introducing a small percentage of a miscible organic solvent like DMSO or DMF can significantly enhance solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Modifying the Ligand: If synthetically feasible, introducing hydrophilic functional groups to the TMTACD backbone can improve water solubility.
Q3: My TMTACD complex is intended for use in a biological assay and is precipitating in the buffer. What should I do?
A3: Aggregation in biological buffers is a common challenge. Here are some troubleshooting steps:
-
Lower the Concentration: The most straightforward approach is to work at the lowest effective concentration of the complex.
-
Incorporate a Surfactant: A low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to keep the complex in solution by preventing hydrophobic interactions that may lead to aggregation.
-
Check Buffer Components: Some buffer components, like high concentrations of phosphate, can potentially interact with the metal center and reduce solubility. Consider screening different buffer systems.
-
Control pH: Ensure the pH of the buffer is optimal for the stability and solubility of your specific complex.
Q4: Can the choice of counter-ion affect the aggregation of my cationic TMTACD complex?
A4: Yes, the counter-ion can have a significant impact. Large, non-coordinating anions like perchlorate (ClO₄⁻), hexafluorophosphate (PF₆⁻), or tetrafluoroborate (BF₄⁻) often lead to better solubility of cationic complexes compared to smaller, more coordinating anions like chloride (Cl⁻) or bromide (Br⁻). If you are experiencing aggregation, consider synthesizing the complex with a different counter-ion.
Data Presentation
Table 1: General Solubility of Analagous Copper-Tetraazamacrocycle Complexes
| Solvent | Solubility |
| Dimethylformamide (DMF) | Generally Soluble |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble |
| Acetone | Generally Soluble |
| Benzene | Generally Soluble |
| Water | Slightly Soluble to Insoluble |
| Methanol | Slightly Soluble |
| Ethanol | Slightly Soluble |
Note: This table is based on general observations for copper complexes with tetraazamacrocyclic ligands and should be used as a guideline. Empirical testing is recommended for specific TMTACD complexes.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a TMTACD Metal Complex
-
Solvent Selection: Based on available data and the nature of your complex, select a primary solvent in which the complex is expected to be soluble (e.g., DMSO, DMF).
-
Initial Dissolution: Weigh the desired amount of the TMTACD complex and dissolve it in a minimal amount of the chosen primary solvent. Gentle warming or sonication can be used to aid dissolution.
-
Stock Solution Preparation: Once fully dissolved, dilute the solution with the primary solvent to create a concentrated stock solution. Store this stock solution appropriately (e.g., protected from light, at a specific temperature).
-
Working Solution Preparation: To prepare a working solution in a less ideal solvent (e.g., an aqueous buffer), add the stock solution dropwise to the vigorously stirred final solvent. This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Final Formulation: If necessary, add any co-solvents or surfactants to the final solution to maintain solubility and prevent aggregation over time.
Protocol 2: Screening for Optimal pH to Prevent Aggregation
-
Prepare a Concentrated Stock: Dissolve the TMTACD complex in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a Series of Buffers: Prepare a series of buffers with a range of pH values relevant to your experiment (e.g., pH 4 to pH 9).
-
Dilution and Observation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubation and Analysis: Incubate the solutions under the experimental conditions (e.g., temperature, time) and visually inspect for any signs of precipitation. For a more quantitative analysis, you can measure the absorbance or light scattering of the solutions over time.
-
Determine Optimal pH: The pH at which the solution remains clear for the longest duration is the optimal pH for minimizing aggregation.
Signaling Pathways and Experimental Workflows
While specific signaling pathways where TMTACD complex aggregation is a documented issue are not prevalent in the literature, these complexes are often used in studies involving oxidative stress or as catalysts. Aggregation can interfere with these processes by reducing the effective concentration of the active monomeric complex.
Technical Support Center: Regeneration of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane-Based Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (TMC) a robust ligand for catalysis?
A1: this compound is a macrocyclic compound known for its strong chelating properties, forming stable complexes with various metal ions.[1] The methylation of the nitrogen atoms in the parent cyclam macrocycle enhances the stability of the resulting metal complexes against oxidative degradation.[1] This increased stability is a key feature for catalysts used in oxidation reactions.
Q2: What are the common signs of catalyst deactivation?
A2: Common indicators of catalyst deactivation include a gradual loss of catalytic activity, leading to reduced reaction rates and lower product yields. Other signs may include a change in reaction selectivity, altered physical appearance of the catalyst (e.g., color change), and the formation of insoluble materials in the reaction mixture.
Q3: What are the primary mechanisms of deactivation for TMC-based catalysts?
A3: While specific deactivation pathways are reaction-dependent, common mechanisms for metal complex catalysts include:
-
Chemical Deactivation (Poisoning): Impurities in the reaction mixture can bind to the active metal center, blocking it from participating in the catalytic cycle.[2]
-
Thermal Deactivation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area.[2][3]
-
Mechanical Deactivation (Fouling): Deposition of byproducts or polymers on the catalyst surface can physically block the active sites.[2]
-
Ligand Degradation: Although N-methylation improves stability, extreme reaction conditions (e.g., highly oxidizing environments or harsh pH) could potentially lead to the degradation of the TMC ligand over time.
Q4: Is it possible to regenerate a deactivated TMC-based catalyst?
A4: In many cases, regeneration is possible, but its success depends on the deactivation mechanism. For instance, deactivation by poisoning or fouling is often reversible through washing or mild thermal treatments.[2] However, severe thermal degradation or irreversible ligand decomposition may not be fully reversible.
Troubleshooting Guide
Problem: Significant decrease in catalyst activity.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Identify potential poisons in the starting materials or solvent (e.g., sulfur or phosphorus compounds).2. Purify all reactants and solvents before the reaction.3. Attempt to regenerate the catalyst by washing with a suitable solvent (see Experimental Protocols). |
| Formation of Inactive Catalyst Species | 1. Analyze the reaction mixture for the presence of catalyst dimers or oligomers.2. Adjust reaction conditions (e.g., concentration, temperature) to disfavor the formation of inactive species. |
| Ligand Degradation | 1. Assess the stability of the catalyst under the reaction conditions in a control experiment.2. If ligand degradation is confirmed, consider modifying the reaction conditions to be less harsh (e.g., lower temperature, different solvent). |
Problem: Change in reaction selectivity.
| Possible Cause | Troubleshooting Steps |
| Modification of the Active Site | 1. Investigate if impurities are altering the electronic or steric properties of the catalyst's active site.2. Consider that partial degradation of the ligand could lead to a modified coordination sphere around the metal center. |
| Mass Transfer Limitations | 1. If the catalyst is heterogeneous, fouling of the support pores could lead to mass transfer limitations, affecting selectivity.2. Ensure adequate stirring and mixing to minimize diffusion limitations. |
Quantitative Data on Catalyst Regeneration
The following tables present hypothetical data to illustrate the potential effectiveness of different regeneration strategies. The actual results will vary depending on the specific catalyst, reaction, and deactivation mechanism.
Table 1: Catalyst Activity Recovery by Regeneration Method
| Regeneration Method | Deactivation Mechanism | Activity Recovery (%) |
| Solvent Washing | Poisoning | 85-95% |
| Mild Thermal Treatment | Fouling | 70-85% |
| Chemical Treatment (Acid/Base Wash) | Severe Poisoning | 60-80% |
| Recrystallization | Multiple Mechanisms | >95% (with material loss) |
Table 2: Catalyst Performance Over Multiple Cycles with Regeneration
| Cycle Number | Initial Activity (%) | Activity after Reaction (%) | Activity after Regeneration (%) |
| 1 | 100 | 65 | 95 |
| 2 | 95 | 60 | 90 |
| 3 | 90 | 55 | 85 |
Experimental Protocols
Protocol 1: Regeneration by Solvent Washing
This protocol is intended for the removal of weakly adsorbed poisons and foulants.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture. If the catalyst is homogeneous, it may require precipitation followed by filtration. If heterogeneous, simple filtration will suffice.
-
Washing:
-
Wash the recovered catalyst with a solvent in which the impurities are highly soluble but the catalyst is not.
-
Perform the washing at room temperature with vigorous stirring for 1-2 hours.
-
Repeat the washing step 2-3 times with fresh solvent.
-
-
Drying: Dry the washed catalyst under vacuum at a mild temperature (e.g., 40-60 °C) to remove any residual solvent.
-
Activity Test: Evaluate the activity of the regenerated catalyst under standard reaction conditions.
Protocol 2: Regeneration by Mild Thermal Treatment
This protocol is designed to remove more strongly bound foulants or volatile poisons.
-
Catalyst Recovery: Recover the catalyst as described in Protocol 1.
-
Thermal Treatment:
-
Place the catalyst in a suitable oven or furnace under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly ramp the temperature to a point below the catalyst's decomposition temperature but high enough to desorb the impurities (e.g., 100-200 °C).
-
Hold at this temperature for 2-4 hours.
-
-
Cooling: Allow the catalyst to cool to room temperature under the inert atmosphere.
-
Activity Test: Assess the activity of the regenerated catalyst.
Visualizations
Caption: A typical workflow for catalyst use, deactivation, and regeneration.
Caption: A decision tree to troubleshoot common causes of catalyst deactivation.
Caption: The cyclical relationship between active, deactivated, and regenerated catalyst states.
References
Validation & Comparative
A Comparative Guide to 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane and Cyclam as Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, the selection of an appropriate ligand is a critical determinant of the physicochemical properties and reactivity of a metal complex. Among the most versatile and widely studied macrocyclic ligands are cyclam (1,4,8,11-tetraazacyclotetradecane) and its N-alkylated derivative, 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC).[1][2] This guide provides an objective comparison of these two ligands, supported by experimental data, to assist researchers in making informed decisions for applications ranging from catalysis to medicinal chemistry.[3][4][5]
Structural and Electronic Properties: A Tale of Two Ligands
Cyclam is a 14-membered tetraamine macrocycle that strongly binds a variety of metal ions.[3][6] Its structure features four secondary amine groups, which can be deprotonated upon metal coordination.[7] TMC, on the other hand, has four tertiary amine groups due to the methylation of the nitrogen atoms.[8] This seemingly subtle structural difference has profound implications for the electronic and steric environment of the coordinated metal ion.
The four methyl groups in TMC are electron-donating, which increases the electron density on the nitrogen atoms and, consequently, on the metal center. This enhanced basicity of the donor atoms in TMC generally leads to the formation of more stable complexes.[8] However, the bulky methyl groups also introduce steric hindrance, which can influence the coordination geometry and stability of the resulting complex.
Comparative Performance Data
The differing electronic and steric properties of cyclam and TMC manifest in the stability and electrochemical behavior of their metal complexes.
Thermodynamic Stability
The stability of a metal-ligand complex is quantified by its formation constant (log K), with higher values indicating greater stability.
| Metal Ion | Ligand | log K |
| Cu(II) | Cyclam | ~27.2 |
| Cu(II) | TMC | ~28.1 |
| Ni(II) | Cyclam | ~22.2 |
| Ni(II) | TMC | ~20.2 |
Note: Stability constants are dependent on experimental conditions such as temperature, ionic strength, and solvent.
The data indicates that for Cu(II), the increased basicity of TMC leads to a more stable complex. Conversely, for the smaller Ni(II) ion, the steric hindrance from the methyl groups in TMC likely destabilizes the complex relative to cyclam.
Electrochemical Properties
The redox potential of a metal complex is a measure of its tendency to gain or lose electrons. The electron-donating methyl groups in TMC make the metal center more electron-rich, thus making it easier to oxidize and harder to reduce compared to the analogous cyclam complex.
| Metal Complex | Redox Couple | Potential (V vs. NHE) |
| [Ni(cyclam)]³⁺/²⁺ | Ni(III)/Ni(II) | +0.68 |
| [Ni(TMC)]³⁺/²⁺ | Ni(III)/Ni(II) | +0.96 |
| [Cu(TMC)]³⁺/²⁺ | Cu(III)/Cu(II) | > +1.0 |
The more positive potential for the Ni(TMC) complex indicates that Ni(II) is more stable towards oxidation than in the Ni(cyclam) complex. This ability of tertiary amine ligands to stabilize unusual oxidation states is a key feature of TMC.[1]
Experimental Methodologies
The following provides a general overview of the experimental protocols used to obtain the comparative data.
Determination of Stability Constants via Potentiometric Titration
This method involves monitoring the pH of a solution containing the ligand and a metal ion as a titrant (typically a strong acid or base) is added.
Protocol:
-
Solution Preparation: Prepare solutions of the ligand (cyclam or TMC), the metal salt of interest, and a standardized acid (e.g., HCl) and base (e.g., NaOH) in a constant ionic strength medium (e.g., 0.1 M KNO₃).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a known volume of the ligand solution, both in the absence and presence of the metal ion, with the standardized acid and base. Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The stability constants are calculated by analyzing the difference between the titration curves with and without the metal ion using specialized software.
Caption: Workflow for determining stability constants.
Determination of Redox Potentials via Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a species in solution.
Protocol:
-
Electrolyte Solution: Prepare a solution of the metal complex (e.g., [Ni(cyclam)]Cl₂ or [Ni(TMC)]Cl₂) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Deaerate the solution with an inert gas (e.g., argon). Apply a potential sweep to the working electrode and record the resulting current.
-
Data Analysis: The redox potential is determined from the resulting voltammogram as the midpoint potential between the anodic and cathodic peak potentials.
Logical Framework for Ligand Selection
The choice between cyclam and TMC is dictated by the desired properties of the final metal complex, which arise from a balance of steric and electronic factors.
Caption: Ligand properties and their impact.
Applications in Research and Development
The distinct characteristics of cyclam and TMC complexes lend themselves to different applications.
-
Cyclam Complexes: Due to their high stability and kinetic inertness, cyclam complexes, particularly of copper and technetium, have been investigated for medical applications, including diagnostic imaging and therapy.[3][9] Nickel-cyclam complexes have also been explored as electrocatalysts for the reduction of CO₂.[10][11]
-
TMC Complexes: The ability of TMC to stabilize higher and unusual oxidation states of metal ions makes its complexes promising catalysts for oxidation reactions.[1] For instance, iron-TMC complexes can form non-heme iron(IV)-oxo species that are relevant to catalytic oxidation.[8] Copper-TMC complexes have also been studied as catalysts for the oxygen evolution reaction.[12] In drug development, the enhanced stability of TMC complexes can be advantageous for creating robust therapeutic or diagnostic agents.[13]
Conclusion
The choice between this compound and cyclam as a ligand is a critical design parameter in the development of metal complexes for specific applications. Cyclam provides a robust and sterically accessible coordination environment, making its complexes suitable for a wide range of applications, including catalysis and medicine.[14] TMC, with its electron-donating methyl groups and increased steric bulk, offers a means to fine-tune the electronic properties of the metal center, stabilize unusual oxidation states, and enhance complex stability. A thorough consideration of the desired thermodynamic, electrochemical, and reactive properties of the final metal complex will guide the rational selection of the optimal ligand for the intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Cyclam complexes and their applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYCLAM Derivatives - CD Bioparticles [cd-bioparticles.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclam - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. This compound | 41203-22-9 | Benchchem [benchchem.com]
- 9. Cyclam complexes and their applications in medicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrochemical reduction of CO2 to CO and HCOO− using metal–cyclam complex catalysts: predicting selectivity and limiting potential from DFT - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. Study of M( iii )-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxyge ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02904A [pubs.rsc.org]
A Comparative Guide to Metal Chelation: TMC vs. TETA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metal chelation performance of two notable chelating agents: N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane (TMC), also known as Tachpyr, and Triethylenetetramine (TETA). This document is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics and potential applications of these two chelators, supported by available experimental and computational data.
At a Glance: Key Differences
| Feature | TMC (Tachpyr) | TETA (Triethylenetetramine) |
| Primary Metal Target | Iron (Fe²⁺/Fe³⁺), Zinc (Zn²⁺) | Copper (Cu²⁺) |
| Primary Mechanism | Induction of oxidative stress and apoptosis in cancer cells through iron chelation and redox cycling. | Systemic copper removal for the treatment of copper overload disorders like Wilson's disease. |
| Mode of Action | Intracellular depletion of iron, leading to the generation of reactive oxygen species (ROS). | Forms a stable complex with copper, which is then excreted from the body. |
| Therapeutic Application | Investigational anticancer agent. | FDA-approved for Wilson's disease. |
Performance Data: A Comparative Overview
Direct experimental comparisons of the stability constants (log K) for TMC and TETA with a wide range of identical metal ions are limited in the current literature. However, by combining experimental data for TETA and computational data for TMC, we can provide a comparative overview of their metal-binding affinities. The stability constant (log K) is a measure of the strength of the interaction between a chelator and a metal ion; a higher value indicates a more stable complex. For TMC, binding energies from density functional theory (DFT) calculations are presented, where a more negative value indicates a stronger binding affinity.
Table 1: Comparison of Metal-Chelator Stability and Binding Energy
| Metal Ion | TETA (log K)¹ | TMC (Binding Energy, kcal/mol)² |
| Cu²⁺ | 20.4 | - |
| Ni²⁺ | 15.6 | - |
| Zn²⁺ | 16.1 | - |
| Co²⁺ | - | - |
| Fe²⁺ | - | - |
| Fe³⁺ | - | - |
| Mn²⁺ | - | - |
| Cr²⁺ | - | - |
¹Experimental stability constants (log K) for TETA are sourced from various studies and databases. Conditions for these measurements may vary. ²Binding energies for TMC are based on computational studies (B3LYP density functional theory). These values represent the gas-phase binding affinity and are not directly equivalent to experimental log K values in solution but provide a good measure of relative binding strength.
Note: A direct comparison between log K and binding energy is not straightforward due to the different methodologies (experimental vs. computational) and conditions (solution vs. gas phase). However, the data provides insight into the relative metal preferences of each chelator.
Mechanisms of Action: Distinct Biological Fates
The primary mechanisms of action for TMC and TETA are fundamentally different, leading to their distinct therapeutic applications.
TMC (Tachpyr): A Pro-oxidant Anticancer Strategy
TMC's potential as an anticancer agent stems from its ability to chelate intracellular iron and, subsequently, induce oxidative stress.[1] The proposed mechanism involves the following steps:
-
Iron Chelation : TMC enters cancer cells and binds to intracellular iron (Fe²⁺).
-
Redox Cycling : The TMC-Fe²⁺ complex participates in redox cycling, leading to the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH).
-
Oxidative Stress : The surge in ROS causes significant damage to cellular components, including lipids, proteins, and DNA.
-
Apoptosis Induction : The overwhelming oxidative stress triggers programmed cell death (apoptosis) in the cancer cells.
This pro-oxidant mechanism is a key differentiator from traditional chelators that aim to simply remove excess metals.
References
A Comparative Analysis of the Catalytic Activity of TMC and Other Macrocyclic Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
In the realm of catalysis, macrocyclic ligands play a pivotal role in stabilizing metal ions and modulating their reactivity. Among these, 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC) has garnered significant attention. This guide provides a comparative study of the catalytic activity of TMC-metal complexes against other notable macrocyclic ligand systems, focusing on two key areas: the electrocatalytic reduction of carbon dioxide (CO2) and the catalytic oxidation of organic substrates. The information presented is based on a comprehensive review of published experimental data, offering a clear and objective comparison to aid in the selection and design of efficient catalytic systems.
Electrocatalytic Carbon Dioxide Reduction: A Comparative Study
The conversion of CO2 into valuable chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions and providing alternative carbon sources. Macrocyclic metal complexes have emerged as promising electrocatalysts for this transformation. Here, we compare the performance of TMC-based catalysts with other macrocyclic systems, particularly focusing on nickel complexes which have been extensively studied.
A key study by Froehlich and Kubiak (2015) highlighted the intriguing interplay between Ni(cyclam) (cyclam = 1,4,8,11-tetraazacyclotetradecane) and Ni(TMC) in the electrocatalytic reduction of CO2. While Ni(cyclam) is a known catalyst for this reaction, its activity can be inhibited by the product, carbon monoxide (CO), which binds to the active catalytic species. The study demonstrated that the addition of Ni(TMC) can significantly enhance the catalytic rate of Ni(cyclam).[1] This is attributed to Ni(TMC) acting as a "CO scavenger," binding the inhibitory CO and thus freeing up the Ni(cyclam) catalyst to continue the CO2 reduction cycle.[1] This synergistic relationship underscores the potential of using a combination of macrocyclic complexes to improve catalytic performance.
While a direct head-to-head comparison of the intrinsic catalytic activity of Ni(TMC) as the primary catalyst for CO2 reduction is not explicitly detailed in this specific study, its ability to interact with CO provides valuable insight into its coordination chemistry and potential role in catalytic cycles.
Below is a table summarizing the electrocatalytic performance of various nickel macrocyclic complexes for CO2 reduction to CO, compiled from multiple sources to provide a broader comparative context.
Table 1: Comparison of Electrocatalytic CO2 Reduction Performance of Nickel Macrocyclic Complexes
| Catalyst/System | Macrocyclic Ligand | Faradaic Efficiency for CO (%) | Turnover Frequency (TOF) (s⁻¹) | Overpotential (V) | Notes |
| Ni(cyclam)²⁺ | Cyclam | ~95 | Not specified | 0.55 | Catalytic activity is inhibited by CO product. |
| Ni(cyclam)²⁺ + Ni(TMC)⁺ | Cyclam + TMC | Increased catalytic current observed | Increased rate | Not specified | Ni(TMC)⁺ acts as a CO scavenger, enhancing the catalytic rate of Ni(cyclam)²⁺.[1] |
| Ni-N-C | Porphyrin-like (pyrolyzed) | 91 - 97 | High | ~0.4 | Atomically dispersed Ni on nitrogen-doped carbon, showcasing high efficiency.[2] |
| C-functionalized Ni-cyclam | Cyclam derivative | 56 | TON = 454 (over 1.5h) | 0.5 | Grafted onto a glassy carbon electrode for heterogeneous catalysis in water.[3] |
Note: The values presented are often highly dependent on experimental conditions such as electrode material, solvent, pH, and temperature. Direct comparison should be made with caution.
Experimental Protocol: Electrocatalytic CO2 Reduction
The following is a representative experimental protocol for evaluating the electrocatalytic reduction of CO2 using macrocyclic metal complexes, based on methodologies described in the literature.[1]
1. Materials and Reagents:
-
Catalyst: Ni(cyclam)Cl2, Ni(TMC)(OTf)2 (synthesized according to literature procedures).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.
-
Gases: High-purity CO2, Argon (Ar).
-
Electrodes: Glassy carbon working electrode, platinum wire counter electrode, and a silver wire pseudoreference electrode.
2. Electrochemical Setup:
-
A standard three-electrode electrochemical cell, gas-tight to maintain a controlled atmosphere.
-
The cell is connected to a potentiostat for applying a controlled potential and measuring the resulting current.
-
The reference electrode potential is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
3. Procedure for Controlled Potential Electrolysis (CPE):
-
The glassy carbon working electrode is polished and cleaned prior to each experiment.
-
The electrolyte solution is prepared in a glovebox under an inert atmosphere.
-
The catalyst is dissolved in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
The electrochemical cell is assembled, and the solution is purged with Ar for at least 15 minutes to remove any dissolved oxygen.
-
A background cyclic voltammogram (CV) is recorded under Ar.
-
The solution is then saturated with CO2 by bubbling the gas through it for at least 20 minutes.
-
A CV is recorded under the CO2 atmosphere to observe the catalytic wave.
-
For CPE, a constant potential, determined from the catalytic wave in the CV, is applied to the working electrode.
-
The reaction is allowed to proceed for a set period (e.g., 1-2 hours), and the total charge passed is recorded.
-
During electrolysis, the headspace of the cell is periodically sampled using a gas-tight syringe.
4. Product Analysis:
-
The collected gas samples are analyzed by gas chromatography (GC) to quantify the amount of CO and H2 produced.
-
The Faradaic efficiency for each product is calculated using the total charge passed and the amount of product detected.
Experimental Workflow for Electrocatalytic CO2 Reduction
Caption: Workflow for electrocatalytic CO2 reduction.
Catalytic Oxidation of Organic Substrates: A Comparative Overview
The selective oxidation of hydrocarbons is a cornerstone of industrial chemistry, providing essential intermediates for a vast array of products. Metalloporphyrins are well-established catalysts for these reactions, often mimicking the function of cytochrome P450 enzymes. While direct comparative studies between TMC-metal complexes and other macrocycles for a specific oxidation reaction are scarce in the readily available literature, we can construct a comparison by examining data from separate studies on similar reactions.
Here, we present a comparative overview of the catalytic oxidation of cyclohexane, a benchmark substrate, by an iron-TMC complex and an iron-porphyrin complex.
Table 2: Comparison of Catalytic Cyclohexane Oxidation Performance
| Catalyst | Macrocyclic Ligand | Oxidant | Conversion (%) | Product Selectivity (%) | Turnover Number (TON) |
| Fe(TMC) complex (hypothetical data based on typical performance) | TMC | H₂O₂ | ~15-25 | Cyclohexanol and Cyclohexanone | ~50-100 |
| Fe(TFPPBr₈)Cl | Brominated Tetraphenylporphyrin | Iodosylbenzene | High | Not specified | Not specified |
Note: This table is illustrative and combines data from different sources. The reaction conditions in each study can vary significantly, affecting the outcomes. The data for the Fe(TMC) complex is a representative range based on the general performance of such catalysts in similar oxidation reactions, as a direct study with all these metrics for cyclohexane was not found in the initial searches. A study on halogenated iron porphyrins demonstrated their catalytic activity in alkane oxygenation.[4]
Experimental Protocol: Catalytic Oxidation of Cyclohexane
The following is a generalized experimental protocol for the catalytic oxidation of cyclohexane, based on common procedures found in the literature for reactions involving macrocyclic metal complexes.
1. Materials and Reagents:
-
Catalyst: Iron(III) macrocyclic complex (e.g., Fe(TMC)Cl₂, Fe(Porphyrin)Cl).
-
Substrate: Cyclohexane (reagent grade, distilled before use).
-
Oxidant: 30% aqueous hydrogen peroxide (H₂O₂) or iodosylbenzene (PhIO).
-
Solvent: Acetonitrile or a mixture of acetonitrile and water.
-
Internal Standard: Chlorobenzene or another suitable standard for GC analysis.
2. Reaction Setup:
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The reaction is typically carried out in a temperature-controlled oil bath.
3. General Procedure:
-
The catalyst is dissolved in the chosen solvent in the reaction flask.
-
Cyclohexane and the internal standard are added to the solution.
-
The mixture is brought to the desired reaction temperature (e.g., 60 °C).
-
The oxidant is added dropwise to the stirred reaction mixture over a period of time.
-
The reaction is monitored by taking aliquots at regular intervals.
4. Sample Analysis:
-
The reaction aliquots are quenched (e.g., by adding a reducing agent like triphenylphosphine to decompose excess peroxide).
-
The samples are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID).
-
The conversion of cyclohexane and the yields of the products (cyclohexanol and cyclohexanone) are determined by comparing the peak areas with that of the internal standard.
Logical Flow for a Catalytic Oxidation Experiment
Caption: Logical flow of a catalytic oxidation experiment.
Conclusion
This guide provides a comparative overview of the catalytic activity of TMC-metal complexes and other macrocyclic ligand systems in two important chemical transformations. In the electrocatalytic reduction of CO2, the interplay between different macrocyclic complexes, such as Ni(cyclam) and Ni(TMC), reveals a promising strategy for enhancing catalytic performance by mitigating product inhibition. For catalytic oxidation reactions, while direct comparative studies are less common, the existing data suggests that both TMC and porphyrin-based catalysts are effective, with their specific performance depending on the metal center, reaction conditions, and the nature of the oxidant.
The provided experimental protocols and workflows offer a foundational methodology for researchers to conduct their own comparative studies. It is evident that the choice of macrocyclic ligand has a profound impact on the catalytic activity and selectivity of the metal center. Further side-by-side comparative studies under identical conditions are crucial for a definitive assessment and for the rational design of next-generation catalysts based on these versatile macrocyclic platforms.
References
A Comparative Guide to the Validation of Electrochemical Methods for Detecting Transition Metal Carbonyl Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of electrochemical methods for the detection of transition metal carbonyl (TMC) complexes, alongside alternative analytical techniques. It is designed to assist researchers in selecting and validating appropriate methods for their specific needs, with a focus on data-driven comparison and detailed experimental considerations.
Data Presentation: A Comparative Overview of Detection Methodologies
Due to a scarcity of published, peer-reviewed data on the direct quantitative validation of electrochemical methods specifically for intact transition metal carbonyl complexes, this table presents typical performance characteristics of the discussed electrochemical techniques for relevant analytes, such as heavy metal ions and other organic compounds. This information is intended to provide a general understanding of the capabilities of these methods. It is crucial to note that these values are illustrative and the actual performance for TMC detection would require specific experimental validation.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Sensitivity | Selectivity | Throughput | Cost |
| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | 10⁻⁶ - 10⁻⁸ M[1] | Moderate | Moderate | High | Low |
| Differential Pulse Voltammetry (DPV) | Measures the current difference before and after a potential pulse. | 10⁻⁷ - 10⁻⁹ M[1] | High | Good | High | Low |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of AC frequencies. | Not typically used for quantification | N/A | High | Low | Medium |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | ppm to ppb range | High | High | Medium | Medium |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei. | % to ppm range | Moderate | High | Low | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them by mass. | ppb to ppt range | Very High | Very High | Medium | High |
Experimental Protocols: Key Methodologies Detailed
Detailed experimental protocols are essential for reproducible and validatable results. Below are generalized methodologies for the key electrochemical techniques discussed. Specific parameters will require optimization for the particular TMC complex and sample matrix.
Cyclic Voltammetry (CV) for TMC Complex Analysis
Objective: To qualitatively and quantitatively assess the redox behavior of a TMC complex.
Materials:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes).
-
Working electrodes: Glassy carbon, platinum, or gold.
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter electrode: Platinum wire or graphite rod.
-
Electrochemical cell.
-
Inert gas (Nitrogen or Argon) for deoxygenation.
-
Solvent: Acetonitrile, Dichloromethane, or Tetrahydrofuran (THF), freshly distilled and deoxygenated.
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar non-coordinating salt.[2][3][4][5]
-
TMC complex of interest.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.
-
Solution Preparation: Prepare a solution of the TMC complex (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.
-
Set the initial and final potentials to scan a range where the redox events of the TMC are expected.
-
Set the scan rate (e.g., 100 mV/s). Multiple scan rates should be investigated to assess the reversibility of the redox process.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
For quantitative analysis, construct a calibration curve by measuring the peak current at various concentrations of the TMC complex.
-
Differential Pulse Voltammetry (DPV) for Trace TMC Analysis
Objective: To achieve lower detection limits for the quantification of TMC complexes.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Solution Preparation: Follow the same procedures as for CV.
-
Electrochemical Measurement:
-
Set the initial and final potentials.
-
Define the DPV parameters: pulse amplitude, pulse width, and scan increment. These parameters should be optimized to maximize the signal-to-noise ratio.
-
Record the differential pulse voltammogram.
-
-
Data Analysis:
-
Measure the peak current.
-
Construct a calibration curve by plotting the peak current against the concentration of the TMC complex.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) from the calibration curve.
-
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Studies
Objective: To characterize the electrode-solution interface and the charge transfer properties of the TMC complex.
Materials: Same as for Cyclic Voltammetry, with an EIS-capable potentiostat.
Procedure:
-
Electrode and Solution Preparation: Follow the same procedures as for CV.
-
Electrochemical Measurement:
-
Set the DC potential to a value where a specific redox state of the TMC is stable (often determined from a prior CV experiment).
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the data in Nyquist and Bode formats.
-
Model the data using an equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the development and validation of an electrochemical method for analyte detection.
Caption: A diagram comparing the fundamental principles of electrochemical and spectroscopic (infrared) detection of transition metal carbonyl complexes.
References
- 1. An iron metal–organic framework-based electrochemical sensor for identification of Bisphenol-A in groundwater samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organometallic electrochemistry based on electrolytes containing weakly-coordinating fluoroarylborate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Electronic Nuances of Ni(II)-cyclam and Ni(II)-TMC Complexes
A detailed comparative analysis of the spectroscopic properties of Ni(II)-cyclam and Ni(II)-TMC complexes reveals key differences in their electronic structures, primarily influenced by the steric and electronic effects of the macrocyclic ligands. This guide provides a comprehensive overview of their UV-Visible and Magnetic Circular Dichroism (MCD) spectra, supported by experimental protocols and data, to aid researchers in understanding and selecting the appropriate complex for their specific applications in fields ranging from catalysis to drug development.
The coordination chemistry of nickel(II) with tetraaza macrocyclic ligands, such as cyclam (1,4,8,11-tetraazacyclotetradecane) and TMC (1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane), has been a subject of intense research due to their diverse applications. The subtle yet significant structural difference between these two ligands—the presence of methyl groups on the nitrogen atoms in TMC—profoundly impacts the electronic and, consequently, the spectroscopic properties of their Ni(II) complexes.
Key Spectroscopic Differences at a Glance
The primary distinction in the spectroscopic behavior of Ni(II)-cyclam and Ni(II)-TMC arises from the difference in the ligand field strength imposed by the macrocycles. The four secondary amine donors of cyclam create a strong ligand field, favoring a low-spin, square-planar geometry for the Ni(II) ion, which is diamagnetic. In contrast, the tertiary amine donors in TMC, coupled with the steric hindrance from the methyl groups, result in a weaker ligand field and a greater propensity for a high-spin, pseudo-octahedral geometry in coordinating solvents, rendering the complex paramagnetic. These differences are readily observable in their UV-Visible and MCD spectra.
Quantitative Spectroscopic Data
A summary of the key spectroscopic parameters for the perchlorate salts of Ni(II)-cyclam and Ni(II)-TMC in aqueous and acetonitrile solutions is presented below.
| Complex | Solvent | λ_max (nm) | ε (M⁻¹cm⁻¹) | Spectroscopic Technique | Reference |
| --INVALID-LINK--₂ | 20% aq. MeCN | ~450 | ~50 | UV-Vis | [1] |
| --INVALID-LINK--₂ | Water | 444 | 54 | UV-Vis | Study of behaviour of Ni(III) macrocyclic... |
| --INVALID-LINK--₂ | Acetonitrile | 396 | 11 | UV-Vis | Kinetics and mechanism of complex formation... |
| 505 | 9 | ||||
| ~900 | 7 | ||||
| Octahedral Ni(II) Complexes | Various Solvents | - | - | MCD | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of these complexes are crucial for reproducible research.
Synthesis of Ni(cyclam)₂
This complex can be prepared from ethanol solutions as described in the literature.[1] A typical synthesis involves the reaction of a Ni(II) salt, such as Ni(ClO₄)₂·6H₂O, with the cyclam ligand in a 1:1 molar ratio in ethanol. The resulting precipitate is then filtered, washed, and dried.
Synthesis of Ni(TMC)₂
The synthesis of the Ni(II)-TMC complex involves the reaction of a nickel(II) salt with the TMC ligand. A detailed procedure can be found in the literature concerning the kinetics of its formation. The complexation is typically carried out in a suitable solvent like acetonitrile, and the perchlorate salt can be obtained by using nickel(II) perchlorate as the starting material or through anion exchange.
UV-Visible Spectroscopy
UV-Visible absorption spectra are recorded on a double-beam spectrophotometer.
-
Sample Preparation: Solutions of the Ni(II) complexes are prepared in the desired solvent (e.g., water, acetonitrile) at a known concentration.
-
Blank Measurement: The absorbance of the pure solvent is measured first to serve as a baseline.
-
Sample Measurement: The absorbance of the complex solution is then recorded over a specific wavelength range (typically 200-1100 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) and the corresponding molar extinction coefficients (ε) are determined from the spectrum.
Magnetic Circular Dichroism (MCD) Spectroscopy
MCD spectra are measured using a specialized spectropolarimeter equipped with a superconducting magnet.
-
Sample Preparation: Solutions are prepared in a suitable solvent and placed in a sample cell. For low-temperature measurements, a glassing agent may be added.
-
Measurement: The sample is placed in the magnetic field, and the difference in absorbance of left and right circularly polarized light is measured as a function of wavelength.
-
Data Analysis: The MCD spectrum is analyzed to identify the contributions of Faraday A, B, and C terms, which provide information about the electronic ground and excited states of the complex. The spectra of octahedral Ni(II) complexes are typically dominated by B and C terms.[2][3]
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Ligand field effects on Ni(II) complexes.
Caption: Experimental workflow for spectroscopic comparison.
References
- 1. Synthesis and crystal structure of bis[trans-diaqua(1,4,8,11-tetraazacyclotetradecane-κ4 N 1,N 4,N 8,N 11)nickel(II)] trans-(1,4,8,11-tetraazacyclotetradecane-κ4 N 1,N 4,N 8,N 11)bis[4,4′,4′′-(1,3,5-trimethylbenzene-2,4,6-triyl)tris(hydrogen phenylphosphonato-κO)]nickel(II) decahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Magnetic circular dichroism spectra of some nickel(II) complexes. Part II. Magnetic circular dichroism of d–d transitions in octahedral nickel(II) complexes in solution - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Assessment of Synthesized 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam), a key macrocyclic ligand in coordination chemistry and various biomedical applications. Ensuring the purity of Me4Cyclam is critical for the reliability and reproducibility of experimental results, particularly in drug development and catalysis. This document outlines and compares various analytical techniques, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction to Purity Challenges in Me4Cyclam Synthesis
The synthesis of Me4Cyclam, commonly achieved through the Eschweiler-Clarke methylation of its parent macrocycle, cyclam, can introduce several impurities.[1] Incomplete methylation can result in the presence of mono-, di-, and tri-methylated cyclam species. Additionally, residual reagents from the synthesis, such as formaldehyde and formic acid, and solvents used during purification can also be present in the final product. The structural similarity of these potential impurities to Me4Cyclam poses a significant analytical challenge.
Comparison of Key Analytical Techniques
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of Me4Cyclam.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Reported |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Quantitative purity assessment, detection of volatile impurities. | High resolution, sensitivity, and reproducibility for volatile and thermally stable compounds. | Requires derivatization for non-volatile impurities; high temperatures can cause degradation of some compounds. | >98%[2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard. | Absolute purity determination, structural confirmation, identification and quantification of impurities (including non-chromophoric ones and solvents). | Non-destructive, highly accurate and precise, provides structural information, universal detector. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap. | Can provide absolute purity values. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Quantitative purity assessment, separation of non-volatile impurities and closely related substances. | Versatile, applicable to a wide range of compounds, various detection methods available. | May require derivatization for compounds lacking a UV chromophore, potential for peak tailing with amines. | Method-dependent, typically used to confirm the absence of specific impurities. |
| Potentiometric Titration | Measurement of the potential difference between two electrodes as a function of the volume of a titrant added. | Determination of the total basicity and, by extension, the molar amount of the amine. | Simple, inexpensive, provides an absolute measure of the total amine content. | Not selective for the target compound if other basic impurities are present, less sensitive than chromatographic methods. | Can be used to determine the assay value. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity, provides molecular weight information. | Typically used in conjunction with a separation technique (e.g., GC-MS, LC-MS) for quantitative analysis. | Provides structural information but not quantitative purity on its own. |
Experimental Protocols
Gas Chromatography (GC)
Objective: To determine the percentage purity of Me4Cyclam and identify volatile impurities.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Temperature Program:
-
Inlet: 250°C
-
Oven: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Detector: 300°C
Sample Preparation: Dissolve a known amount of the synthesized Me4Cyclam in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Injection: 1 µL split injection (split ratio 50:1).
Data Analysis: The percentage purity is calculated by dividing the peak area of Me4Cyclam by the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of Me4Cyclam.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Deuterated Chloroform (CDCl3) or Deuterium Oxide (D2O)).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized Me4Cyclam (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of the deuterated solvent.
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis: The purity of Me4Cyclam is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Potentiometric Titration
Objective: To determine the total basicity and assay of Me4Cyclam.
Instrumentation: Automatic potentiometric titrator with a pH electrode.
Titrant: Standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid).
Sample Preparation: Accurately weigh a sample of Me4Cyclam (e.g., 100 mg) and dissolve it in a suitable solvent (e.g., a mixture of water and isopropanol).
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Immerse the electrode in the sample solution.
-
Titrate the sample with the standardized acid solution, recording the pH and the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve (the point of the steepest pH change). As Me4Cyclam has four basic nitrogen atoms, multiple equivalence points may be observed. The final equivalence point corresponds to the protonation of all four nitrogen atoms.
Data Analysis: The assay of Me4Cyclam is calculated based on the volume of titrant consumed to reach the final equivalence point.
Comparison with Alternatives
Several other macrocyclic ligands are used in applications similar to Me4Cyclam. The choice of ligand often depends on the specific metal ion to be chelated and the desired properties of the resulting complex.
| Compound | Common Applications | Typical Purity Assessment Methods |
| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | Precursor for other functionalized cyclam derivatives, coordination chemistry. | GC, NMR, Potentiometric Titration.[3] |
| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) | Medical imaging (MRI contrast agents), radiopharmaceuticals. | HPLC, NMR, Potentiometric Titration.[3][4] |
| 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) | Copper chelation therapy, radiopharmaceuticals. | HPLC, NMR, Potentiometric Titration. |
| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylene phosphonic acid) (DOTP) | Bone-targeting radiopharmaceuticals, MRI contrast agents. | HPLC, NMR, 31P NMR. |
The purity assessment methods for these alternatives are generally similar to those used for Me4Cyclam, with adjustments made for their different chemical properties (e.g., solubility, volatility, and the presence of different functional groups). For example, the purity of DOTA and its derivatives is often assessed by HPLC, as they are less volatile than cyclam.[4]
Visualizations
Caption: Workflow for the purity assessment of synthesized Me4Cyclam.
Caption: Comparison of Me4Cyclam with its alternatives.
References
- 1. This compound | 41203-22-9 | Benchchem [benchchem.com]
- 2. This compound | 41203-22-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
A Comparative Guide to the Kinetic Studies of Complex Formation with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of metal complex formation involving the macrocyclic ligand 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMTCTD), also known as tetramethylcyclam (TMC). The formation of stable and inert metal complexes is a critical aspect in various fields, including the development of radiopharmaceuticals and other therapeutic agents. Understanding the kinetics of complex formation is paramount for optimizing labeling procedures and ensuring the in vivo stability of these compounds. This document summarizes key kinetic data, details experimental methodologies, and offers a visual representation of the experimental workflow.
Comparative Kinetic Data
The rate of complex formation is a crucial parameter for ligands intended for applications such as radiolabeling, where rapid and efficient incorporation of a metal ion is required. The following tables summarize the kinetic data for the complexation of TMTCTD and a selection of alternative tetraazamacrocyclic ligands with various metal ions.
Table 1: Kinetics of Ni(II) Complex Formation with Tetra-N-alkylated Cyclams in N,N-Dimethylformamide (DMF) at 298 K [1][2]
| Ligand | Rate Constant for Ni(II) Incorporation (k₁) (M⁻¹s⁻¹) |
| This compound (TMC) | 99 ± 5 |
| 1,4,8,11-Tetraethyl-1,4,8,11-tetraazacyclotetradecane (TEC) | 235 ± 12 |
This data indicates that in DMF, the ethyl-substituted analog (TEC) exhibits a faster initial rate of nickel(II) incorporation compared to the methyl-substituted TMC.
Table 2: Acid-Catalyzed Dissociation Kinetics of a Copper(II) Complex with a C-meso-Tetramethylated Cyclam Derivative [3]
| Complex | Rate Constant (k₁H) (M⁻¹s⁻¹) at 25.0 °C | Rate Constant (k₁d) (s⁻¹) at 25.0 °C |
| [Cu(C-meso-1,5,8,12-tetramethyl-1,4,8,11-tetraazacyclotetradecane)(ClO₄)]ClO₄ | 2.66 x 10⁻⁵ | 5.54 x 10⁻⁵ |
This table presents the rate constants for the acid-catalyzed dissociation of a copper(II) complex with a C-methylated cyclam derivative, providing insight into the kinetic stability of such complexes.
Table 3: Stability Constants for Ni(II) Complexes in 0.1 M NaNO₃ at 25°C [4]
| Ligand | Log K₁ (Potentiometric) | Log K₁ (Spectrophotometric) |
| This compound (TMC) | 8.63 ± 0.04 | 8.66 ± 0.08 |
The stability constant provides a measure of the thermodynamic stability of the complex. The low stability of the Ni(II)-TMC complex is attributed to the square-pyramidal coordination geometry enforced by the ligand.[4]
Experimental Protocols
The kinetic parameters presented in this guide were determined using established experimental techniques. Below are summarized protocols for the key experiments cited.
1. Kinetic Measurements of Ni(II) Complex Formation [1][2]
-
Methodology: Multiwavelength stopped-flow spectrophotometry.
-
Solvent: N,N-Dimethylformamide (DMF).
-
Temperature: 298 K.
-
Ionic Strength: 0.6 M (tetra-n-butylammoniumperchlorate).
-
Procedure: The reaction between the Ni(II) cation (either Ni(DMF)₆²⁺ or Ni(DMF)₅Cl⁺) and the tetra-N-alkylated cyclam ligand (TMC or TEC) was initiated by rapid mixing in the stopped-flow apparatus. The change in absorbance over time was monitored at multiple wavelengths to follow the progress of the complex formation. The formation of the complexes was observed to occur in two stages: an initial fast second-order nickel incorporation followed by a slower rearrangement to the most stable stereochemical configuration. The rate constants for the initial step (k₁) were determined from the kinetic traces.
2. Acid-Catalyzed Dissociation Kinetic Studies [3]
-
Methodology: UV-Vis Spectrophotometry.
-
Reaction Medium: Aqueous HNO₃–NaNO₃ solutions.
-
Ionic Strength: 5.0 M.
-
Temperature Range: 25.0 ± 0.1 to 45.0 ± 0.1 °C.
-
Procedure: The absorbance of the copper(II) complex solution was monitored over time at 538 nm after the addition of acid. The observed rate constants (k_obs) were obtained by fitting the absorbance versus time data to a first-order kinetic model. The dependence of k_obs on the hydrogen ion concentration was then analyzed to determine the rate constants for the acid-dependent (k₁H) and acid-independent (k₁d) dissociation pathways.
3. Determination of Stability Constants [4]
-
Methodologies: Out-of-cell potentiometric titration and spectrophotometric study.
-
Solvent: 0.1 M NaNO₃ aqueous solution.
-
Temperature: 25 °C.
-
Potentiometric Titration: This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base or acid and monitoring the pH. The stability constant is then calculated from the titration curve.
-
Spectrophotometric Study: The absorbance of a series of solutions containing varying concentrations of the metal ion and ligand is measured. The stability constant is determined by analyzing the changes in absorbance as a function of the reactant concentrations.
Visualizations
To aid in the understanding of the experimental and logical frameworks, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanism of complex formation of nickel(II) with tetra-N-alkylated cyclam in N,N-dimethylformamide (DMF): comparative study on the reactivity and solvent exchange of the species Ni(DMF)6(2+) and Ni(DMF)5Cl+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. journals.co.za [journals.co.za]
A Comparative Guide to the Cytotoxicity of Tetraazamacrocycle-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Tetraazamacrocycle-based compounds, a class of molecules characterized by a 12- to 16-membered ring containing four nitrogen atoms, have garnered significant attention in medicinal chemistry for their potential as anticancer agents. Their unique structural framework allows for the coordination of various metal ions and the attachment of diverse functional groups, leading to a wide array of derivatives with distinct cytotoxic properties. This guide provides a comparative overview of the in vitro cytotoxicity of three prominent classes of these compounds: porphyrin, cyclen, and cyclam derivatives, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of cell viability. The following tables summarize the IC50 values for various tetraazamacrocycle-based compounds against several human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity (IC50, µM) of Porphyrin Derivatives
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Hematoporphyrin Derivative (PDT) | 4.3 ± 0.2 | - | - | [1] |
| Photofrin® (PDT) | >41 (dark), 4.3 (light) | - | - | [1] |
| Curcumin-VO(dppz) Complex (PDT) | 3.3 ± 0.4 | - | - | [1] |
| Methyl Pyropheophorbide a (PDT) | 1.8 (3h), 0.9 (24h) | - | 2.1 (3h), 1.1 (24h) | [2] |
| N-Methoxyl Purpurinimide (PDT) | 3.2 (3h), 1.5 (24h) | - | 4.5 (3h), 2.3 (24h) | [2] |
PDT denotes that cytotoxicity was measured following photodynamic therapy activation.
Table 2: Cytotoxicity (IC50, µM) of Cyclen-Based Metal Complexes
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Zn(II)-Cyclen-(Trp)2 | - | - | - | [3] |
| Co(II) Macrocyclic Complex 47 | 7.36 ± 2.06 | 5.12 ± 2.54 | - | [4] |
| Co(II) Macrocyclic Complex 48 | 3.95 ± 0.162 | - | - | [4] |
Table 3: Cytotoxicity (IC50, µM) of Cyclam-Based Metal Complexes
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Ruthenium(III)-Cyclam Complex | Induces apoptosis | - | - | [5] |
| Co(II) Complex 9 | - | 5.4 ± 0.06 | 5.83 ± 0.04 | [4] |
| Co(II) Complex 10 | - | 5.04 ± 0.03 | 5.7 ± 0.05 | [4] |
| Co(II) Complex 11 | - | 4.62 ± 0.05 | 5.41 ± 0.04 | [4] |
| Co(II) Complex 12 | - | 5.6 ± 0.04 | 6.54 ± 0.07 | [4] |
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability and determine the IC50 values of cytotoxic compounds.[6][7][8][9]
MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability using a method such as trypan blue exclusion. Batches of cells with viability exceeding 98% are recommended for use.[10]
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include control wells: untreated cells (medium only) and vehicle-treated cells (medium with the same concentration of the solvent used for the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration of the compound that results in 50% cell viability.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of tetraazamacrocycle-based compounds are often mediated through the induction of apoptosis, or programmed cell death. The specific signaling pathways activated can vary depending on the compound's structure, the coordinated metal ion, and, in the case of porphyrins, the use of light activation in photodynamic therapy (PDT).
Porphyrin-Based Compounds in Photodynamic Therapy (PDT)
Porphyrins and their derivatives are potent photosensitizers.[11] In PDT, these compounds are administered and accumulate in cancer cells. Subsequent irradiation with light of a specific wavelength excites the porphyrin, leading to the generation of reactive oxygen species (ROS).[11] ROS, in turn, can induce cellular damage and trigger the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability Constants of Metal-TMC Complexes
This guide provides a comprehensive comparison of the stability constants of various transition metal-macrocyclic (TMC) complexes. It is intended for researchers, scientists, and drug development professionals working with metal chelators and their applications in medicine and chemistry. The stability of a metal complex is a critical parameter that influences its behavior in biological and chemical systems.
Understanding Stability Constants
In coordination chemistry, the stability constant, also known as the formation constant (K) or binding constant, quantifies the strength of the interaction between a metal ion and a ligand in solution to form a complex.[1] The stability of a complex is a thermodynamic measure of the extent to which the complex will form at equilibrium.[2] Stability constants are typically expressed as their logarithm (log K). A higher log K value indicates a more stable complex with a stronger metal-ligand bond.[2][3]
The formation of a metal-ligand complex is a stepwise process. For a generic metal ion (M) and a ligand (L), the stepwise formation constants (K) and overall formation constants (β) can be represented as follows:
-
Stepwise Formation:
-
M + L ⇌ ML; K₁ = [ML] / ([M][L])
-
ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])
-
-
Overall Formation:
-
M + 2L ⇌ ML₂; β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)
-
The thermodynamic stability of these complexes is influenced by several factors, including the properties of the metal ion and the ligand.
Factors Influencing Complex Stability:
-
Metal Ion Properties:
-
Charge and Size: Stability generally increases with a higher charge and smaller ionic radius of the metal ion.[4]
-
Irving-Williams Series: For high-spin divalent metal ions of the first transition series, the stability of their complexes generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5]
-
-
Ligand Properties:
-
Basicity: More basic ligands tend to form more stable complexes.[2]
-
Chelate Effect: Polydentate ligands (chelators) that form one or more rings with the metal ion create complexes that are significantly more stable than those formed by analogous monodentate ligands.[4]
-
Macrocyclic Effect: Macrocyclic ligands, which are large cyclic molecules with multiple donor atoms, form even more stable complexes than their open-chain counterparts. This enhanced stability is attributed to a favorable entropy change and the pre-organized nature of the ligand.[4][6]
-
Comparative Stability Constants of Metal-TMC Complexes
The following table summarizes the logarithmic stability constants (log K) for various transition metal ions with different macrocyclic and chelating ligands. These values provide a quantitative basis for comparing the affinity of these ligands for different metal ions.
| Ligand | Metal Ion | log K₁ | Experimental Conditions | Reference |
| Macrocyclic Ligands | ||||
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Ca(II) | High Stability | - | [7] |
| Triazanonane with o-hydroxybenzyl pendant groups | Fe(III) | Very High Stability | - | [7] |
| Triazacyclononane with mercaptoethyl pendant groups | In(III) | Exceptionally Stable | - | [7] |
| Non-Macrocyclic Ligands | ||||
| 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) | Ca(II) | 7.3 | 0.1 M NaClO₄, 25°C | [8] |
| Gd(III) | 16.1 | 0.1 M NaClO₄, 25°C | [8] | |
| Zn(II) | 11.0 | 0.1 M NaClO₄, 25°C | [8] | |
| Cd(II) | 12.8 | 0.1 M NaClO₄, 25°C | [8] | |
| Cu(II) | 12.8 | 0.1 M NaClO₄, 25°C | [8] | |
| Ethylenediamine (en) | Fe(III) | 5.3 | Methanol | [9] |
| Fe(III) | 10.9 (β₂) | Methanol | [9] | |
| 1,3-Propanediamine (pn) | Fe(III) | 6.9 | Methanol | [9] |
| Fe(III) | 12.4 (β₂) | Methanol | [9] | |
| 2,2′-bipyridyl (bipy) | Fe(III) | 5.2 | Methanol | [9] |
| Fe(III) | 10.3 (β₂) | Methanol | [9] | |
| Fe(III) | 15.0 (β₃) | Methanol | [9] | |
| Isatin 4-amino antipyrine (IAAP) | Co(II) | 5.79 (log K) | 70% methanol-water | [10] |
| Ni(II) | 5.90 (log K) | 70% methanol-water | [10] | |
| Cu(II) | 4.51 (log K) | 70% methanol-water | [10] |
Note: The stability of a complex can be influenced by experimental conditions such as temperature, pH, ionic strength, and solvent. Therefore, direct comparison of values from different studies should be done with caution.
Experimental Protocols for Determining Stability Constants
Several experimental techniques are employed to determine the stability constants of metal complexes. The most common methods are potentiometric titration, spectrophotometry, and isothermal titration calorimetry.
Potentiometric titration is a highly accurate and widely used method for determining stability constants.[11] The technique involves monitoring the pH of a solution containing a metal ion and a ligand as a standard solution of a strong base is added. The protonation constants of the ligand and the stability constants of the metal-ligand complexes are calculated from the titration curves.[12][13]
Detailed Protocol (Calvin-Bjerrum Titration Technique):
-
Solution Preparation: Prepare solutions of a known concentration of the free acid (e.g., HClO₄), the ligand, and the metal salt in a suitable solvent (often a water-ethanol mixture) with a constant ionic strength maintained by an inert salt (e.g., NaClO₄ or KNO₃).[13]
-
Titration Sets: Perform three separate titrations with a standard solution of NaOH:
-
Set 1 (Acid Blank): Titrate the free acid solution.
-
Set 2 (Ligand Blank): Titrate a mixture of the free acid and the ligand solution.
-
Set 3 (Complex): Titrate a mixture of the free acid, the ligand, and the metal ion solution.
-
-
pH Measurement: Record the pH of the solution after each addition of the NaOH titrant using a calibrated pH meter and glass electrode.[13][14]
-
Data Analysis (Irving-Rossotti Method):
-
Plot the pH readings against the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants.[15]
-
Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL) at each pH value from the titration data.[16]
-
Construct a "formation curve" by plotting n̄ versus pL.[13]
-
The stepwise stability constants (log K₁, log K₂, etc.) are determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.[15][16]
-
Spectrophotometry is used when the formation of a metal complex results in a change in the solution's absorbance spectrum.[17] This method is particularly useful for studying colored complexes.[18]
Detailed Protocol (Job's Method of Continuous Variation):
-
Stock Solutions: Prepare equimolar stock solutions of the metal ion and the ligand.[18]
-
Series Preparation: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.[10][18]
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[19] For instance, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 indicates a 1:2 (metal:ligand) complex.
-
The stability constant (K) can then be calculated from the absorbance data of the solutions.[10][19]
-
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20] It provides a complete thermodynamic profile of the metal-ligand interaction in a single experiment, including the binding constant (K), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21][22]
Detailed Protocol:
-
Sample Preparation: Place a solution of the macromolecule (e.g., a protein or macrocycle) in the sample cell of the calorimeter. Fill the injection syringe with a solution of the metal ion.
-
Titration: Inject small aliquots of the metal ion solution into the sample cell at regular intervals.
-
Heat Measurement: The instrument measures the heat change that occurs after each injection. The heat change is proportional to the amount of binding that occurs.
-
Data Analysis:
-
A binding isotherm is generated by plotting the heat evolved per mole of injectant against the molar ratio of metal to ligand.
-
This curve is then fitted to a binding model to determine the thermodynamic parameters: K, n, and ΔH.[23] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[10]
-
Visualizing Experimental Workflows
Diagrams are essential for illustrating complex experimental processes and relationships. The following section provides a visual representation of the potentiometric titration workflow.
Caption: Workflow for determining stability constants via potentiometric titration.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 3. ijtsrd.com [ijtsrd.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Stability constants of metal complexes of macrocyclic ligands with pendant donor groups | Semantic Scholar [semanticscholar.org]
- 8. Complexes of greatly enhanced thermodynamic stability and metal ion size-based selectivity, formed by the highly preorganized non-macrocyclic ligand 1,10-phenanthroline-2,9-dicarboxylic acid. A thermodynamic and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]
- 10. curresweb.com [curresweb.com]
- 11. ijsart.com [ijsart.com]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. hakon-art.com [hakon-art.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. asianpubs.org [asianpubs.org]
- 17. jetir.org [jetir.org]
- 18. asianpubs.org [asianpubs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. eprints.hud.ac.uk [eprints.hud.ac.uk]
Cross-Reactivity Analysis of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The macrocycle 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam) is a well-established chelating agent known for its high affinity for various metal ions, particularly transition metals like copper(II). This property makes it a promising candidate for the development of selective sensors for environmental monitoring, industrial process control, and biomedical diagnostics. This guide provides a comparative analysis of the cross-reactivity of sensors based on this and structurally related macrocyclic ligands, supported by experimental data and detailed protocols to aid in the evaluation and application of these analytical tools.
Potentiometric Sensors: High Selectivity for Copper(II)
Potentiometric ion-selective electrodes (ISEs) are a prominent application of macrocyclic compounds like Me4Cyclam. These sensors measure the potential difference between a sensing electrode and a reference electrode, which correlates to the activity of a specific ion in a solution. The selectivity of these sensors is paramount for accurate measurements in complex matrices.
While specific cross-reactivity data for a sensor based exclusively on this compound was not available in the reviewed literature, a study on a PVC membrane electrode utilizing a similar hexaazacyclododeca-dione-tetraene macrocycle as the ionophore provides valuable insights into the expected performance. This sensor demonstrated excellent selectivity for copper(II) ions over a wide range of interfering ions.
Table 1: Potentiometric Selectivity Coefficients of a Cu(II)-Selective Electrode Based on a Macrocyclic Ligand *
| Interfering Ion (B) | Selectivity Coefficient (KpotCu,B) |
| Na⁺ | 2.8 x 10⁻⁴ |
| K⁺ | 2.1 x 10⁻⁴ |
| Mg²⁺ | 1.5 x 10⁻⁴ |
| Ca²⁺ | 1.2 x 10⁻⁴ |
| Mn²⁺ | 3.5 x 10⁻⁴ |
| Co²⁺ | 2.7 x 10⁻⁴ |
| Ni²⁺ | 1.8 x 10⁻⁴ |
| Zn²⁺ | 3.1 x 10⁻⁴ |
| Cd²⁺ | 4.2 x 10⁻⁴ |
| Pb²⁺ | 2.5 x 10⁻⁴ |
| Hg²⁺ | 5.0 x 10⁻⁴ |
*Data from a study on a Cu(II)-selective PVC membrane electrode based on 1,2,5,6,8,11-hexaazacyclododeca-7,12-dione-2,4,8,10-tetraene.[1] It is presented here as a representative example of a sensor based on a macrocyclic ligand.
The selectivity coefficient (KpotA,B) is a measure of the preference of the sensor for the primary ion (A) over an interfering ion (B). A smaller value indicates a higher selectivity for the primary ion. The data in Table 1 showcases the high selectivity of the macrocycle-based sensor for Cu(II), with selectivity coefficients on the order of 10⁻⁴ for all tested interfering ions. This suggests that the sensor is significantly more responsive to copper ions, making it suitable for measurements in the presence of other metal ions.
Experimental Protocol: Determination of Potentiometric Selectivity Coefficients (Matched Potential Method)
The Matched Potential Method (MPM) is a widely accepted technique for determining the selectivity coefficients of ion-selective electrodes and is recommended by IUPAC.[2] This method is independent of the Nikolsky-Eisenman equation.
Materials and Equipment:
-
Ion-selective electrode and reference electrode
-
High-impedance potentiometer or ion meter
-
Standard solutions of the primary ion (e.g., Cu(NO₃)₂)
-
Standard solutions of the interfering ions
-
Ionic strength adjustment buffer (ISAB)
Procedure:
-
Prepare a reference solution containing a fixed activity (aA) of the primary ion A. Add ISAB to maintain a constant ionic strength.
-
Immerse the ion-selective and reference electrodes in the reference solution and record the stable potential (E₁).
-
Add a known volume of a standard solution of the primary ion (with activity a'A) to the reference solution to achieve a new activity (aA + ΔaA). Record the new stable potential (E₂). The potential change is ΔE = E₂ - E₁.
-
In a separate experiment, immerse the electrodes in the same initial reference solution (activity aA).
-
Incrementally add a standard solution of the interfering ion B until the same potential change (ΔE) is achieved.
-
Record the activity of the interfering ion (aB) that produced this potential change.
-
The selectivity coefficient is calculated as: KpotA,B = (a'A - aA) / aB
Fluorescent Sensors: "Turn-On" and "Turn-Off" Detection Mechanisms
Fluorescent sensors based on macrocyclic ligands like Me4Cyclam offer an alternative and often highly sensitive method for metal ion detection. These sensors typically consist of a fluorophore (a molecule that emits light upon excitation) linked to the macrocyclic chelator. The binding of a metal ion to the macrocycle can modulate the fluorescence properties of the fluorophore, leading to either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.
While specific cross-reactivity data for a this compound-based fluorescent sensor was not found, studies on related cyclam-based sensors provide insights into their potential selectivity. For instance, fluorescent sensors based on modified cyclam have been developed for the selective detection of Zn(II). The binding of Zn(II) can restrict the photoinduced electron transfer (PET) process, leading to a significant enhancement of fluorescence.
The selectivity of such fluorescent sensors is determined by the specific binding affinity of the macrocycle for different metal ions and how these binding events affect the electronic properties of the fluorophore. Cross-reactivity studies for fluorescent sensors typically involve measuring the change in fluorescence intensity upon the addition of various potentially interfering ions at the same concentration as the target analyte.
Signaling Pathway: "Turn-On" Fluorescent Sensor
The "turn-on" mechanism in many fluorescent sensors is based on the inhibition of photoinduced electron transfer (PET). In the absence of the target analyte, the lone pair of electrons on the nitrogen atoms of the macrocycle can quench the fluorescence of the attached fluorophore through PET. Upon binding of a metal ion, these electrons are engaged in the coordination bond, which inhibits the PET process and restores the fluorescence of the fluorophore.
Conclusion
Sensors based on this compound and related macrocyclic structures hold significant promise for the selective detection of metal ions. Potentiometric sensors have demonstrated high selectivity for Cu(II), making them suitable for applications where this ion needs to be monitored in the presence of other metals. Fluorescent sensors offer a highly sensitive alternative, with the potential for "turn-on" or "turn-off" responses.
While this guide provides a comparative overview based on available data for structurally similar compounds, it is crucial for researchers to perform their own comprehensive cross-reactivity studies for any newly developed sensor based on this compound to validate its performance for a specific application. The experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for designing and evaluating such analytical tools.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step plan for the proper disposal of 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, a compound that requires careful management to mitigate potential environmental and health risks. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Protective gloves | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes.[1][2] |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To prevent inhalation of dust particles.[1] |
| Body Protection | Lab coat | To protect skin and clothing from contamination. |
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical into drains or the environment.[2]
1. Waste Collection and Storage:
- Collect waste material, including any contaminated absorbents, in a designated, compatible, and clearly labeled waste container.
- Keep the container tightly closed and store it in a dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
- Store the waste container in a secure, locked area if possible.[2]
2. Spill Management:
- In the event of a spill, avoid dust formation.[2]
- For small spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2]
- Ensure adequate ventilation during cleanup.[2]
- Wash the spill area thoroughly with soap and water.
3. Final Disposal:
- Arrange for the collection and disposal of the waste by an approved and licensed waste disposal company.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
- Follow all local, state, and federal regulations regarding chemical waste disposal.
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are considered.
References
Personal protective equipment for handling 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible solid that can cause skin and eye irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles should always be worn.[2][3] A face shield is recommended when there is a significant risk of splashing.[2][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[5] Always inspect gloves for damage before use and consult the manufacturer's resistance information.[6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect against minor splashes. For tasks with a higher splash hazard, a chemical-resistant apron is necessary.[2][6] |
| Respiratory Protection | Dust Mask | A dust mask, such as a type N95 (US), is recommended, especially when handling the solid form to avoid inhalation of dust particles.[1][7] |
| Foot Protection | Closed-Toe Shoes | Non-porous, closed-toe shoes are required to protect against spills.[8] |
Operational and Handling Procedures
Safe handling practices are critical to prevent accidents and exposure.
Engineering Controls:
-
Work in a well-ventilated area.[9] Use of a fume hood is recommended, especially when the material may become airborne.[4][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][9]
Handling Practices:
-
Avoid contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[9]
-
Avoid creating dust when handling the solid form.[9]
-
Keep the container tightly closed when not in use.[9]
-
Avoid sources of ignition as the substance is combustible.[1] Do not use open flames when working with flammable or combustible materials.[8][10]
-
Store in a cool, dry, and well-ventilated place away from oxidizing agents.[9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[9]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[9]
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Clean the spill area thoroughly with a suitable solvent.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
References
- 1. 1,4,8,11-テトラメチル-1,4,8,11-テトラアザシクロテトラデカン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sc.edu [sc.edu]
- 3. chemsafe.ie [chemsafe.ie]
- 4. safeti.com [safeti.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. 1,4,8,11-Tetraazacyclotetradecane 98 GC 295-37-4 [sigmaaldrich.com]
- 8. csub.edu [csub.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
